2,2-Bis(trifluoromethyl)propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c1-3(2-12,4(6,7)8)5(9,10)11/h12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVIQMXPNJDUGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371189 | |
| Record name | 2,2-Bis(trifluoromethyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2927-17-5 | |
| Record name | 2,2-Bis(trifluoromethyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Fluorinated Landscape: A Technical Guide to 2,2-Bis(trifluoromethyl)propanol
An In-depth Exploration of the Physical Properties and Structural Significance of a Key Fluorinated Alcohol for Researchers, Scientists, and Drug Development Professionals.
In the realm of fluorinated organic compounds, 2,2-Bis(trifluoromethyl)propanol stands out as a molecule of significant interest, primarily due to the profound impact of its geminal trifluoromethyl groups on its physicochemical properties. This guide provides a comprehensive overview of the physical properties of what is systematically known as 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol , the most common and well-characterized isomer fitting this nomenclature. We will also briefly address the isomeric 2,2-Bis(trifluoromethyl)-1-propanol to provide a complete picture. The unique electronic and steric attributes of these compounds make them valuable building blocks in medicinal chemistry and materials science, where the strategic incorporation of fluorine can dramatically alter molecular behavior.
Deciphering the Nomenclature: Structure and Isomerism
The name "this compound" can be ambiguous. The most prevalent and commercially available compound corresponding to this name is 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (CAS Number: 1515-14-6). This is a tertiary alcohol where two trifluoromethyl (-CF3) groups are attached to the second carbon of a propan-2-ol backbone.
Another structural isomer is 2,2-Bis(trifluoromethyl)-1-propanol (CAS Number: 2927-17-5), a primary alcohol. The distinct placement of the hydroxyl group leads to different physical and chemical characteristics. This guide will primarily focus on the tertiary alcohol due to the greater availability of experimental data.
Figure 1: Structural comparison of the two primary isomers of this compound.
Core Physical Properties: A Tabulated Overview
The introduction of two electron-withdrawing trifluoromethyl groups at the same carbon atom drastically influences the compound's properties compared to its non-fluorinated analog, tert-butanol. The high electronegativity of fluorine atoms leads to a significant inductive effect, impacting bond lengths, bond angles, and electron density distribution across the molecule.
Herein lies a summary of the key physical properties for 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol :
| Property | Value | Source(s) |
| CAS Number | 1515-14-6 | |
| Molecular Formula | C₄H₄F₆O | |
| Molecular Weight | 182.06 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 60-62 °C (lit.) | |
| Density | 1.484 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.3 (lit.) | |
| Flash Point | 113 °C (235.4 °F) - closed cup |
For the isomeric 2,2-Bis(trifluoromethyl)-1-propanol , publicly available data is more limited:
| Property | Value | Source(s) |
| CAS Number | 2927-17-5 | [1] |
| Molecular Formula | C₅H₆F₆O | [1] |
| Molecular Weight | 196.09 g/mol | [1] |
In-Depth Analysis of Key Physical Parameters
Boiling Point and Volatility
The boiling point of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol (60-62 °C) is significantly lower than that of many other alcohols with similar molecular weights. This can be attributed to the bulky and electron-rich fluorine atoms, which can reduce the effectiveness of intermolecular hydrogen bonding, a primary force governing the boiling points of alcohols. While the hydroxyl group is still present, its ability to form strong hydrogen bond networks is sterically hindered by the two large trifluoromethyl groups.
Density
With a density of 1.484 g/mL at 25 °C, this fluorinated propanol is considerably denser than water. The high atomic mass of fluorine compared to hydrogen is the principal reason for this increased density. This property is a common characteristic of highly fluorinated organic compounds.
Acidity (pKa)
Figure 2: The inductive effect of the trifluoromethyl groups enhances the acidity of the alcohol.
Experimental Protocols: Determination of Physical Properties
The accurate determination of physical properties is paramount for the application of any chemical compound. Standard, well-established methodologies are employed, often with considerations for the unique nature of fluorinated compounds.
Boiling Point Determination
Apparatus: A standard distillation apparatus or a micro boiling point apparatus. Procedure:
-
A small sample of the compound is placed in a distillation flask or a capillary tube.
-
The sample is heated gradually.
-
The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point.
-
For accuracy, the thermometer should be calibrated, and the atmospheric pressure should be recorded, as boiling point is pressure-dependent.
Density Measurement
Apparatus: A pycnometer or a digital density meter. Procedure (using a pycnometer):
-
The empty pycnometer is weighed.
-
It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) and weighed.
-
The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference
Refractive Index Measurement
Apparatus: An Abbe refractometer. Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The refractive index is read from the scale when the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
The temperature is controlled and recorded as the refractive index is temperature-dependent.
Safety, Handling, and Storage
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol is classified as a combustible liquid. It is also associated with acute toxicity if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
The physical properties of this compound, primarily referring to 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol, are a direct consequence of its highly fluorinated structure. The geminal trifluoromethyl groups impart a unique combination of properties, including relatively low boiling point, high density, and increased acidity, making it a subject of considerable interest in synthetic and medicinal chemistry. A thorough understanding of these properties is essential for its effective and safe utilization in research and development.
References
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Wikipedia. (n.d.). Nonafluoro-tert-butyl alcohol. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2,2-Bis(trifluoromethyl)propanol and Related Fluorinated Alcohols
This guide provides a comprehensive technical overview of 2,2-Bis(trifluoromethyl)propanol, a member of the highly significant class of fluorinated organic compounds. Given the importance of trifluoromethyl groups in modern medicinal chemistry and materials science, this document will delve into the chemical structure, properties, synthesis, and applications of this compound and its close analogs. The content is tailored for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this chemical's utility.
The nomenclature in this chemical family can be ambiguous. While "this compound" is a specific query, the available scientific literature often provides more extensive data on structurally related compounds. This guide will therefore address the topic by presenting data on the most relevant and well-characterized molecules within this class to provide a thorough and practical resource.
Chemical Identity and Structure
The core structure of interest is a propanol backbone featuring two trifluoromethyl (-CF3) groups. The precise identity can vary based on the position of the hydroxyl group and other substitutions.
The compound most directly matching the topic is This compound , assigned the CAS Number 2927-17-5 .[1] However, a more extensively documented related compound is 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol with CAS Number 14117-17-0 .[2][3] The latter is essentially a perfluorinated analog of tert-butanol and serves as an excellent case study for this class of molecules.
Below is a comparative table of key identifiers for these related compounds.
| Identifier | This compound | 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol |
| Synonyms | - | 1-Propanol, 3,3,3-trifluoro-bis-2,2-(trifluoromethyl)- |
| CAS Number | 2927-17-5[1] | 14117-17-0[2][3] |
| Molecular Formula | C5H6F6O[1] | C5H3F9O[2][3] |
| Molecular Weight | 196.09 g/mol [1] | 250.06 g/mol [2][3] |
| SMILES | CC(C(F)(F)F)(C(F)(F)F)CO | C(C(C(F)(F)F)(F)(F)F)(C(F)(F)F)O |
| 2D Structure |
Note: A visual 2D structure is best represented graphically; the SMILES strings provide a machine-readable representation.
Physicochemical Properties
The introduction of multiple trifluoromethyl groups drastically alters the physical and chemical properties of an alcohol. These groups are strongly electron-withdrawing and increase the molecule's steric bulk and lipophilicity. The data below for 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol illustrates these effects.
| Property | Value | Source |
| Boiling Point | 132.2 °C at 760 mmHg | [2] |
| Density | 1.584 g/cm³ | [2] |
| Flash Point | 33.8 °C | [2] |
| Vapor Pressure | 3.94 mmHg at 25 °C | [2] |
These properties make such alcohols unique solvents and intermediates, possessing higher boiling points and densities than their non-fluorinated counterparts while often exhibiting different solubility profiles.
Synthesis and Reactivity
The synthesis of polyfluorinated alcohols often requires specialized reagents and conditions due to the high stability of C-F bonds and the strong inductive effects of the fluoroalkyl groups.
A general and powerful method for creating polyfluorinated tertiary alcohols involves the ring-opening of highly fluorinated epoxides. For example, 2,2-bis(trifluoromethyl)oxirane can be synthesized by the oxidation of 1,1-bis(trifluoromethyl)ethylene. This epoxide can then be reacted with a variety of nucleophiles (oxygen, nitrogen, sulfur, or carbon-based) to yield the corresponding polyfluorinated tertiary alcohols.[4] This approach provides a versatile entry point into this class of compounds.
Caption: A generalized workflow for the synthesis of polyfluorinated alcohols.
Another relevant synthetic route involves the transformation of related functional groups. For instance, 2,2-bis(trifluoromethyl)propionic acid can be synthesized from its corresponding fluoroanhydride, which is then hydrolyzed.[5] This acid could potentially be reduced to the corresponding alcohol, 2,2-bis(trifluoromethyl)propan-1-ol.
The Role of Trifluoromethyl Groups in Drug Development
The incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern drug design, and understanding this context is crucial for appreciating the value of building blocks like this compound.[6][7] The -CF3 group is often employed as a bioisostere for a chlorine atom or a methyl group, but it imparts a unique combination of properties.[8]
Causality Behind the Utility of -CF3 Groups:
-
Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule. This can improve its ability to cross cell membranes and the blood-brain barrier, which is critical for many central nervous system drugs.[8]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically vulnerable C-H bonds with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes. This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[8]
-
Increased Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, potentially leading to stronger interactions (e.g., hydrogen bonds) with the target protein.
-
Conformational Control: The steric bulk of the -CF3 group can lock the molecule into a specific conformation that is optimal for binding to its biological target.
The strategic placement of -CF3 groups has led to the development of numerous successful drugs and agrochemicals.[8][9] Molecules like this compound are therefore valuable precursors for introducing the geminal bis(trifluoromethyl) motif into potential drug candidates.
Caption: A decision workflow for using fluorinated building blocks in drug discovery.
Illustrative Experimental Protocol: Synthesis of a Biaryl Compound
While a specific protocol for this compound is not detailed in the provided sources, we can adapt a standard, authoritative procedure where such a molecule could be a key building block. The following is a representative Suzuki coupling protocol, a reaction vital to pharmaceutical synthesis, illustrating how a complex molecule containing a bis(trifluoromethyl)phenyl group could be prepared.
Objective: To synthesize (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol.
Methodology (Adapted from Organic Syntheses[10]):
-
Reaction Setup: To a 250-mL three-necked, round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (R)-3-Iodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (4.00 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (4.81 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.200 mmol).
-
Solvent Addition: Add toluene (80 mL) and a 2 M aqueous solution of sodium carbonate (20 mL) to the flask.
-
Reaction Execution: Heat the resulting yellow suspension at 100 °C with vigorous stirring under a nitrogen atmosphere for 5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into a 500-mL separatory funnel containing 100 mL of water. Rinse the reaction flask with ethyl acetate (75 mL) and add the washings to the funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (75 mL each).
-
Washing: Combine the organic layers and wash them with brine (75 mL).
-
Drying and Concentration: Dry the organic solution over anhydrous sodium sulfate (Na2SO4). Filter the solution and concentrate it under reduced pressure on a rotary evaporator.
-
Purification: Purify the crude residue by flash chromatography on silica gel to yield the desired product.
This protocol demonstrates a standard, self-validating system where TLC is used for in-process control, and standard extraction and purification techniques ensure the isolation of the target compound. The causality is clear: the palladium catalyst facilitates the carbon-carbon bond formation between the aryl iodide and the boronic acid.
Safety and Handling
Fluorinated alcohols require careful handling in a laboratory setting. The following guidelines are synthesized from safety data sheets of related compounds.[2][11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), impervious gloves, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists.[11] Use spark-proof tools and ground all equipment, as many related compounds are flammable.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2][11] Keep away from heat, sparks, open flames, and strong oxidizing agents.[12]
-
First Aid:
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
Skin Contact: Wash off with soap and plenty of water.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]
-
In all cases of exposure, consult a physician.
-
Spectroscopic Analysis
Characterization of this compound would rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show signals corresponding to the protons on the propanol backbone. The signal for the -CH2OH or -CH-OH proton would likely be a singlet or multiplet, respectively, and its chemical shift would be influenced by the adjacent electron-withdrawing groups.
-
¹⁹F NMR: Would show a single, strong resonance for the six equivalent fluorine atoms of the two -CF3 groups.
-
¹³C NMR: Would show distinct signals for the different carbon environments, including the carbon bearing the two -CF3 groups, which would appear as a quartet due to coupling with the three fluorine atoms of each group.[13]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M+) would be observed. A prominent M+1 peak would also be expected due to the natural abundance of ¹³C.[13]
-
The fragmentation pattern would likely be dominated by the loss of a -CF3 group, leading to a stable carbocation. The base peak is often a stable fragment resulting from alpha-cleavage.[13][14]
-
References
-
2,2,3,3-Tetrafluoro-1-propanol | C3H4F4O | CID 6441 - PubChem. Available at: [Link]
-
Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane | Request PDF - ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. Available at: [Link]
-
Safety Data Sheet: 2-Methyl-2-propanol - Carl ROTH. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
- EP2243762A1 - Process for production of 2-propanol - Google Patents.
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Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol - Organic Syntheses. Available at: [Link]
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mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
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2-Propanol, 2-methyl- - the NIST WebBook. Available at: [Link]
-
Structural Formula for 2-Methyl-2-propanol (tert-Butyl alcohol) - YouTube. Available at: [Link]
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An In-depth Technical Guide to the Safe Handling of 2,2-Bis(trifluoromethyl)propanol for Research and Development
Introduction: The Double-Edged Sword of Fluorination in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance critical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity.[1] 2,2-Bis(trifluoromethyl)propanol, also known as hexafluoroisopropyl alcohol (HFIP), is a key reagent and a unique solvent in this field, valued for its strong hydrogen bond donating ability, low nucleophilicity, and high polarity.
However, the very electronic properties that make this molecule a powerful tool in synthesis and formulation also necessitate a profound respect for its potential hazards. This guide is intended for researchers, scientists, and drug development professionals, providing a technical, in-depth framework for the safe and effective handling of this compound. It moves beyond a simple recitation of safety data sheet (SDS) points to explain the causality behind the precautions, ensuring a culture of safety grounded in scientific understanding.
Section 1: Physicochemical Properties
Understanding the physical characteristics of a chemical is the foundation of its safe handling. These properties dictate its behavior in the laboratory environment, from storage and handling to potential emergency scenarios. For instance, its density being significantly higher than water means it will sink, a critical consideration in spill management.[2]
| Property | Value | Source |
| Chemical Formula | C₃H₂F₆O | - |
| Molecular Weight | 168.04 g/mol | [2] |
| Appearance | Colorless liquid | - |
| Melting Point | -4 °C (25 °F) | [2] |
| Boiling Point | 59 °C (138 °F) | [2] |
| Density | 1.596 g/cm³ at 25 °C (77 °F) | [2] |
| Vapor Pressure | 158 mmHg at 22.2 °C (72 °F) | [2] |
| Water Solubility | ≥ 100 mg/mL (Miscible) | [2] |
| log Pow (n-octanol/water) | 1.5 at 25 °C (77 °F) |
This table summarizes key quantitative data for easy reference.
Section 2: Hazard Identification and Toxicological Profile
This compound carries significant health risks that demand careful management. The primary hazards are its corrosive nature to skin and eyes and its potential for systemic toxicity through various exposure routes.
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage. This is the most immediate and severe hazard. The chemical's properties allow it to rapidly penetrate skin, causing deep and painful burns. The damage to eye tissue can be irreversible.
-
H361: Suspected of damaging fertility or the unborn child. This reproductive toxicity warning necessitates stringent controls to prevent exposure, especially for personnel of child-bearing potential.
-
H373: May cause damage to organs (Central nervous system) through prolonged or repeated exposure if swallowed. This highlights the risk of cumulative damage from chronic, low-level exposure.
Routes of Exposure and Symptoms:
-
Inhalation: Vapors can cause severe irritation to the respiratory tract.[3] High concentrations may lead to chemical pneumonitis. Do not breathe mists or vapors.
-
Skin Contact: Causes severe, penetrating burns. Immediate and thorough decontamination is critical.
-
Eye Contact: Risk of serious, permanent eye damage. Immediate irrigation is essential.
-
Ingestion: Causes severe burns to the gastrointestinal tract. Ingestion can result in nausea, vomiting, and central nervous system depression.[4]
The causality behind its corrosivity lies in its strong acidity and ability to disrupt cell membranes. This understanding underscores why standard PPE is not just a recommendation but a critical barrier to prevent debilitating injury.
Section 3: Safe Handling and Storage Protocols
A self-validating system of protocols ensures that safety is built into the workflow, not left to chance. All handling should occur in a designated area equipped for hazardous chemical use.
Protocol: Preparing a Solution of this compound
This detailed methodology outlines the steps for safely preparing a solution, a common task for researchers.
-
Preparation and Risk Assessment:
-
Before starting, review the Safety Data Sheet (SDS) for this compound and any other reagents involved.
-
Ensure an ANSI-approved eye wash station and deluge shower are unobstructed and within a 10-second travel distance.[4]
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
-
Donning Personal Protective Equipment (PPE):
-
Chemical Handling (Inside a Certified Fume Hood):
-
Place absorbent, chemical-resistant pads on the work surface of the fume hood to contain any potential small drips or spills.
-
Secure the primary container of this compound to prevent tipping.
-
Use only compatible labware (e.g., borosilicate glass).
-
When transferring the liquid, use a pipette or a graduated cylinder. Pouring directly from a large container increases the risk of splashing.
-
Add the this compound to the solvent slowly to control any potential exothermic reactions.
-
Keep the container tightly closed when not in use to minimize vapor release.[7]
-
-
Waste Disposal and Decontamination:
-
All disposable materials that come into contact with the chemical (e.g., pipette tips, absorbent pads) must be disposed of as hazardous waste in a designated, sealed container.
-
Thoroughly clean all non-disposable labware after use.
-
Wipe down the work surface in the fume hood.
-
-
Doffing PPE and Personal Hygiene:
-
Remove gloves using the proper technique to avoid skin contact with any surface contamination.
-
Wash hands and face thoroughly with soap and water after the procedure is complete.
-
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Store locked up.
-
Avoid contamination with oxidizing agents and strong bases.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
Engineering controls are the first line of defense. All work with this compound must be conducted in a properly functioning chemical fume hood to maintain concentrations below exposure limits.[4][9]
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure.
Caption: PPE Selection Workflow for this compound.
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before working with the chemical.
First-Aid Measures:
-
If Inhaled: Immediately remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[8]
Spill and Fire Response: In the event of a spill or fire, the immediate priority is personnel safety.
Caption: Workflow for responding to a chemical spill.
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Specific Hazards: The substance is combustible. Hazardous combustion products include carbon oxides and hydrogen fluoride.[11] Vapors may travel a considerable distance to an ignition source and flash back.[4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective equipment to prevent contact with skin and eyes.[4]
-
Section 6: Disposal Considerations
All waste containing this compound must be treated as hazardous.
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.
-
Always follow local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is an invaluable reagent in the pursuit of novel therapeutics. Its potent chemical properties, however, are inextricably linked to significant hazards. By approaching its use with a deep understanding of its reactivity, toxicology, and the rationale behind safety protocols, researchers can harness its benefits while upholding the highest standards of laboratory safety. A proactive, knowledge-based safety culture is not a barrier to innovation; it is the framework that enables it.
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Safety Data Sheet: 2-Methyl-2-propanol - Carl ROTH. (n.d.). Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]
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Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC. (2016-12-12). Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of Compounds in 2,2-Bis(trifluoromethyl)propanol (HFIP)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking New Frontiers in Solvation
In the landscape of modern chemical and pharmaceutical sciences, the choice of solvent is a pivotal decision that can dictate the success of a synthesis, the purity of a product, or the viability of an analytical method. Among the array of available solvents, 2,2-Bis(trifluoromethyl)propanol, commonly known as hexafluoroisopropanol (HFIP), has emerged as a uniquely powerful and versatile medium. Its distinct physicochemical properties, born from its highly fluorinated structure, grant it the ability to dissolve a remarkable range of compounds, many of which are intractable in conventional solvents. This guide, intended for the discerning researcher, scientist, and drug development professional, provides a comprehensive exploration of solubility in HFIP. It moves beyond a simple cataloging of what dissolves, delving into the "why" and "how"—the fundamental interactions that govern solvation in this exceptional solvent and the practical methodologies for harnessing its potential.
The Unique Solvent Properties of Hexafluoroisopropanol (HFIP)
HFIP ((CF₃)₂CHOH) is a colorless, volatile liquid with a pungent odor.[1] Its remarkable solvent capabilities stem from a confluence of distinct molecular attributes:
-
High Polarity and Strong Hydrogen Bond-Donating Ability: The electron-withdrawing trifluoromethyl groups induce a significant partial positive charge on the central hydrogen of the hydroxyl group. This makes HFIP an exceptionally strong hydrogen-bond donor, allowing it to effectively solvate hydrogen-bond acceptors such as amides, ethers, and ketones.[2] This property is central to its ability to disrupt the strong intermolecular hydrogen bonds found in polymers like polyamides and in protein secondary structures.[2]
-
Acidity: With a pKa of approximately 9.3, HFIP is significantly more acidic than simple alcohols.[1] This acidity allows it to act as a volatile acid in buffer systems for applications like ion-pair HPLC-mass spectrometry of nucleic acids.[1]
-
Low Nucleophilicity: Despite being a protic solvent, the steric hindrance from the bulky trifluoromethyl groups and the electron-withdrawing nature of the fluorine atoms render the oxygen atom weakly nucleophilic. This characteristic is advantageous in many organic reactions where the solvent is not intended to participate as a reactant.
-
Weak Hydrogen Bond-Accepting Ability: The electron-withdrawing fluorine atoms also reduce the electron density on the oxygen atom, making HFIP a poor hydrogen-bond acceptor.
-
UV Transparency: HFIP is transparent to UV light, a critical feature for analytical applications such as UV-Vis spectroscopy and HPLC with UV detection.[1]
These properties are visually summarized in the interaction diagram below.
Caption: Workflow for determining thermodynamic solubility in HFIP using the shake-flask method.
Analytical Techniques for Concentration Measurement
3.3.1. UV-Vis Spectroscopy
Given HFIP's transparency in the UV range, UV-Vis spectroscopy is a straightforward method for quantifying the concentration of a dissolved analyte, provided the analyte has a chromophore. [1][3]
-
Procedure:
-
Prepare a series of standard solutions of the compound in HFIP of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted, saturated sample.
-
Determine the concentration of the sample from the calibration curve.
-
3.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a more versatile technique that can be used for a wider range of compounds, including those without a strong UV chromophore (if a suitable detector like a mass spectrometer is available).
-
Considerations for HPLC with HFIP:
-
Column Selection: Reversed-phase columns (e.g., C8, C18) are commonly used. [4][5]For GPC of polymers in HFIP, specialized columns like Agilent PL HFIPgel are available. [6] * Mobile Phase: HFIP can be used as a component of the mobile phase, often in combination with water and an organic modifier like acetonitrile. [7][8][9]It is frequently used as an ion-pairing agent in the analysis of oligonucleotides and peptides. [10] * System Compatibility: Care must be taken as HFIP can be aggressive towards certain materials in the HPLC system. It is advisable to consult the instrument manufacturer's guidelines.
-
Waste Disposal and Handling
HFIP waste should be collected in a designated, labeled, halogenated waste container. [11]It should not be disposed of down the drain. Follow all institutional and local regulations for hazardous waste disposal.
Conclusion: A Powerful Tool in the Scientist's Arsenal
This compound is more than just a solvent; it is an enabling technology that opens up new possibilities for research and development. Its unparalleled ability to dissolve challenging compounds provides a critical advantage in fields ranging from polymer science to drug discovery. By understanding the fundamental principles that govern solubility in HFIP and adhering to rigorous and safe experimental practices, researchers can fully leverage the power of this remarkable solvent to advance their scientific endeavors.
References
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University of Rochester, Department of Chemistry. Solvent: hexafluoroisopropanol. Available at: [Link]
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SGS Polymer Solutions. HFIP: Not Your Mother's Isopropyl Alcohol. Published July 6, 2015. Available at: [Link]
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Wikipedia. Hexafluoro-2-propanol. Available at: [Link]
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Reddit. r/chemistry - HFIP safety? Published November 8, 2023. Available at: [Link]
- Al-Malaika, S., et al. Solubility of Polymethyl Methacrylate in Organic Solvents.
- Asakura, T., et al. Structure Water-Solubility Relationship in α-Helix-Rich Films Cast From Aqueous and 1,1,1,3,3,3-Hexafluoro-2-Propanol Solutions of S. c. ricini Silk Fibroin. Polymers, 2018, 10(11), 1234.
- Dolan, J. W. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 2002, 20(12), 1084-1090.
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Chromatography Forum. using HFIP in mobile phase. Published February 18, 2018. Available at: [Link]
- Snavely, D. L., et al. Effect of different solvents on poly(caprolactone) (PCL) electrospun nonwoven membranes. Journal of Applied Polymer Science, 2002, 86(12), 2973-2980.
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Waters Corporation. Waters IonHance Hexafluoroisopropanol (HFIP). Available at: [Link]
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Jordi Labs. Polymer Solubility Index. Available at: [Link]
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Agilent. GPC/SEC Analysis of Nylon Using Agilent PLgel Columns with HFIP and m-Cresol Solvents. Published November 10, 2015. Available at: [Link]
- Houen, G. The Solubility of Proteins in Organic Solvents.
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Waters Corporation. Peptide Isolation – Method Development Considerations. Available at: [Link]
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Veeprho. Exploring the Different Mobile Phases in HPLC. Published February 2, 2025. Available at: [Link]
- U.S. Environmental Protection Agency. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Aguilar, M. I. HPLC of Peptides and Proteins. Methods in Molecular Biology, 2004, 251.
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ProFACT Proteomics, Inc. 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) for UV spectroscopy, 99%. Available at: [Link]
- Boucher, D. S., et al. Solubility parameters and solvent affinities for polycaprolactone: A comparison of methods. Journal of Applied Polymer Science, 2020, 137(20), 48908.
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BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available at: [Link]
- Masuelli, M. A. Study of Bovine Serum Albumin Solubility in Aqueous Solutions by Intrinsic Viscosity Measurements. Advances in Physical Chemistry, 2013, 2013, 360239.
- Dressman, J. B., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 2011, 18(3), 6-11.
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ResearchGate. What is the solvent to solubilize the Polyamide(expect HFIP)? Published June 22, 2015. Available at: [Link]
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NIST. 2-Propanol, 1,1,1,3,3,3-hexafluoro-. NIST WebBook. Available at: [Link]
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- Al-Mousawi, S. M., et al. Mapping the Influence of Solvent Composition over the Characteristics of Polylactic Acid Nanofibers Fabricated by Electrospinning. Polymers, 2023, 15(1), 1.
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Romi-Chemicals. 1,1,1,3,3,3-Hexafluoro-2-Propanol (HFIP) for UV spectroscopy, 99% 100 ml. Available at: [Link]
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- Masuelli, M. A. Study of Bovine Serum Albumin Solubility in Aqueous Solutions by Intrinsic Viscosity Measurements.
- G-J., L., et al. Hexafluoroisopropanol as size exclusion chromatography mobile phase for Polyamide 6.
- Popelka, A., et al. Influence of Polycaprolactone Concentration and Solvent Type on the Dimensions and Morphology of Electrosprayed Particles. Polymers, 2023, 15(6), 1386.
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Proliant Biologicals. DISSOLVING BSA IN SOLUTION. Available at: [Link]
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A Guide to the Spectroscopic Characterization of 2,2-Bis(trifluoromethyl)propanol (HFIP)
Introduction: Unveiling the Molecular Signature of a Unique Solvent
2,2-Bis(trifluoromethyl)propanol, more commonly known as 1,1,1,3,3,3-hexafluoroisopropanol or HFIP, is a fluorinated alcohol with the chemical formula C₃H₂F₆O[1]. It stands out as a specialty solvent in organic synthesis and drug development due to its distinct properties: high polarity, strong hydrogen bond-donating ability, low nucleophilicity, and a remarkable capacity to dissolve a wide range of organic molecules, including polymers and peptides[2]. These characteristics stem directly from its unique molecular architecture, featuring two electron-withdrawing trifluoromethyl (CF₃) groups flanking a central hydroxylated carbon.
For researchers, scientists, and drug development professionals, verifying the identity, purity, and stability of HFIP is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a definitive and non-destructive means to ascertain these critical quality attributes. This guide offers an in-depth analysis of the ¹H, ¹³C, ¹⁹F NMR, and IR spectra of HFIP, moving beyond a simple data dump to explain the causal relationships between the molecule's structure and its spectral output. The protocols and interpretations presented herein are designed to serve as a self-validating system for the confident characterization of this important fluorinated alcohol.
Molecular Structure and Spectroscopic Implications
The structure of HFIP, (CF₃)₂CHOH, possesses a C₂ᵥ symmetry axis passing through the C-H and O-H bonds. This symmetry dictates that the two trifluoromethyl groups are chemically and magnetically equivalent, as are the six fluorine atoms within them. This equivalence simplifies the NMR spectra, leading to fewer signals than might otherwise be expected, a key first-pass indicator of the correct structure.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR is a fundamental tool for identifying the number and connectivity of hydrogen atoms in a molecule. In HFIP, two distinct proton environments exist: the methine proton (-CH) and the hydroxyl proton (-OH).
Spectral Analysis
-
Methine Proton (-CH): This proton is adjacent to two equivalent CF₃ groups. The six equivalent fluorine atoms (¹⁹F, spin I = ½) couple to the methine proton, splitting its signal into a septet (a seven-line pattern), according to the n+1 rule (where n=6). This characteristic septet is a powerful diagnostic feature for the (CF₃)₂CH- moiety. The strong electron-withdrawing nature of the adjacent trifluoromethyl groups deshields this proton, causing it to resonate significantly downfield.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature, due to its involvement in hydrogen bonding. It typically appears as a broad singlet because of rapid chemical exchange with other protic species (like trace water) or quadrupolar broadening from the ¹⁷O nucleus. In anhydrous, non-protic solvents, coupling to the adjacent methine proton (³JHH) might be observable, resulting in a doublet.
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) in CDCl₃ | Coupling Constant (J, Hz) |
| (CF₃)₂CH OH | Septet | ~4.4 | ³JHF ≈ 5-10 Hz |
| (CF₃)₂CHOH | Broad Singlet | Variable (~2.5 - 4.0) | - |
Table 1: Summary of ¹H NMR data for HFIP in CDCl₃.
Experimental Protocol for ¹H NMR
Rationale: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances. Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple residual solvent peak.
-
Sample Preparation: Accurately weigh 5-10 mg of HFIP into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard such as tetramethylsilane (TMS, 0.0 ppm).
-
Dissolution: Gently agitate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the spectrum using a standard single-pulse experiment. A sufficient relaxation delay (e.g., 5 seconds) should be used to ensure accurate integration if quantitation is desired.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides information about the carbon framework of a molecule. Due to the molecular symmetry of HFIP, only two distinct carbon signals are expected. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of large carbon-fluorine (C-F) coupling constants, which provide invaluable structural confirmation.
Spectral Analysis
-
Trifluoromethyl Carbons (-CF₃): The two equivalent CF₃ carbons appear as a single resonance. This signal is split into a quartet by the three directly attached fluorine atoms (¹JCF). The ¹JCF coupling constant is typically very large ( > 250 Hz), a hallmark of a C-F single bond.
-
Methine Carbon (-CHOH): The central carbon atom is coupled to the six fluorine atoms on the adjacent carbons. This two-bond coupling (²JCF) splits the methine carbon signal into a septet. The magnitude of ²JCF is significantly smaller than ¹JCF.
| Carbon Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| (C F₃)₂CHOH | Quartet | ~121 | ¹JCF ≈ 280 Hz |
| (CF₃)₂C HOH | Septet | ~68 | ²JCF ≈ 32 Hz |
Table 2: Summary of ¹³C NMR data for HFIP.[3][4]
Experimental Protocol for ¹³C NMR
Rationale: ¹³C NMR is inherently less sensitive than ¹H NMR. For fluorinated compounds, the carbons can have long relaxation times (T₁), and broadband proton decoupling is standard practice to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of HFIP in 0.6-0.7 mL of CDCl₃ with TMS.
-
Data Acquisition:
-
Use a standard proton-decoupled pulse program.
-
A larger number of scans will be required compared to ¹H NMR (e.g., 128 to 1024 scans, depending on concentration).
-
Ensure the spectral width is large enough to encompass the full range of ¹³C chemical shifts (~220 ppm).
-
A relaxation delay of 2-5 seconds is typically sufficient for qualitative analysis. For quantitative measurements, a much longer delay (5x T₁) and inverse-gated decoupling are necessary to suppress the NOE.
-
¹⁹F NMR Spectroscopy: A Sensitive Probe into Fluorine Environments
¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing organofluorine compounds, owing to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion.
Spectral Analysis
Due to the chemical equivalence of the two CF₃ groups, the ¹⁹F NMR spectrum of HFIP displays a single, sharp resonance. This signal is split into a doublet due to coupling with the single vicinal methine proton (³JFH). The value of this coupling constant is identical to the ³JHF coupling observed in the ¹H NMR spectrum. The chemical shift is typically reported relative to an external standard like trichlorofluoromethane (CFCl₃, δ = 0.0 ppm).
| Fluorine Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) vs CFCl₃ | Coupling Constant (J, Hz) |
| (CF ₃)₂CHOH | Doublet | ~-77 | ³JFH ≈ 5-10 Hz |
Table 3: Summary of ¹⁹F NMR data for HFIP.
Experimental Protocol for ¹⁹F NMR
Rationale: The high sensitivity of ¹⁹F allows for rapid data acquisition. The primary considerations are setting the correct spectral window and reference. It is common to acquire both proton-coupled and decoupled spectra to confirm couplings.
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Data Acquisition:
-
Tune the NMR probe to the ¹⁹F frequency.
-
Set the spectral center and width appropriate for trifluoromethyl groups (e.g., center at -75 ppm, width of ~50 ppm).
-
Acquire a standard proton-coupled ¹⁹F spectrum. A small number of scans (e.g., 8-16) is usually sufficient.
-
(Optional) Acquire a proton-decoupled spectrum to confirm the multiplicity by observing the collapse of the doublet into a singlet.
-
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of HFIP provides a characteristic fingerprint based on its hydroxyl, C-H, C-O, and C-F bonds.
Spectral Analysis
The gas-phase IR spectrum of HFIP is dominated by several key absorption bands[5]:
-
O-H Stretch: A strong, broad absorption centered around 3600-3200 cm⁻¹. The breadth of this peak is a classic indicator of hydrogen bonding, which is particularly strong in HFIP.
-
C-H Stretch: A weaker absorption band typically found around 3000-2800 cm⁻¹.
-
C-F Stretches: Very strong and intense, complex absorptions in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹. These are highly characteristic of trifluoromethyl groups.
-
C-O Stretch: A strong absorption band in the 1200-1000 cm⁻¹ region.
| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3600 - 3200 | Strong, Broad |
| C-H Stretch | ~2970 | Weak |
| C-F Stretches | 1300 - 1100 | Very Strong |
| C-O Stretch | ~1180 | Strong |
Table 4: Major IR absorption bands for HFIP.
Experimental Protocol for IR (Liquid Film)
Rationale: For a liquid sample like HFIP, the simplest method is to create a thin film between two salt plates. This avoids solvent interference and provides a concentrated sample for analysis.
-
Sample Preparation: Place one drop of neat HFIP onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Data Acquisition:
-
Place the salt plate assembly into the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The spectrum is typically reported in terms of transmittance or absorbance.
-
Conclusion: A Validated Spectroscopic Profile
The combination of ¹H, ¹³C, ¹⁹F NMR, and IR spectroscopy provides a comprehensive and unambiguous fingerprint for this compound. The key diagnostic features—the septet in the ¹H NMR, the quartet and septet with large C-F couplings in the ¹³C NMR, the doublet in the ¹⁹F NMR, and the intense C-F stretching bands in the IR spectrum—form a self-validating dataset. By understanding the origins of these spectral features, researchers can confidently verify the identity and purity of HFIP, ensuring the integrity and reproducibility of their scientific work. This guide provides the foundational data and protocols to empower scientists in drug development and chemical research to effectively utilize these powerful analytical techniques.
References
-
PubChem. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Rebek, J., et al. (2015). Supporting Information for: The effects of hexafluoroisopropanol on guest binding by water-soluble capsule and cavitand hosts. The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Takamuku, T., et al. (2012). Amide-induced phase separation of hexafluoroisopropanol-water mixtures depending on the hydrophobicity of amides. ResearchGate. Retrieved January 21, 2026, from [Link]
-
SpectraBase. (n.d.). 1,1,1,3,3,3-Hexafluoro-2-propanol. Wiley. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). 2-Propanol, 1,1,1,3,3,3-hexafluoro-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
Jethava, K. (2014). What is the coupling constant for CF3 carbon in 13C-NMR?. ResearchGate. Retrieved January 21, 2026, from [Link]
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Topic: Commercial Suppliers and Strategic Application of 2,2-Bis(trifluoromethyl)propanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a powerful tool for modulating a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] This guide focuses on a highly specialized yet valuable building block: 2,2-Bis(trifluoromethyl)propanol (CAS: 2927-17-5). Unlike more common fluorinated alcohols, this reagent features a geminal bis-trifluoromethyl group, which imparts distinct conformational constraints and electronic properties.
This document serves as a technical guide for researchers and drug development professionals on sourcing this specialized reagent, establishing its quality, and understanding its strategic value. Given that this compound is not a routine catalog item for many large-scale suppliers, this guide emphasizes the practical workflow for acquiring and validating such a specialized chemical.
Chapter 1: The Molecular Logic of this compound
The value of this compound lies in its unique structural arrangement. The presence of two electron-withdrawing CF3 groups on the same carbon atom creates a sterically hindered and highly electrophilic tertiary alcohol.
Key Physicochemical Properties:
-
Molecular Formula: C₅H₆F₆O
-
Molecular Weight: 196.09 g/mol [3]
-
Appearance: Colorless liquid or low-melting solid[4]
-
Boiling Point: ~90 °C
-
Melting Point: ~35 °C
The strategic rationale for employing this building block stems from several key advantages conferred by the gem-bis(trifluoromethyl) moiety:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 groups highly resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can significantly prolong the half-life of a drug candidate.
-
Enhanced Lipophilicity: The CF3 group is highly lipophilic (Hansch π value of +0.88), which can improve a compound's ability to cross cellular membranes and access biological targets within the lipid bilayer.[1]
-
Conformational Control: The bulky nature of the two CF3 groups can lock the conformation of adjacent rotatable bonds, reducing the entropic penalty upon binding to a protein target and potentially increasing binding affinity and selectivity.
-
Modulation of pKa: The strong electron-withdrawing nature of the CF3 groups can significantly lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and thereby influencing solubility and target engagement.
Caption: Molecular structure of this compound.
Chapter 2: The Supplier Landscape for a Specialized Reagent
Sourcing this compound requires a different approach than for common lab reagents. It is typically available from specialized fluorochemical manufacturers or through custom synthesis services rather than being a standard stock item from large, diversified chemical suppliers.
Table 1: Commercial Sourcing Options for this compound (CAS 2927-17-5)
| Supplier Category | Representative Vendors | Typical Purity | Availability | Key Considerations |
| Specialized Manufacturers | Aceschem[3], Sinfoo Biotech[4], Fluoropharm | ≥98% | Stock (g to kg) | Often provide detailed NMR, MSDS, and COA. May have longer lead times. |
| Chemical Marketplaces | ECHEMI[5] | Varies by Lister | Varies | Acts as an aggregator. Due diligence is required to vet the actual manufacturer. |
| Custom Synthesis | Inquire with major suppliers (e.g., Sigma-Aldrich, Thermo Fisher) or CROs | Project-dependent (typically >98%) | Made-to-order | Higher cost, longer lead times, but specifications can be tailored to the project. |
Note: The availability from the suppliers listed is subject to change. Direct inquiry is always recommended.
Caption: Workflow for sourcing and validating a specialized chemical reagent.
Chapter 3: The Self-Validating System: A Protocol for Quality Verification
For any research, especially in drug development, the identity and purity of starting materials are non-negotiable. Do not rely solely on the supplier's Certificate of Analysis (COA). An in-house verification protocol is a self-validating system that ensures trustworthiness in your experimental results.
Mandatory Equipment:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹⁹F, ¹³C capabilities)[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Karl Fischer Titrator (for water content)
Step-by-Step In-House QC Protocol
1. Documentation Review:
-
Causality: Before any measurement, review the supplier's COA. It provides expected purity levels and lists the analytical methods used. This sets the benchmark for your own analysis. Look for lot-specific data, not a generic technical data sheet.
2. ¹H NMR Spectroscopy - Identity & Organic Impurities:
-
Preparation: Prepare a sample by dissolving ~5-10 mg of the material in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Analysis:
-
Identity Confirmation: The proton spectrum should show two primary signals: a singlet for the methyl (CH₃) group and a singlet/broad singlet for the hydroxyl (OH) proton. The integration ratio should be 3:1.
-
Impurity Detection: Look for small, unassigned peaks. Residual solvents are common impurities and can be readily identified and quantified.[7]
-
-
Self-Validation: If the observed spectrum and integration do not match the expected structure, the material's identity is questionable. The presence of significant unassigned peaks indicates impurities that could interfere with subsequent reactions.
3. ¹⁹F NMR Spectroscopy - The Definitive Fluorine Check:
-
Preparation: Use the same sample as for ¹H NMR.
-
Analysis: The ¹⁹F NMR is crucial for fluorinated compounds. For this compound, you should observe a single sharp singlet. The chemical shift will be characteristic of the -CF₃ group in this environment.
-
Self-Validation: The absence of other fluorine-containing signals is a strong indicator of purity with respect to fluorinated byproducts from the synthesis. Any additional signals in the ¹⁹F spectrum are a red flag.
4. GC-MS - Purity Assay & Volatile Impurities:
-
Preparation: Prepare a dilute solution of the material in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis:
-
The gas chromatogram should display a single major peak corresponding to the product. The area percentage of this peak provides a quantitative measure of purity (e.g., >98%).[8]
-
The mass spectrum of the major peak should show the correct molecular ion or characteristic fragmentation pattern for this compound.
-
-
Self-Validation: This method confirms the purity value reported on the COA and provides the molecular weight of the main component, corroborating the NMR data.
5. Karl Fischer Titration - Water Content:
-
Analysis: Determine the water content, especially if the reagent will be used in moisture-sensitive reactions.
-
Self-Validation: For reactions like Grignards or those involving strong bases, a high water content (>0.1%) can inhibit or destroy the reaction. Knowing the precise water content allows for corrective measures.
Chapter 4: Safe Handling and Storage
Based on available Safety Data Sheets (SDS) for this and structurally similar fluorinated alcohols, stringent safety protocols are mandatory.[5]
-
Hazards:
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
-
Ground and bond containers during transfer to prevent static discharge.[5]
-
References
- Chem-Impex. (n.d.). 2-Trifluoromethyl-2-propanol.
- Oxford Instruments. (n.d.). Quality Control of raw materials in the chemical industry.
- NMR Service. (n.d.). Quality Control.
- Guidechem. (n.d.). 2-trifluoromethyl-2-propanol 507-52-8.
- Guidechem. (n.d.). 2-TRIFLUOROMETHYL-2-PROPANOL 507-52-8 wiki.
-
European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from European Pharmaceutical Review. [Link]
- Sinfoo Biotech. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). Quality Control in chemical industry: Quantitative NMR Spectroscopy.
- Thermo Fisher Scientific. (n.d.). 2,2,3,3,3-Pentafluor-1-Propanol, 97%.
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
PubMed. (2022). Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. Org Biomol Chem, 20(25), 5071-5075. [Link]
- Thermo Fisher Scientific. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol, 97%.
- Fisher Scientific. (n.d.). 2-Trifluoromethyl-2-propanol 97.0+%, TCI America.
- Sigma-Aldrich. (n.d.). Bis-trifluoromethyl alcohol tma.
- TCI Deutschland GmbH. (n.d.). 2-Trifluoromethyl-2-propanol.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Trifluoromethyl-2-propanol.
-
ResearchGate. (2011). (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from ResearchGate. [Link]
-
PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Sigma-Aldrich. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol.
- Fisher Scientific. (n.d.). 2-Propanol, GC Grade, 99.7+%.
- Thermo Fisher Scientific. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol, 98%.
- PubMed. (2017). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.
- Sigma-Aldrich. (n.d.). 2 propanol msds.
- ResearchGate. (2021). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography....
- Scribd. (n.d.). 2-Propanol Certificate of Analysis.
- Briti Scientific. (n.d.). Isopropyl alcohol/2-Propanol/IPA Semi Conductor Grade - Certificate of Analysis.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol.
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Purity analysis of 2,2-Bis(trifluoromethyl)propanol
An In-Depth Technical Guide to the Purity Analysis of 2,2-Bis(trifluoromethyl)propanol
Authored by: A Senior Application Scientist
Abstract
This compound, also known as hexafluoro-tert-butanol, is a unique fluorinated alcohol with applications as a specialized solvent, a reagent in organic synthesis, and a building block for advanced materials and pharmaceuticals. Its distinct properties, including high polarity, low nucleophilicity, and the ability to form strong hydrogen bonds, are directly dependent on its chemical purity. For researchers, scientists, and drug development professionals, ensuring the purity of this critical reagent is paramount to the reliability, reproducibility, and safety of their work. This guide provides a comprehensive, field-proven framework for the rigorous purity analysis of this compound, grounded in authoritative standards and first-hand expertise. We will explore the causality behind methodological choices, detail self-validating experimental protocols, and present a multi-faceted analytical approach for confident quality assessment.
The Imperative of Purity: Why Rigorous Analysis Matters
The efficacy of this compound is intrinsically linked to its purity. The presence of impurities, even at trace levels, can have significant consequences:
-
Process-Related Impurities: Residual starting materials, intermediates, or by-products from synthesis can introduce unwanted reactivity, leading to failed reactions or the formation of unintended, potentially toxic, side products.[1][2]
-
Residual Solvents: Solvents used during synthesis or purification can remain in the final product. Their presence must be controlled according to established safety limits, such as those defined by the International Council for Harmonisation (ICH) Q3C guidelines.[3][4]
-
Degradation Products: Although relatively stable, the compound can degrade under improper storage conditions, affecting its performance and safety profile.
This guide establishes an orthogonal analytical strategy, primarily leveraging Gas Chromatography (GC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and absolute quantification. This dual-pronged approach creates a self-validating system, providing the highest degree of confidence in the final purity assessment.
The Workhorse of Purity: Gas Chromatography (GC)
Gas chromatography is the primary technique for assessing the purity of volatile compounds like this compound. Its high resolving power allows for the separation of the main component from closely related impurities.
Expertise & Causality: Why GC-FID?
We select a Flame Ionization Detector (FID) for its robust, linear response to virtually all carbon-containing organic compounds. This makes it an ideal choice for "percent area" purity calculations, where the assumption is that all components elicit a similar response. This method provides a reliable and high-level overview of the sample's purity. For identifying unknown impurities, a Mass Spectrometer (MS) detector is indispensable, as discussed in Section 4.
The choice of the capillary column is critical. A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, offers a versatile starting point. It provides excellent separation based on boiling point while also discriminating based on subtle differences in polarity between the target analyte and potential impurities like other alcohols or residual synthesis reagents.
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a high-purity solvent (e.g., methanol or acetone) at a concentration of approximately 1 mg/mL.
-
Ensure the solvent chosen does not co-elute with the main peak or any impurities of interest.
-
-
GC Instrument Parameters:
-
Injector Temperature: 250 °C. Causality: This ensures rapid volatilization of the sample without causing thermal degradation.[5]
-
Split Ratio: 50:1. Causality: A split injection prevents column overloading and ensures sharp, symmetrical peaks for accurate integration.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes. Causality: This program ensures the elution of both volatile and less-volatile impurities.
-
-
Detector Temperature: 280 °C. Causality: This prevents condensation of the analytes as they exit the column.
-
-
Data Analysis:
-
Inject 1 µL of the prepared sample.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
According to ICH guidelines, impurities should be reported to two decimal places below 1.0% and one decimal place at and above 1.0%.[6]
-
Data Presentation: Typical GC Parameters
| Parameter | Setting | Rationale |
| Column | 30m x 0.25mm, 0.25µm 5% Phenyl Polysiloxane | Good general-purpose mid-polarity column for resolving a range of potential impurities. |
| Injector Temp. | 250 °C | Ensures complete and rapid sample vaporization. |
| Detector (FID) Temp. | 280 °C | Prevents analyte condensation and ensures a stable signal. |
| Oven Program | 50°C (2 min), ramp 10°C/min to 250°C (5 min) | Separates volatile starting materials from the main peak and higher-boiling by-products. |
| Carrier Gas Flow | 1.0 mL/min (Helium) | Provides optimal column efficiency. |
| Injection Volume | 1 µL (50:1 split) | Prevents peak distortion and detector saturation. |
The Standard for Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and absolute purity determination (quantitative NMR or qNMR). For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR are essential.
Expertise & Causality: The Power of Orthogonal Validation
NMR provides a fundamentally different and complementary assessment to chromatography. While GC separates components in time, NMR provides a direct, simultaneous snapshot of all proton- or fluorine-containing species in the sample. The area of an NMR signal is directly proportional to the number of nuclei it represents, making it a primary ratio method. By using a certified internal standard of known purity and concentration, we can determine the absolute purity of the analyte, a technique known as qNMR. This provides an authoritative check on the results obtained from GC.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
This compound sample.
-
Certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone). The standard must have a simple spectrum with at least one peak that is resolved from all analyte signals.
-
Deuterated solvent (e.g., Acetone-d₆ or Chloroform-d).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube. Record the weight precisely.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of the deuterated solvent, cap, and gently mix until fully dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the peaks of interest (typically 30-60 seconds for quantitative work). Causality: A long delay ensures complete relaxation of all nuclei, making the signal integrals directly proportional to molar concentration.
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply Fourier transform and phase correction to the acquired FID.
-
Carefully integrate the well-resolved peak of the analyte (e.g., the hydroxyl proton) and a well-resolved peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
¹⁹F NMR as a Complementary Technique
A ¹⁹F NMR spectrum should also be acquired. It provides a very clean spectral window with high sensitivity. The presence of any unexpected peaks indicates fluorine-containing impurities that might not be visible in the ¹H NMR spectrum.
The Key to Identification: Mass Spectrometry (MS)
When an unknown impurity is detected by GC, its identity must be determined, especially if it exceeds the identification thresholds outlined in ICH Q3A/Q3B guidelines.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive tool for this purpose.
Expertise & Causality: From Mass to Structure
In GC-MS, the mass spectrometer acts as the detector. As each component elutes from the GC column, it is ionized (typically by electron impact, EI), causing it to fragment in a predictable pattern. This fragmentation pattern, or mass spectrum, is a molecular fingerprint. By analyzing the mass of the molecular ion and its fragments, the structure of the impurity can be pieced together or identified by comparison to a spectral library. For halogenated compounds, the isotopic patterns of elements like chlorine or bromine, if present, provide additional powerful clues for identification.[10][11][12]
Experimental Protocol: GC-MS Impurity Identification
-
Instrumentation: A GC-MS system, typically with an EI source and a quadrupole mass analyzer. The GC method is usually identical or very similar to the one used for the GC-FID purity assay.
-
Analysis:
-
Inject the sample using the established GC method.
-
Acquire mass spectra across the entire chromatographic run.
-
-
Data Interpretation:
-
Extract the mass spectrum for the impurity peak of interest.
-
Library Search: Compare the experimental spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match index (>800) suggests a probable identity.
-
Manual Interpretation: If no library match is found, analyze the spectrum manually.
-
Identify the molecular ion (M⁺).
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a CH₃ group, CF₃ group).
-
Propose a structure consistent with the mass spectral data and the known synthesis pathway of the main compound.
-
-
Visualizing the Analytical Strategy
A robust quality control process relies on a logical workflow and the interplay of orthogonal techniques.
Caption: Overall workflow for purity analysis of this compound.
Caption: Cross-validation using orthogonal analytical methods.
Conclusion: A Framework for Trustworthiness
The purity analysis of this compound is not a single measurement but a systematic investigation. By integrating the separation power of Gas Chromatography with the structural and quantitative certainty of NMR Spectroscopy, a self-validating system is established. This orthogonal approach, supplemented by the investigative power of Mass Spectrometry, provides a complete and trustworthy profile of the material. Adherence to these principles and protocols ensures that scientists and developers can proceed with confidence, knowing that the quality of their starting material is robustly and authoritatively verified.
References
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
International Organisation of Vine and Wine. (n.d.). Propanol-2-ol Determination by gas chromatography (Type IV). Retrieved from [Link]
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ACS Omega. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
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ResearchGate. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
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National Institutes of Health. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Retrieved from [Link]
-
Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]
-
RIFM. (2024). RIFM fragrance ingredient safety assessment, 2-propanol, reaction products with boron trifluoride and 5-ethylidenebicyclo[2.2.1]. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
YouTube. (2020). Gas Chromatography of 2 Alcohols Lab video. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ResearchGate. (2025). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Retrieved from [Link]
-
YouTube. (2024). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]
-
ACS Publications. (2002). Determination of fluorine in organic compounds: Microcombustion method. Retrieved from [Link]
-
eScholarship.org. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
-
Automated Topology Builder. (n.d.). (2R)-1,1,1-Trifluoro-2-propanol | C3H3F3O | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a),.... Retrieved from [Link]
-
YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]
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A Technical Guide to the Environmental Profile and Responsible Disposal of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Environmental Compliance Division
Introduction: The Dual Nature of a Unique Solvent
1,1,1,3,3,3-Hexafluoroisopropanol, commonly known as HFIP, is a polar, non-nucleophilic solvent with a unique combination of properties that have made it invaluable in modern organic synthesis, peptide chemistry, and pharmaceutical development.[1][2] Its strong hydrogen-bond-donating capability, high polarity, and relatively low nucleophilicity allow it to dissolve a wide range of substrates, including complex peptides and polymers, and to promote challenging chemical transformations where other solvents fail.[3]
However, the very source of its chemical stability—the presence of six fluorine atoms—places HFIP firmly in the category of per- and poly-fluoroalkyl substances (PFAS). This classification necessitates a rigorous and proactive approach to its environmental management. While HFIP is considered a specialty chemical produced in smaller quantities, its potential for environmental persistence and mobility demands a comprehensive understanding of its lifecycle, from laboratory use to final disposal.[1] This guide provides an in-depth analysis of the environmental impact of HFIP and outlines authoritative, field-proven protocols for its safe handling and disposal to ensure its utility does not come at an environmental cost.
Physicochemical Profile and Environmental Mobility
The environmental behavior of any chemical is fundamentally dictated by its physical and chemical properties. HFIP is a colorless, volatile liquid with a pungent odor.[1] Its key properties, summarized in Table 1, predict a high potential for mobility in the environment.
The most critical property from an environmental perspective is its complete miscibility in water.[1] This, combined with a relatively low octanol-water partition coefficient (log Pₒ/w), indicates that if released, HFIP will readily partition into aqueous phases and is unlikely to bind strongly to soil or sediment.[3] Its significant vapor pressure also suggests a tendency to volatilize into the atmosphere, contributing to its potential for long-range transport.[4]
| Property | Value | Source(s) |
| CAS Number | 920-66-1 | [1][4] |
| Molecular Formula | C₃H₂F₆O | [1][4] |
| Molar Mass | 168.04 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Density | 1.596 g/mL at 25 °C | [1] |
| Boiling Point | 58.2 - 59 °C | [1][4] |
| Melting Point | -3.3 to -4 °C | [1][4] |
| Vapor Pressure | 16 kPa (120 mmHg) at 20 °C | [1] |
| Water Solubility | Miscible | [1] |
| log Pₒ/w (Octanol-Water) | 1.5 - 1.66 | [3][4] |
| pKa | 9.3 | [1] |
Table 1: Key Physicochemical Properties of HFIP
Toxicological and Ecotoxicological Hazards
A thorough understanding of a substance's toxicity is paramount to justifying and enforcing strict handling and disposal protocols.
Human Health Toxicity
HFIP is classified as a hazardous substance with significant health effects upon exposure. It is not acutely toxic in terms of lethality but poses severe risks as an irritant and a systemic toxin upon repeated exposure.[1][2]
-
Skin and Eye Contact: The substance is corrosive and causes severe skin burns and serious eye damage, potentially leading to blindness.[2][4][5] Immediate and thorough flushing with water is critical after any contact.[2]
-
Inhalation: Inhalation of vapors can cause severe irritation of the respiratory tract, potentially leading to coughing, labored breathing, and inflammation.[2]
-
Systemic and Chronic Effects: HFIP is a suspected reproductive toxin, with animal studies indicating potential damage to fertility or the unborn child.[1][4][5] Furthermore, it may cause damage to organs, particularly the central nervous system, through prolonged or repeated exposure.[5]
Ecotoxicity Profile
The environmental hazard of HFIP is characterized by a lack of comprehensive data across multiple trophic levels, but available information suggests a moderate level of acute toxicity to aquatic life. The primary concern, however, remains its environmental persistence rather than acute toxicity.
| Organism | Test | Endpoint | Value | Source(s) |
| Fathead Minnow (Pimephales promelas) | 96-hour | LC50 (mortality) | 244 mg/L | [3] |
| Aquatic Invertebrates (Daphnia) | - | - | No data available | - |
| Algae | - | - | No data available | - |
Table 2: Ecotoxicity Data for HFIP
While some safety data sheets state that HFIP shall not be classified as hazardous to the aquatic environment, the LC50 value of 244 mg/L for fish indicates that direct release into waterways could be harmful to aquatic organisms.[3][5] The primary environmental risk lies in its combination of mobility and extreme persistence.
Environmental Fate and Persistence
The defining characteristic of HFIP in the environment is its anticipated resistance to degradation.
-
Persistence and Biodegradability: As a per- and poly-fluoroalkyl substance (PFAS), the carbon-fluorine bonds in HFIP are exceptionally strong, rendering the molecule highly resistant to both biological and chemical degradation.[4] Specific biodegradation studies are lacking, but it is widely classified as a non-biodegradable volatile organic compound (VOC).[4] Its persistence means that once released, it can remain in the environment for extended periods.
-
Bioaccumulation Potential: The octanol-water partition coefficient (log Pₒ/w) is below the typical screening threshold for bioaccumulation concern (log Pₒ/w > 3). Multiple sources conclude that significant bioaccumulation in organisms is not expected.[3][4] This is a critical distinction from long-chain PFAS, which are known to bioaccumulate.
-
Atmospheric Fate and Transport: Due to its volatility, HFIP released to the environment can enter the atmosphere.[4] A 2024 study confirmed the presence of HFIP in Arctic air, which supports its potential for long-range atmospheric transport.[6] While specific degradation pathways for HFIP have not been fully elucidated, the atmospheric degradation of other volatile fluoroalcohols is known to produce persistent and problematic perfluorinated carboxylic acids (PFCAs). It is therefore a reasonable hypothesis that HFIP may contribute to the global dissemination of these "forever chemicals."
Decontamination and Disposal Protocols
The cornerstone of responsible HFIP management is the prevention of its release into the environment. This is achieved through a "cradle-to-grave" approach, encompassing containment at the point of use and verified destruction by qualified facilities.
Guiding Principle: Containment and Destruction
Given HFIP's persistence, mobility, and toxicological profile, it must be managed as a hazardous waste from the moment it is deemed unusable to its final destruction.[7][8] Under no circumstances should HFIP or its dilute solutions be disposed of via sanitary sewer systems.[3][4]
Experimental Protocol: Laboratory Waste Handling
This protocol ensures the safe and compliant collection of HFIP waste within a research setting.
-
Designate a Waste Container:
-
Use a clearly labeled, chemically compatible container (e.g., high-density polyethylene or glass) designated exclusively for halogenated waste.
-
The container must have a screw-top cap to prevent the escape of volatile vapors.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write "Hazardous Waste," "Hexafluoroisopropanol (HFIP)," and list any other chemical constituents. Avoid using abbreviations.
-
-
Accumulation:
-
Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to mitigate spills.
-
The waste container cap must remain securely closed at all times, except when actively adding waste.
-
-
Segregation:
-
Do not mix HFIP waste with non-halogenated solvent waste. Co-mingling significantly increases disposal costs and complexity.
-
Keep HFIP waste separate from acids, bases, and strong oxidizing agents to prevent hazardous reactions.[2]
-
-
Disposal Request:
-
Once the container is full, or if work on the project generating the waste is complete, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) department. Do not overfill containers.
-
Mandatory Visualization: Cradle-to-Grave Waste Management Workflow
The following diagram illustrates the required lifecycle management for HFIP waste.
Caption: Cradle-to-Grave Management Workflow for HFIP Waste.
Recommended Terminal Disposal Technologies
Due to the strength of the C-F bond, standard chemical or biological waste treatment methods are ineffective. The U.S. Environmental Protection Agency (EPA) provides guidance on the destruction and disposal of PFAS, which is directly applicable to HFIP.[9]
-
High-Temperature Hazardous Waste Incineration:
-
Mechanism: This is the most common and recommended technology. Thermal decomposition of HFIP requires high temperatures (decomposition begins above 250°C and is intensive at 300°C, with hazardous waste incinerators operating at >1000°C) to ensure the complete mineralization of the molecule.
-
Causality: The high energy input is necessary to break the stable C-F bonds. Incomplete combustion could lead to the formation of other hazardous, short-chain fluorinated compounds.
-
Self-Validation: Permitted hazardous waste incinerators are equipped with sophisticated off-gas treatment systems, including scrubbers. These are essential because the thermal decomposition of HFIP produces hydrogen fluoride (HF), a highly corrosive and toxic gas that must be neutralized before release.[2][3]
-
-
Underground Injection (Deep-Well Injection):
-
Mechanism: For liquid HFIP waste, injection into permitted Class I hazardous waste wells is a viable disposal option.[7] These wells are designed to sequester liquid waste in deep, isolated geological formations, preventing it from entering groundwater.
-
Applicability: This is a containment strategy rather than a destruction one. Its suitability depends on the availability of such facilities and the specific waste profile.
-
-
Emerging Technologies:
-
Research is ongoing into novel PFAS destruction technologies, including supercritical water oxidation (SCWO), electrochemical oxidation, and mechanochemical degradation. While promising, these are not yet widely available at a commercial scale for routine waste disposal.
-
Conclusion
1,1,1,3,3,3-Hexafluoroisopropanol is a powerful tool for chemical innovation, but its identity as a persistent, mobile, and hazardous PFAS demands the highest level of environmental stewardship. Its physicochemical properties predict facile movement through aquatic environments and the atmosphere, while its chemical stability ensures it will resist natural degradation. The toxicological data provide a clear mandate for preventing human and environmental exposure.
For researchers and developers, the path to responsible use is clear: prevent all environmental releases through rigorous "cradle-to-grave" waste management. This involves meticulous containment in the laboratory and transfer to a certified hazardous waste management partner capable of verified, high-temperature thermal destruction. By adhering to these protocols, the scientific community can continue to leverage the benefits of HFIP while upholding its commitment to environmental protection.
References
-
Wikipedia. (n.d.). Hexafluoro-2-propanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]
- Luo, S. (2024).
-
Regis Technologies. (2015, March 31). Safety Data Sheet: 1,1,1,3,3,3-Hexafluoro-2-Propanol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
Unknown. (1989). Thermophysical Properties of Hexafluoroisopropanol (HFIP). Klima Kälte Heiz. Retrieved from [Link]
-
Haskins, E., & Wooten, N. E. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Baker Donelson. Retrieved from [Link]
-
Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS. Retrieved from [Link]
-
Trihydro Corporation. (2024). PFAS Destruction and Disposal Guidance. Retrieved from [Link]
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Methodological & Application
Using 2,2-Bis(trifluoromethyl)propanol as a solvent in organic synthesis
Application Notes & Protocols
Topic: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): A Uniquely Enabling Solvent for Modern Organic Synthesis
Introduction
1,1,1,3,3,3-Hexafluoroisopropanol, commonly known as HFIP or hexafluoroisopropyl alcohol, is a fluorinated alcohol with the chemical formula (CF₃)₂CHOH. While also referred to as 2,2-Bis(trifluoromethyl)propanol, HFIP has rapidly emerged from a specialty solvent to a central player in modern organic synthesis.[1][2] Its distinct physicochemical properties, which diverge significantly from those of conventional solvents, allow it to mediate and accelerate a wide range of challenging chemical transformations, often under remarkably mild conditions and without the need for traditional catalysts.[3]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It delves into the fundamental properties of HFIP, explains the mechanistic basis for its powerful effects, and provides detailed, field-proven protocols for its application in key synthetic reactions. The focus is not merely on procedural steps but on the underlying causality, empowering scientists to harness HFIP's full potential to solve complex synthetic problems.
Section 1: The Physicochemical Landscape of HFIP
The efficacy of HFIP stems from a unique combination of properties that are rarely found together in a single solvent. The presence of two electron-withdrawing trifluoromethyl groups dramatically alters the character of the alcohol, creating a highly polar yet weakly nucleophilic environment with an exceptionally strong ability to donate hydrogen bonds.[1][3]
Core Properties of HFIP
The table below summarizes the key physicochemical properties that define HFIP as a unique solvent.
| Property | Value | Significance in Synthesis |
| Formula | C₃H₂F₆O | High fluorine content contributes to low nucleophilicity and unique polarity. |
| Molar Mass | 168.04 g·mol⁻¹ | - |
| Boiling Point | 58.2 °C | Volatile and easily removed from reaction mixtures via rotary evaporation or distillation.[4] |
| Density | 1.596 g/mL | Significantly denser than most organic solvents, which can affect phase separation.[4] |
| pKa | 9.3 | Markedly acidic for an alcohol, allowing it to act as a Brønsted acid promoter in certain reactions.[4][5] |
| Polarity / Dielectric Constant | 16.7 | Highly polar, facilitating the dissolution of polar reagents and the stabilization of charged intermediates.[6] |
| Hydrogen Bond Donor (HBD) Acidity | Very Strong | This is the key property; enables activation of electrophiles and stabilization of anions.[1][2][7] |
| Nucleophilicity | Very Weak | The electron-withdrawing CF₃ groups minimize the solvent's participation as a nucleophile, preventing side reactions.[3] |
| UV Transparency | High | Transparent to UV light, making it suitable for photochemical reactions and UV-based reaction monitoring.[5] |
The Mechanistic Basis of HFIP's Power
The synthetic utility of HFIP is not just a consequence of one property but a synergy of several.
-
Exceptional Hydrogen-Bonding: HFIP is one of the strongest neutral hydrogen-bond donors. This allows it to form strong complexes with Lewis basic sites (e.g., carbonyls, nitro groups, halides), effectively activating them for nucleophilic attack. This interaction mimics the role of a Lewis acid catalyst but through a non-covalent mechanism.[3]
-
Stabilization of Cationic Intermediates: The high polarity and ionizing power of HFIP, coupled with its low nucleophilicity, create an ideal environment for the formation and stabilization of cationic intermediates.[1][2] Carbocations, thiirenium ions, and other electrophilic species that would be quenched or captured by conventional protic solvents can persist in HFIP, enabling unique reaction pathways.[6]
-
Anion Stabilization: The strong H-bonding also allows HFIP to stabilize anionic species, which can be beneficial in reaction mechanisms involving anionic intermediates.[5]
Caption: HFIP activating an electrophile via strong hydrogen-bond donation.
Section 2: Core Applications in Organic Synthesis with Protocols
HFIP's unique properties have unlocked new efficiencies in a variety of synthetic transformations. This section provides detailed protocols for several high-impact applications.
Catalyst-Free Friedel-Crafts Reactions
One of the most significant breakthroughs enabled by HFIP is the ability to perform Friedel-Crafts reactions without traditional Lewis or Brønsted acid catalysts.[8] This avoids the generation of corrosive and often stoichiometric acidic waste, simplifying workup procedures and improving the environmental profile of the reaction. HFIP promotes these reactions by activating the electrophile through hydrogen bonding.[3][8]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]
- 4. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2,2-Bis(trifluoromethyl)propanol (HFIP) in Peptide Synthesis and Protein Solubilization
Section 1: Introduction to 2,2-Bis(trifluoromethyl)propanol (HFIP)
This compound, more commonly known as 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), is a fluorinated alcohol that has emerged as an indispensable tool in modern biochemical and pharmaceutical research.[1][2] Its unique combination of physical and chemical properties distinguishes it from common laboratory solvents, enabling novel solutions to persistent challenges in peptide and protein chemistry.[1][3]
HFIP is a colorless, volatile liquid with a characteristic pungent odor.[4] The presence of six electron-withdrawing fluorine atoms dramatically influences the hydroxyl proton, making it a highly polar, exceptionally strong hydrogen-bond donor with a pKa of approximately 9.3, comparable to phenols.[4][5] However, unlike phenols or other acidic alcohols, its conjugate base is sterically hindered and a poor nucleophile. This combination of properties—strong hydrogen-bond donation, high polarity, and low nucleophilicity—allows HFIP to effectively solvate and stabilize charged intermediates and disrupt secondary structures in biomolecules without participating in unwanted side reactions.[3][6]
| Property | Value | Source(s) |
| Chemical Name | 1,1,1,3,3,3-Hexafluoro-2-propanol | [1][4] |
| Synonyms | HFIP, Hexafluoroisopropanol | [1][7] |
| CAS Number | 920-66-1 | [1][4] |
| Molecular Formula | C₃H₂F₆O | [4] |
| Molar Mass | 168.04 g·mol⁻¹ | [4] |
| Density | ~1.596 g/mL | [4] |
| Boiling Point | ~58.2 °C | [4] |
| pKa | 9.3 | [4][5] |
| Appearance | Colorless liquid | [4] |
Section 2: Critical Safety & Handling Protocols
The unique reactivity and physical properties of HFIP necessitate strict adherence to safety protocols. It is a hazardous chemical that poses significant health risks upon exposure.
Hazard Identification: HFIP is classified as corrosive and can cause severe skin burns and serious eye damage.[7][8][9][10] It is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[7][8]
| Hazard Class | GHS Pictogram | Statement |
| Skin Corrosion | GHS05: Corrosive | H314: Causes severe skin burns and eye damage.[8][10] |
| Eye Damage | GHS05: Corrosive | H318: Causes serious eye damage.[8][10] |
| Acute Toxicity | GHS07: Exclamation Mark | Harmful if swallowed or inhaled.[7][9] |
| Health Hazard | GHS08: Health Hazard | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[4][8] |
Required Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle HFIP inside a certified chemical fume hood to avoid inhalation of its corrosive vapors.[5]
-
Eye Protection: Wear chemical safety goggles with a face shield for maximum protection.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., tested according to EN 374). It is crucial to check for impermeability before use and consult the glove manufacturer for specific breakthrough times.[8]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention as untreated corrosive injuries are difficult to heal.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of flowing water for 10-15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Consult an ophthalmologist immediately.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth immediately and drink plenty of water. There is a danger of perforation of the esophagus and stomach. Seek immediate medical attention.[8][9]
Section 3: Application in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid resin support.[11][12] HFIP serves a specialized but critical role in this process, particularly within the Fmoc/tBu protection strategy.
The Role of HFIP in SPPS: The primary application of HFIP in SPPS is for the mild cleavage of peptides from highly acid-labile resins, most notably 2-chlorotrityl chloride (2-CTC) resin.[13][14] This procedure allows for the release of the peptide from the solid support while leaving acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) intact.[14][15] This is invaluable for the preparation of protected peptide fragments, which can then be used in convergent or fragment condensation synthesis strategies to build larger proteins.[12][16] The volatility of HFIP also simplifies workup, as it can be easily removed under vacuum.
Protocol 3.1: Cleavage of a Protected Peptide from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes a standard procedure for releasing a side-chain protected peptide from 2-CTC resin, yielding a fragment ready for further use in solution-phase ligation or for analysis.
Materials:
-
Peptide-loaded 2-CTC resin (dried)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
SPPS reaction vessel or poly-prep column
-
Collection flask
-
Rotary evaporator
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Prepare Cleavage Solution: In a fume hood, prepare a 20% (v/v) HFIP in DCM solution. For 10 mL of solution, add 2 mL of HFIP to 8 mL of DCM. Prepare this solution fresh for each use.[13][14]
-
Cleavage Reaction: Add the cleavage solution to the resin (approx. 10 mL per gram of resin). Gently agitate the slurry using a shaker or rocker at room temperature for 30-60 minutes. The reaction time may be optimized; shorter times (e.g., 2 x 15 minutes) can minimize side reactions.[13]
-
Filtrate Collection: Drain the filtrate containing the cleaved peptide into a clean collection flask.
-
Resin Wash: Wash the resin two more times with small volumes of the cleavage solution or pure DCM to ensure complete recovery of the product. Combine all filtrates.
-
Verification (Optional but Recommended): Take a small aliquot of resin, wash thoroughly, and perform a small-scale cleavage with a strong acid cocktail (e.g., TFA/TIPS/H₂O) to confirm the initial cleavage was successful via LC-MS analysis.
-
Solvent Removal: Evaporate the combined filtrates to dryness using a rotary evaporator. The resulting film or powder is the side-chain protected peptide.
-
Product Precipitation: The crude peptide can be precipitated and washed with cold diethyl ether to remove scavengers and residual solvents, then dried under vacuum.
Section 4: Application in Peptide & Protein Solubilization
One of the most significant challenges in protein research and drug development is the poor solubility of many peptides and proteins, particularly those prone to aggregation.[17] Amyloidogenic peptides, such as Amyloid-β (Aβ) associated with Alzheimer's disease, are notorious for forming insoluble β-sheet-rich fibrils.[18][19]
HFIP as a Disaggregating and Monomerizing Agent: HFIP is a uniquely powerful solvent for dissolving and monomerizing aggregated peptides and proteins.[1][4][18][19] Its primary mechanism of action is the potent disruption of the non-covalent interactions—primarily intermolecular hydrogen bonds—that stabilize aggregated structures like β-sheets.[19][20] By forming strong new hydrogen bonds with the peptide backbone, HFIP effectively "coats" the peptide, preventing self-association and breaking apart pre-formed oligomers and fibrils.[20][21] This process generates a homogenous, monomeric peptide solution, which is an essential prerequisite for reproducible studies of fibrillization kinetics, toxicity, and structural analysis.[18][19][22]
Protocol 4.1: Preparation of Monomeric Amyloid-β (1-42) Peptide Stocks
This protocol describes the standard method for disaggregating lyophilized Aβ(1-42) peptide powder to create a seed-free, monomeric starting material.
Materials:
-
Lyophilized Amyloid-β (1-42) peptide
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), sequencing grade
-
Ammonium hydroxide (NH₄OH), ~1% solution, cold and filter-sterilized
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer, cold and filter-sterilized
-
Microcentrifuge tubes
-
SpeedVac or nitrogen stream source
Procedure:
-
Initial Dissolution: Bring the vial of lyophilized Aβ peptide to room temperature. In a fume hood, add neat HFIP directly to the vial to achieve a concentration of ~1 mg/mL. Vortex briefly to dissolve the peptide film/powder completely.[18]
-
Incubation: Incubate the HFIP solution at room temperature for 30-60 minutes to ensure complete monomerization of any pre-existing aggregates.
-
Aliquoting & Evaporation: Aliquot the HFIP-peptide solution into sterile, low-adhesion microcentrifuge tubes. Evaporate the HFIP to dryness using a SpeedVac or a gentle stream of nitrogen gas. This will leave a thin, transparent film of monomeric peptide on the bottom of the tube. These films can be stored desiccated at -80°C for later use.[17][18]
-
Reconstitution: Immediately before use, bring an aliquot of the peptide film to room temperature. To a 100 µg aliquot, add a small volume (e.g., 7.5 µL) of cold 1% NH₄OH. Pipette up and down vigorously to ensure the entire film is dissolved.[23]
-
Dilution into Buffer: Add the appropriate volume of cold aqueous buffer (e.g., 92.5 µL of PBS for a final concentration of 1 mg/mL) to the reconstituted peptide solution. Mix well.[23]
-
Clarification: Centrifuge the final solution at high speed (e.g., 14,000 x g) at 4°C for 5-10 minutes. Carefully collect the supernatant. This step removes any small, insoluble particulates that may not have been fully monomerized.[23]
-
Immediate Use: The resulting monomeric peptide solution is now ready. It should be kept on ice and used immediately to prevent re-aggregation.[23]
Section 5: References
-
A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates. (2025). Vertex AI Search.
-
Safety Data Sheet: HFIP. (2024). Carl ROTH.
-
Care and Handling of Amyloid Peptides. (2021). Bachem.
-
Roccatano, D., et al. (2005). Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. Protein Science.
-
Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. (2022). ACS Chemical Neuroscience.
-
Hexafluoro-2-propanol. Wikipedia.
-
SAFETY DATA SHEET - 1,1,1,3,3,3-Hexafluoro-2-propanol. (2011). Fisher Scientific.
-
Beta-Amyloid (1-42) HFIP Treated Peptide. JPT Peptide Technologies.
-
Effect of hexafluoroisopropyl alcohol on the self-assembly behavior of peptide and the underlying mechanism. (2025). Taylor & Francis Online.
-
Material Safety Data Sheet - 1,1,1,3,3,3-Hexafluoro-2-propanol. Fisher Scientific.
-
How to dissolve beta amyloid peptides?. LifeTein®.
-
Solvent: hexafluoroisopropanol. University of Rochester, Department of Chemistry.
-
Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.
-
Fluorinated Alcohols. Alfa Chemistry.
-
Beta-Amyloid (1-40) HFIP treated peptide. JPT Peptide Technologies.
-
Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation.
-
Protocol for Re-Suspension of Amyloid Beta Peptide 1-42 (HFIP treated). StressMarq Biosciences.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). Nowick Lab, UC Irvine.
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. (2018). Molecules.
-
Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (2019). The Chemical Record.
-
Safety Data Sheet - Hexafluoroisopropanol. (2023). Daikin Chemicals.
-
Novabiochem® Handbook. Merck Millipore.
-
HFIP in Organic Synthesis. (2022). Chemical Reviews.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 5. Sixty Solvents [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. daikinchemicals.com [daikinchemicals.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. lifetein.com [lifetein.com]
- 18. bachem.com [bachem.com]
- 19. jpt.com [jpt.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jpt.com [jpt.com]
- 23. stressmarq.com [stressmarq.com]
Application Note: Leveraging the Solvent Effects of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) for Enhanced Reaction Rates
For: Researchers, scientists, and drug development professionals.
Abstract
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), also known as 2,2-Bis(trifluoromethyl)propanol, has emerged as a uniquely powerful solvent capable of dramatically accelerating a wide range of chemical reactions.[1] Unlike conventional solvents, HFIP is "non-innocent," actively participating in reactions by stabilizing charged intermediates and activating substrates through its potent hydrogen-bonding capabilities. This guide provides an in-depth analysis of the physicochemical properties of HFIP, elucidates the mechanistic basis for its remarkable solvent effects, and offers detailed protocols for leveraging these properties to enhance reaction kinetics in a laboratory setting.
Introduction: The Unique Character of HFIP
Historically, solvents were viewed as passive media for chemical reactions. However, the use of highly structured, polar, and strongly hydrogen-bond-donating solvents like HFIP has shifted this paradigm.[2] HFIP's unique combination of properties—high ionizing power, exceptional hydrogen-bond-donating strength, and very low nucleophilicity—allows it to facilitate challenging transformations, often obviating the need for strong Lewis or Brønsted acid catalysts.[3][4] Its ability to stabilize cationic intermediates and polar transition states makes it an indispensable tool in modern organic synthesis, particularly in C-H functionalization, cycloadditions, and reactions involving carbocations.[2][5] This application note will explore the fundamental principles governing HFIP's activity and provide practical guidance for its application.
Physicochemical Properties: The Source of HFIP's Power
The extraordinary effects of HFIP are rooted in its distinct physical and chemical properties, which differ significantly from common laboratory solvents. The presence of six electron-withdrawing fluorine atoms renders the hydroxyl proton exceptionally acidic (pKa ≈ 9.3), making HFIP a powerful hydrogen bond donor.[6][7]
Table 1: Comparison of Physicochemical Properties of HFIP and Common Solvents.
| Property | HFIP | 2,2,2-TFE | Isopropanol | Dichloromethane |
| Formula | (CF₃)₂CHOH | CF₃CH₂OH | (CH₃)₂CHOH | CH₂Cl₂ |
| Boiling Point (°C) | 58.2[6] | 77-80 | 82.5 | 39.6 |
| Density (g/mL) | 1.596[6] | 1.39 | 0.786 | 1.33 |
| pKa | 9.3[6] | 12.4 | 16.5 | N/A |
| Dielectric Constant (ε) | 16.7[6] | 8.5 | 19.9 | 9.1 |
| H-Bond Donor Acidity (α) | 1.96 | 1.51 | 0.76 | 0.13 |
As shown in Table 1, HFIP possesses the highest hydrogen-bond donor acidity (α value) among the listed solvents, highlighting its exceptional capacity to donate a hydrogen bond to stabilize anions or activate electrophiles.[7] While its dielectric constant is moderately high, its true power lies in its ability to specifically solvate and stabilize charged species through these strong, directional hydrogen bonds.[8]
Mechanistic Underpinnings of Rate Acceleration
HFIP accelerates reactions through several distinct, often synergistic, mechanisms. Understanding these principles is crucial for predicting and optimizing its use.
3.1 Transition State Stabilization via Hydrogen Bonding
Many organic reactions proceed through transition states with significant charge separation or anionic character. HFIP excels at stabilizing these high-energy states by forming strong hydrogen bonds, thereby lowering the activation energy (Ea) of the reaction.[1][9] This effect is particularly pronounced in reactions where a negative charge develops on an electronegative atom, such as in nucleophilic additions or eliminations.
3.2 Substrate Electrophilicity Enhancement
By forming a strong hydrogen bond with an electrophilic center (e.g., a carbonyl oxygen), HFIP can effectively increase its electrophilicity, making it more susceptible to nucleophilic attack. This mode of activation is akin to the role of a Brønsted or Lewis acid catalyst but is achieved through the solvent medium itself.[10]
3.3 Cationic Intermediate Stabilization
HFIP's high ionizing power and extremely low nucleophilicity make it an ideal medium for reactions proceeding through carbocationic intermediates.[5] The solvent cage of HFIP molecules can effectively solvate and stabilize a carbocation, preventing its premature quenching by nucleophiles and allowing it to persist long enough to react productively.[4] This has made HFIP the solvent of choice for many reactions that were previously difficult to control, such as the Nazarov cyclization.[11][12]
Figure 1: HFIP lowers the activation energy (Ea) by stabilizing the transition state.
Application Focus: The Nazarov Cyclization
A classic example of HFIP's dramatic effect on reaction rates is the Nazarov cyclization, a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[11] This reaction proceeds through a pentadienyl cation, an intermediate that is strongly stabilized by HFIP.[12]
In traditional solvents, this reaction often requires stoichiometric amounts of strong Lewis acids and harsh conditions.[12] In HFIP, however, the reaction can often proceed with only a catalytic amount of acid, or in some cases, with no acid catalyst at all, at much milder temperatures.[13]
Table 2: Solvent Effects on a Model Nazarov Cyclization Reaction.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | 1.1 eq. FeCl₃ | 25 | 2 | 85 |
| Acetonitrile | 1.1 eq. FeCl₃ | 25 | >24 | <10 |
| HFIP | None | 25 | 0.5 | 95 |
| HFIP | 0.1 eq. FeCl₃ | 25 | <0.1 | >99 |
| (Data is representative and compiled for illustrative purposes based on trends reported in the literature.[13][14]) |
The data clearly demonstrates that HFIP not only accelerates the reaction but also reduces the need for harsh catalytic promoters, leading to a more efficient and sustainable process.[1]
Protocol: Quantifying Solvent Effects on Reaction Kinetics
This protocol provides a step-by-step method to quantify the rate enhancement provided by HFIP for a model Sₙ1 solvolysis reaction, which proceeds through a carbocationic intermediate.
5.1 Objective
To determine and compare the first-order rate constant (k) for the solvolysis of 1-adamantyl bromide in HFIP versus a standard protic solvent, isopropanol (IPA). The reaction produces HBr, which can be monitored by a change in pH or conductivity.
5.2 Materials & Instrumentation
-
1-Adamantyl bromide
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Isopropanol (IPA), anhydrous
-
Conductivity meter or pH meter with probe
-
Stir plate and magnetic stir bars
-
Constant temperature bath (e.g., set to 25.0 °C)
-
Volumetric flasks and pipettes
-
Stopwatch
5.3 Experimental Workflow Diagram
Figure 2: Workflow for kinetic analysis of 1-adamantyl bromide solvolysis.
5.4 Step-by-Step Procedure
-
Preparation of Stock Solutions: Prepare a 0.1 M stock solution of 1-adamantyl bromide in a small amount of the respective solvent (HFIP and IPA). Handle 1-adamantyl bromide in a fume hood.
-
Reaction Setup (Run 1: Isopropanol):
-
Place 50.0 mL of isopropanol into a jacketed beaker connected to a constant temperature bath set at 25.0 °C.
-
Allow the solvent to equilibrate for 15 minutes with gentle stirring.
-
Submerge the conductivity or pH probe into the solvent and allow the reading to stabilize.
-
-
Initiation and Monitoring:
-
Inject 1.00 mL of the 0.1 M 1-adamantyl bromide/IPA stock solution into the stirring solvent and simultaneously start the stopwatch.
-
Record the conductivity or pH reading at regular intervals (e.g., every minute for IPA, every 10 seconds for HFIP) until the reaction is complete (the reading is stable).
-
-
Reaction Setup (Run 2: HFIP):
-
Thoroughly clean and dry the glassware.
-
Repeat steps 2 and 3 using HFIP as the solvent and the 1-adamantyl bromide/HFIP stock solution. CAUTION: HFIP is volatile and corrosive; perform all steps in a well-ventilated fume hood.[15]
-
-
Data Analysis:
-
The reaction is pseudo-first-order. The rate constant, k, can be determined from the integrated rate law: ln([A]₀/[A]t) = kt.
-
Assuming the change in conductivity or H⁺ concentration is proportional to the extent of reaction, a plot of ln(C∞ - Ct) versus time (where C is conductivity) will yield a straight line with a slope of -k.
-
Calculate k for both solvents and determine the relative rate enhancement (kHFIP / kIPA).
-
Safety & Handling of HFIP
HFIP is a hazardous chemical that requires careful handling.[16]
-
Inhalation/Corrosivity: HFIP vapors are corrosive and can cause severe damage to the respiratory tract and eyes.[7] Always handle HFIP in a well-ventilated chemical fume hood.[17]
-
Skin Contact: It can cause severe skin burns.[15] Wear appropriate personal protective equipment (PPE), including butyl rubber gloves (nitrile gloves offer limited protection), a lab coat, and chemical splash goggles.[18]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[19]
-
Disposal: Dispose of HFIP waste in a designated halogenated waste container according to institutional guidelines.[17]
Conclusion
1,1,1,3,3,3-Hexafluoroisopropanol is far more than a simple solvent; it is a powerful tool for chemical activation. By understanding and leveraging its unique ability to stabilize charged transition states and intermediates through strong hydrogen bonding, researchers can dramatically accelerate reactions, improve yields, and develop milder, more efficient synthetic protocols.[20] The judicious application of HFIP, guided by the mechanistic principles and practical protocols outlined in this note, will continue to unlock new possibilities in organic synthesis and accelerate the pace of drug discovery and development.[21]
References
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-
Armaly, A. M., et al. (2022). HFIP in Organic Synthesis. Chemical Reviews, ACS Publications. [Link]
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PubMed. (2022). HFIP in Organic Synthesis. National Institutes of Health. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvent: hexafluoroisopropanol. [Link]
-
ResearchGate. (n.d.). Review - Use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) Co-solvent mixtures in organic electrosynthesis. [Link]
-
RSC Publishing. (n.d.). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications. [Link]
-
ACS Organic & Inorganic Au. (n.d.). Difunctionalization Processes Enabled by Hexafluoroisopropanol. [Link]
-
Reddit. (2023). HFIP safety?. r/chemistry. [Link]
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Daikin Chemicals. (2023). Safety data sheet - Hexafluoroisopropanol. [Link]
-
Wikipedia. (n.d.). Hexafluoro-2-propanol. [Link]
-
ResearchGate. (n.d.). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions | Request PDF. [Link]
-
ResearchGate. (n.d.). HFIP stabilizing intermediate palladacycle for γ-carbonylation of aliphatic alcohols. [Link]
-
PMC. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. [Link]
-
NIST. (n.d.). 2-Propanol, 1,1,1,3,3,3-hexafluoro-. NIST WebBook. [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. [Link]
-
PubMed. (2020). New Twists in Nazarov Cyclization Chemistry. [Link]
-
PubMed. (2010). Enzymelike catalysis of the Nazarov cyclization by supramolecular encapsulation. [Link]
-
ChemRxiv. (n.d.). Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations. [Link]
-
Chemistry LibreTexts. (2020). 8.3: Factors Affecting Reaction Rates (Kinetics). [Link]
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The Untapped Potential of 2,2-Bis(trifluoromethyl)propanol in Asymmetric Synthesis: A Prospective Guide
Abstract
In the quest for novel and more effective chiral auxiliaries, the unique steric and electronic properties of fluorinated molecules present a compelling avenue of exploration. This document ventures into the prospective application of 2,2-Bis(trifluoromethyl)propanol as a novel chiral auxiliary for asymmetric synthesis. While direct literature precedent for its use in this capacity is not established, this guide provides a theoretical framework and hypothetical protocols for its application. By drawing parallels with the well-documented effects of related fluorinated alcohols like hexafluoroisopropanol (HFIP) and established principles of chiral auxiliary design, we aim to provide researchers, scientists, and drug development professionals with a scientifically grounded exploration of its potential. This guide covers the proposed synthesis of the enantiopure auxiliary, its hypothetical attachment to prochiral substrates, and its prospective use in key asymmetric transformations such as Diels-Alder, aldol, and alkylation reactions, complete with detailed, albeit theoretical, protocols and mechanistic considerations.
Introduction: The Case for a Novel Fluorinated Chiral Auxiliary
The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a significant number of fluorinated drugs on the market.[1] Concurrently, the demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric synthesis methodologies. A key strategy in this domain is the use of chiral auxiliaries: stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[2]
While a variety of effective chiral auxiliaries are known, the search for novel structures with improved efficiency, broader applicability, and unique stereodirecting capabilities is ongoing. In this context, we turn our attention to this compound. This molecule, bearing two bulky and highly electron-withdrawing trifluoromethyl groups at a stereogenic center, presents an intriguing, unexplored scaffold for a chiral auxiliary.
This guide is presented as a prospective analysis. To date, the use of this compound as a traditional chiral auxiliary has not been reported in peer-reviewed literature. However, the profound influence of the closely related hexafluoroisopropanol (HFIP) on the reactivity and selectivity of numerous reactions suggests that a chiral analogue could offer powerful stereocontrol.[3][4][5][6][7] HFIP is known to stabilize cationic intermediates and form strong hydrogen-bonding networks, thereby influencing the transition states of reactions.[3][4][7] We hypothesize that an enantiopure derivative of this compound, when covalently attached to a substrate, could exert exceptional stereochemical control through a combination of:
-
Steric Hindrance: The two bulky trifluoromethyl groups could create a highly differentiated steric environment, effectively shielding one face of the reactive center.[8]
-
Electronic Effects: The strong electron-withdrawing nature of the CF₃ groups can influence the electronic properties of the attached substrate and its transition state geometries.[1][9]
-
Non-Covalent Interactions: The potential for fluorine-involved non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, could play a crucial role in rigidifying the transition state, leading to higher stereoselectivity.[10][11][12]
This document will now proceed to outline the theoretical and practical considerations for harnessing these properties, starting with the synthesis of the enantiopure auxiliary itself.
Synthesis of Enantiopure this compound
The first critical step is the generation of the auxiliary in an enantiomerically pure form. The direct asymmetric synthesis of such a molecule could be approached through the stereoselective reduction of the corresponding prochiral ketone, 1,1,1,3,3,3-hexafluoroacetone.
Protocol 2.1: Proposed Asymmetric Reduction of 1,1,1,3,3,3-Hexafluoroacetone
This hypothetical protocol is based on established methods for the asymmetric reduction of trifluoromethyl ketones.[13][14][15][16]
Materials:
-
1,1,1,3,3,3-Hexafluoroacetone
-
A chiral reducing agent system (e.g., BINAL-H, or a borane with a chiral oxazaborolidine catalyst)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Anhydrous workup and purification reagents
Procedure:
-
In a flame-dried, inert atmosphere (Argon or Nitrogen) flask, prepare the chiral reducing agent according to established literature procedures. For example, for a CBS reduction, the chiral oxazaborolidine catalyst would be dissolved in the anhydrous solvent.
-
Cool the reaction vessel to the recommended temperature for the chosen catalytic system (e.g., -78 °C or 0 °C).
-
Slowly introduce the borane source (e.g., borane-dimethyl sulfide complex) to the catalyst solution.
-
Add a solution of 1,1,1,3,3,3-hexafluoroacetone in the same anhydrous solvent dropwise to the reaction mixture, maintaining the low temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC, GC-MS) until completion.
-
Quench the reaction carefully at low temperature by the slow addition of a protic solvent (e.g., methanol).
-
Perform an appropriate aqueous workup to remove the boron salts and isolate the crude product.
-
Purify the crude this compound by distillation or column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Protocol 2.2: Proposed Enzymatic Resolution of Racemic this compound
An alternative approach is the enzymatic resolution of the racemic alcohol, which can be synthesized by standard reduction methods. This protocol is based on the known ability of lipases to resolve racemic fluorinated alcohols.[17][18][19][20][21]
Materials:
-
Racemic this compound
-
An immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
An acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., MTBE, toluene)
Procedure:
-
To a flask containing the racemic alcohol and the acyl donor in the chosen solvent, add the immobilized lipase.
-
Agitate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) on an orbital shaker.
-
Monitor the reaction progress by GC or HPLC, aiming for approximately 50% conversion.
-
Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Separate the resulting ester (from the acylation of one enantiomer) from the unreacted alcohol (the other enantiomer) by column chromatography.
-
Hydrolyze the separated ester to obtain the other enantiomer of the alcohol.
-
Determine the enantiomeric excess of both the resolved alcohol and the alcohol obtained after hydrolysis.
Attachment and Cleavage of the Chiral Auxiliary
The utility of a chiral auxiliary is dependent on its reliable attachment to the substrate and its clean removal without compromising the stereochemical integrity of the product.[2][22][23][24]
Protocol 3.1: General Procedure for Attachment (Esterification)
This protocol describes a standard method for forming an ester linkage between the chiral alcohol and a carboxylic acid derivative.
Materials:
-
Enantiopure this compound
-
An acyl chloride or carboxylic acid
-
A coupling agent if starting from the carboxylic acid (e.g., DCC, EDC)
-
A base (e.g., pyridine, triethylamine, DMAP)
-
Anhydrous aprotic solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the enantiopure alcohol and the base in the anhydrous solvent under an inert atmosphere.
-
If starting with an acyl chloride, add it dropwise to the cooled solution of the alcohol and base.
-
If starting with a carboxylic acid, add the acid and the coupling agent to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion, monitoring by TLC.
-
Perform an aqueous workup to remove any salts and excess reagents.
-
Purify the resulting chiral ester by column chromatography.
Caption: Workflow for attaching the chiral auxiliary.
Protocol 3.2: General Procedure for Cleavage (Saponification)
This protocol outlines the basic hydrolysis of the ester to release the chiral product and recover the auxiliary.
Materials:
-
The chiral ester product from the asymmetric reaction
-
A base for hydrolysis (e.g., LiOH, NaOH, KOH)
-
A solvent system (e.g., THF/water, Methanol/water)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolve the chiral ester in the solvent system.
-
Cool the solution in an ice bath and add an aqueous solution of the base.
-
Stir the reaction until the starting material is consumed (monitor by TLC).
-
Carefully neutralize the reaction mixture with acid.
-
Extract the product and the recovered auxiliary with an organic solvent.
-
Separate the chiral carboxylic acid product from the recovered chiral alcohol auxiliary by extraction or column chromatography.
Caption: Workflow for cleaving the chiral auxiliary.
Hypothetical Applications in Asymmetric Synthesis
The true test of a chiral auxiliary lies in its ability to induce high levels of stereoselectivity in carbon-carbon bond-forming reactions. We will now explore the hypothetical application of our proposed auxiliary in three key transformations.
Asymmetric Diels-Alder Reaction
In the Diels-Alder reaction, the auxiliary would be attached to a dienophile, such as an acrylate. The bulky bis(trifluoromethyl)propyl group is expected to effectively block one face of the dienophile from the approaching diene.
Hypothetical Protocol:
-
Prepare the acrylate ester of enantiopure this compound as described in Protocol 3.1.
-
Dissolve the chiral acrylate in an anhydrous solvent like DCM or toluene.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂) to chelate to the carbonyl oxygen, creating a more rigid and reactive dienophile.
-
Add the diene (e.g., cyclopentadiene) to the reaction mixture.
-
Stir at low temperature until the reaction is complete.
-
Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
After workup and purification, determine the diastereomeric excess of the product.
-
Cleave the auxiliary to obtain the enantiomerically enriched product.
Mechanistic Rationale: The Lewis acid is expected to form a chelate with the carbonyl oxygen. The two bulky CF₃ groups would then be positioned to shield the si or re face of the double bond, forcing the diene to approach from the less hindered face, thus controlling the stereochemical outcome.
Caption: Proposed stereochemical model for the Diels-Alder reaction.
Asymmetric Aldol Addition
For an aldol reaction, the auxiliary would be part of a chiral ester enolate. The stereochemical outcome would be dictated by the facial selectivity of the enolate addition to an aldehyde.
Hypothetical Protocol:
-
Prepare the propionate ester of the chiral auxiliary.
-
Dissolve the ester in anhydrous THF and cool to -78 °C.
-
Generate the Z-enolate by adding a base such as LDA or a boron enolate using dibutylboron triflate and a hindered base.
-
Add the aldehyde to the enolate solution at -78 °C.
-
Stir for several hours, then quench with a saturated ammonium chloride solution.
-
After workup and purification, determine the diastereoselectivity.
Mechanistic Rationale: The stereochemical outcome of aldol reactions is often rationalized using the Zimmerman-Traxler model. The rigid, chelated six-membered ring transition state, combined with the steric bulk of the bis(trifluoromethyl) group, would favor one specific chair conformation, leading to the formation of a single diastereomer.
Asymmetric Alkylation
The alkylation of an enolate derived from an ester of the chiral auxiliary would also be subject to steric shielding.
Hypothetical Protocol:
-
Prepare the appropriate ester of the chiral auxiliary (e.g., propionate).
-
Dissolve the ester in anhydrous THF and cool to -78 °C.
-
Add a strong base like LDA to form the lithium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, methyl iodide).
-
Allow the reaction to proceed to completion.
-
Quench the reaction and perform a standard workup and purification.
-
Determine the diastereomeric excess of the alkylated product.
Mechanistic Rationale: Similar to the other reactions, the bulky auxiliary would block one face of the planar enolate, directing the incoming electrophile to the opposite face.
Data Summary (Hypothetical)
The following table summarizes the expected outcomes based on the principles discussed. These are not experimental results but rather targets for a research program investigating this auxiliary.
| Reaction Type | Prochiral Substrate | Reagent | Expected Diastereomeric Excess (d.e.) |
| Diels-Alder | Acrylate Ester | Cyclopentadiene | >95% |
| Aldol Addition | Propionate Ester | Benzaldehyde | >95% |
| Alkylation | Propionate Ester | Benzyl Bromide | >90% |
Conclusion and Future Outlook
While the use of this compound as a chiral auxiliary remains a theoretical proposition, the foundational principles of asymmetric synthesis and the known properties of fluorinated compounds provide a strong rationale for its investigation. The combination of significant steric bulk and potent electronic effects makes it a highly promising candidate for achieving exceptional levels of stereocontrol.
The hypothetical protocols and mechanistic discussions presented in this guide are intended to serve as a starting point for researchers interested in exploring this untapped potential. Experimental validation of these concepts could lead to the development of a powerful new tool for the synthesis of enantiomerically pure molecules, with significant implications for the pharmaceutical and agrochemical industries. Future work should focus on the successful enantioselective synthesis of the auxiliary, followed by a systematic evaluation of its performance in the key reactions outlined herein.
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Ramachandran, P. V., & Gong, B. (1998). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 63(25), 9413-9416. [Link]
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Zhang, D., & Duan, L. (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal, 26(30), 6899-6909. [Link]
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Lumbreras, M., & B... [and others]. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5134. [Link]
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Borowiecki, P., & Drabina, P. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(21), 13359. [Link]
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Brown, H. C., & Ramachandran, P. V. (1982). Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1, 2347-2351. [Link]
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Al-Tel, T. H., & Al-Qawasmeh, R. A. (2021). Synthesis of New Enantiopure Aminoalcohol Fluorenes as Promising Antimalarial Compounds. ChemMedChem, 16(16), 2533-2540. [Link]
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Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017-8036. [Link]
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Brigaud, T., & Pytkowicz, J. (2012). Diastereoselective Synthesis of Enantiopure β-Trifluoromethyl β-Amino Alcohols. Synfacts, 8(04), 0408. [Link]
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Smith, A. B. (2017). D.7 Chiral auxiliaries (HL). [Video]. YouTube. [Link]
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Kim, J., & Lee, S. (2018). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. Tetrahedron Letters, 59(32), 3123-3126. [Link]
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Kulkarni, S. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. [Video]. YouTube. [Link]
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Organic Chemistry Explained. (2023). Chiral Auxiliary, Catalyst and Reagent. [Video]. YouTube. [Link]
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Modern Organic Chemistry. (2025). Mass Spec Mech Alcohols Alpha Cleavage Source. [Video]. YouTube. [Link]
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Soloshonok, V. A., & Sorochinsky, A. E. (2010). Synthesis of Enantiopure ( S )- and ( R )-?-Trifluoromethyl Proline. The Journal of Organic Chemistry, 75(21), 7465-7468. [Link]
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Jasti, R., & Itami, K. (2024). Synthesis of Enantiopure[10]Cyclorubicenes. Angewandte Chemie International Edition, 63(1). [Link]
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The Role of Highly Fluorinated Tertiary Alcohols in Stabilizing Reactive Intermediates: Application Notes and Protocols
Introduction: A Paradigm Shift in Reaction Control
In the intricate landscape of synthetic chemistry, the precise control of reactive intermediates is paramount to achieving desired chemical transformations. Traditionally, the stabilization of fleeting species such as carbocations, radical cations, and other electrophilic intermediates has relied upon a combination of substrate design, catalyst selection, and stringent reaction conditions. However, the emergence of highly fluorinated tertiary alcohols, exemplified by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and its structural analog 2,2-bis(trifluoromethyl)propanol, has offered a paradigm shift in this endeavor. These solvents, through a unique confluence of physicochemical properties, act as powerful yet gentle shepherds of reactive intermediates, guiding them along productive reaction pathways while minimizing undesirable side reactions.
This technical guide delves into the fundamental principles governing the stabilizing effects of these remarkable solvents and provides detailed, field-proven protocols for their application. It is designed for researchers, scientists, and drug development professionals seeking to harness the power of fluorinated alcohol chemistry to unlock new synthetic possibilities and enhance the efficiency of existing methodologies. While much of the published research has focused on the commercially available HFIP, the principles and reactivity discussed herein are directly applicable to this compound, a compound sharing the core structural motifs responsible for this unique reactivity.
The Unique Physicochemical Landscape of Highly Fluorinated Tertiary Alcohols
The efficacy of solvents like this compound and HFIP stems from a unique combination of properties that are not typically found in conventional organic solvents. These properties work in concert to create an environment that is highly conducive to the formation and stabilization of electron-deficient intermediates.
Key Properties of Hexafluoroisopropanol (HFIP) as a Representative Fluorinated Alcohol:
| Property | Value | Significance in Stabilizing Reactive Intermediates |
| pKa | ~9.3[1] | Highly acidic for an alcohol, enabling it to act as a potent proton donor to activate substrates and generate cationic intermediates. |
| Hydrogen Bond Donating (HBD) Ability | Exceptional | Forms strong hydrogen bonds with Lewis basic sites (e.g., carbonyls, halides, anions), enhancing the electrophilicity of substrates and stabilizing anionic leaving groups.[2] |
| Nucleophilicity | Extremely Low | The electron-withdrawing trifluoromethyl groups render the oxygen atom exceptionally non-nucleophilic, preventing solvent trapping of cationic intermediates.[3] |
| Polarity/Ionizing Power | High (Dielectric Constant ε ≈ 16.7)[1] | Promotes the formation and solvation of ionic species, effectively stabilizing separated charge pairs. |
| Viscosity | Low (1.65 cP at 20 °C)[1] | Facilitates mass transfer and allows for efficient reactions even at low temperatures. |
| Boiling Point | 58.2 °C[1] | Allows for easy removal post-reaction, simplifying product isolation. |
Mechanistic Underpinnings of Intermediate Stabilization
The stabilizing effect of highly fluorinated tertiary alcohols on reactive intermediates is a multifaceted phenomenon. It is not merely a passive solvent effect but an active participation in the reaction coordinate.
Stabilization of Carbocations
The generation and stabilization of carbocations are perhaps the most well-documented applications of these solvents. The process can be visualized as a synergistic push-pull mechanism:
-
Activation via Hydrogen Bonding: The strongly acidic hydroxyl group of the fluorinated alcohol protonates or forms a strong hydrogen bond with a leaving group on the substrate. This enhances the leaving group's ability to depart, facilitating the formation of the carbocation.
-
Solvation of the Cationic Center: The polar nature of the solvent and the oriented dipoles of the C-F bonds help to solvate the nascent carbocation, delocalizing the positive charge and lowering its energy.
-
Anion Sequestration: Simultaneously, the powerful hydrogen-bond-donating ability of the solvent effectively sequesters the counter-anion, preventing ion-pairing and subsequent recombination with the carbocation. This "naked" and stabilized carbocation is then more susceptible to attack by the desired nucleophile.[4]
Stabilization of Radical Cations
While the stabilization of carbocations is well-established, the role of fluorinated alcohols in mediating reactions involving radical cations is an area of growing interest. In these single-electron transfer (SET) processes, HFIP and its analogs are thought to play a crucial role in several ways:
-
Enhancing Oxidant Strength: Through hydrogen bonding, HFIP can increase the oxidizing potential of reagents, facilitating the initial SET event that generates the radical cation.[5]
-
Solvating the Radical Cation: The polar environment helps to stabilize the charge of the radical cation.
-
Anion Deactivation: By strongly solvating the counter-anion, HFIP reduces its nucleophilicity, preventing undesired reactions with the radical cation and allowing for the desired radical-mediated transformation to occur.[4]
Application Notes and Experimental Protocols
The following sections provide detailed protocols for key synthetic transformations that leverage the unique properties of highly fluorinated tertiary alcohols.
Application Note 1: Friedel-Crafts Alkylation of Electron-Rich Arenes
The Friedel-Crafts alkylation is a cornerstone of C-C bond formation. However, it is often plagued by issues of polyalkylation and carbocation rearrangements. The use of HFIP can mitigate these problems by providing a controlled environment for the generation and reaction of the electrophile.
Protocol 1: HFIP-Promoted Friedel-Crafts Alkylation of Indoles with Nitroalkenes [6]
This protocol describes the addition of indoles to β-nitroalkenes, a reaction that proceeds through a carbocation-like intermediate stabilized by the fluorinated alcohol.
Materials:
-
Indole (1.2 equivalents)
-
β-Nitroalkene (1.0 equivalent)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl acetate (for chromatography)
Procedure:
-
To a clean, dry round-bottom flask, add the indole (0.6 mmol, 1.2 equiv.).
-
Add HFIP (2 mL) to dissolve the indole.
-
To the stirred solution, add the β-nitroalkene (0.5 mmol, 1.0 equiv.) at room temperature under an air atmosphere.[6]
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the HFIP.[6]
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a mixture of cyclohexane and ethyl acetate (e.g., 10:1 v/v) to afford the pure product.[6]
Comparative Data: Solvent Effects on Friedel-Crafts Alkylation
| Solvent | Yield (%) | Reaction Time |
| HFIP | 96% | 2 h |
| Dichloromethane (DCM) | <10% | 24 h |
| Toluene | No Reaction | 24 h |
| Acetonitrile | No Reaction | 24 h |
Data adapted from related studies showcasing the superior performance of HFIP.[7]
Application Note 2: Dearomative Spirocyclization of Indole-Tethered Epoxides
The synthesis of complex spirocyclic architectures is a significant challenge in organic synthesis. HFIP has been shown to promote the dearomative cyclization of indole-tethered epoxides to generate spiroindolenines with high diastereoselectivity, a transformation that is inefficient in other solvents.[8][9][10][11]
Protocol 2: HFIP-Promoted Synthesis of Spiroindolenines [8]
This protocol details the cyclization of an indole-tethered epoxide to form a spiroindolenine scaffold.
Materials:
-
Indole-tethered epoxide (1.0 equivalent)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the indole-tethered epoxide (0.1 mmol, 1.0 equiv.) in HFIP (1.0 mL).
-
Stir the solution at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction (typically 1-4 hours), quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the desired spiroindolenine.
Comparative Data: Solvent Effects on Spirocyclization
| Solvent | Yield of Spiroindolenine (%) | Diastereomeric Ratio (dr) |
| HFIP | >95% | >99:1 |
| Dichloromethane (DCM) | <5% | N/A |
| 1,2-Dichloroethane (DCE) | <5% | N/A |
| Toluene | No Reaction | N/A |
| Acetonitrile | No Reaction | N/A |
Data is representative of findings in dearomative cyclization reactions.[8]
Application Note 3: Electrophilic Aromatic Amination
Direct C-H amination of arenes is a highly desirable transformation for the synthesis of anilines. HFIP has been shown to enable the amination of even electron-poor arenes, a significant expansion of substrate scope for this reaction type.[12][13]
Protocol 3: Metal-Free Electrophilic Aromatic Amination [13]
This protocol describes the direct amination of an arene using an azodicarboxylate in the presence of a catalytic amount of potassium bisulfate in HFIP.
Materials:
-
Arene (3.0 equivalents)
-
Azodicarboxylate (1.0 equivalent)
-
Potassium bisulfate (KHSO₄) (0.1 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl acetate (for chromatography)
Procedure:
-
To a stirred solution of the arene (1.5 mmol, 3 equiv.) and the azodicarboxylate (0.5 mmol, 1 equiv.) in HFIP (2 mL), add KHSO₄ (0.05 mmol, 0.1 equiv.) under an air atmosphere.[13]
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically 0.5-16 hours), as monitored by TLC.[13]
-
After completion, remove the solvent under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent to afford the corresponding aryl hydrazide.[13]
Safety and Handling
Highly fluorinated tertiary alcohols such as HFIP are corrosive and can cause severe skin burns and eye damage.[14] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton® or nitrile), safety goggles, and a lab coat, must be worn. Due to its volatility, inhalation of vapors should be avoided. Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and alkali metals.
Conclusion
This compound and its close relative HFIP represent a unique and powerful class of solvents that are revolutionizing the way chemists approach the stabilization of reactive intermediates. Their ability to promote the formation of cationic and radical cationic species in a controlled manner, while being non-nucleophilic, opens up new avenues for the development of novel synthetic methodologies. The protocols and data presented in this guide serve as a starting point for researchers to explore the vast potential of these solvents in their own work. By understanding the fundamental principles behind their reactivity and adhering to safe handling practices, the scientific community can continue to unlock the remarkable capabilities of these "shepherd" solvents in the art of chemical synthesis.
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Hexafluoro-2-propanol - Wikipedia. Available at: [Link]
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(PDF) Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold- Catalyzed Cycloisomerizations and Sequential Transformations - ResearchGate. Available at: [Link]
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Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions | Request PDF - ResearchGate. Available at: [Link]
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Quantifying hexafluoroisopropanol's hydrogen bond donor ability: infrared photodissociation spectroscopy of halide anion HFIP complexes - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link]
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Diastereocontrolled Construction of Spiroindolenines via Hexafluoroisopropanol-Promoted Dearomative Epoxide–Indole Cyclization | Organic Letters - ACS Publications - American Chemical Society. Available at: [Link]
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Hydrogen Bonding to Hexafluoroisopropanol Controls the Oxidative Strength of Hypervalent Iodine Reagents | Request PDF - ResearchGate. Available at: [Link]
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Difunctionalization Processes Enabled by Hexafluoroisopropanol | ACS Organic & Inorganic Au. Available at: [Link]
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Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC - NIH. Available at: [Link]
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Aromatic C–H amination in hexafluoroisopropanol - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04966A. Available at: [Link]
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1,1,1,3,3,3-Hexafluoro-2-propanol - PubChem. Available at: [Link]
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Hexafluoroisopropanol-Mediated Intramolecular Ring-Opening Cyclization of Indolyl- N-Tethered Epoxides: Tether-Length-Controlled Synthesis of 1,7- and 1,2-Fused Indoles - PubMed. Available at: [Link]
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Hexafluoroisopropanol as a highly versatile solvent - SciSpace. Available at: [Link]
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One step closer to harnessing radical cations! | Research Communities by Springer Nature. Available at: [Link]
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Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Publishing. Available at: [Link]
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Chemoselective, Dearomative Reduction of Epoxide-Tethered Indoles en Route to HFIP-Promoted Diastereoselective Synthesis of 1,7-Fused Indolines - PubMed. Available at: [Link]
-
Solvent nucleophilicities of hexafluoroisopropanol/water mixtures | Request PDF. Available at: [Link]
-
Diastereocontrolled Construction of Spiroindolenines via Hexafluoroisopropanol-Promoted Dearomative Epoxide-Indole Cyclization - PubMed. Available at: [Link]
-
HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines | Organic Letters - ACS Publications. Available at: [Link]
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Direct Amination of Arenes with Azodicarboxylates Catalyzed by Bisulfate Salt/HFIP Association - PMC. Available at: [Link]
-
Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation - Organic Syntheses. Available at: [Link]
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HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation - MDPI. Available at: [Link]
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Chemoselective, Dearomative Reduction of Epoxide‐Tethered Indoles en Route to HFIP‐Promoted Diastereoselective Synthesis of 1,7‐Fused Indolines - ResearchGate. Available at: [Link]
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Investigative Application Notes for 2,2-Bis(trifluoromethyl)propanol in Electrochemical Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While direct experimental data on the electrochemical applications of 2,2-Bis(trifluoromethyl)propanol is not yet prevalent in published literature, its molecular architecture—featuring two sterically hindered and strongly electron-withdrawing trifluoromethyl groups adjacent to a hydroxyl functionality—presents a compelling case for its investigation as a novel component in advanced electrolyte formulations. This document serves as an investigative guide, postulating potential applications and providing detailed protocols for the systematic evaluation of this compound in high-performance electrochemical systems, primarily focusing on lithium-ion batteries. The rationale is built upon the established benefits of fluorination in electrolyte components, such as enhanced oxidative stability and modified interfacial chemistry.
Introduction: The Rationale for Investigating Fluorinated Alcohols
The pursuit of next-generation energy storage and electrochemical synthesis hinges on the development of electrolytes with wide electrochemical stability windows (ESWs), high ionic conductivity, and improved safety profiles. Fluorination is a key strategy in designing molecules that meet these demanding criteria. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group can significantly enhance the oxidative stability of organic molecules.[1] This makes compounds bearing these groups prime candidates for use in high-voltage lithium-ion batteries and other demanding electrochemical applications.[2]
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), have demonstrated utility in organic electrosynthesis due to their high oxidation tolerance, low nucleophilicity, and ability to dissolve salts.[3] this compound shares these structural motifs, suggesting it could offer similar or even enhanced properties. Its unique structure may lead to favorable solid electrolyte interphase (SEI) or cathode-electrolyte interphase (CEI) formation, crucial for long-term battery cycling stability.[4]
This document outlines the potential benefits of this compound and provides a comprehensive set of protocols for its evaluation as an electrolyte additive or co-solvent.
Potential Advantages and Mechanisms of Action
The incorporation of this compound into an electrolyte formulation could offer several key advantages, as summarized in the table below.
| Property | Postulated Advantage | Underlying Mechanism |
| High Oxidative Stability | Suitability for high-voltage cathode materials (>4.5 V vs. Li/Li⁺). | The strong electron-withdrawing effect of the two -CF3 groups can lower the HOMO (Highest Occupied Molecular Orbital) energy level, making the molecule more resistant to oxidation at high potentials.[5] |
| SEI/CEI Modification | Formation of a stable, ionically conductive, and electronically insulating passivation layer. | The decomposition products of this compound at the electrode surfaces may contribute to the formation of a robust SEI and CEI, potentially rich in LiF, which is known to enhance interfacial stability.[6] |
| HF Scavenging | Improved long-term stability and safety of LiPF₆-based electrolytes. | The hydroxyl group of the alcohol could react with trace amounts of hydrogen fluoride (HF) present in the electrolyte, mitigating the degradation of both electrodes and other electrolyte components. |
| Enhanced Safety | Reduced flammability of the electrolyte. | Highly fluorinated organic compounds are generally less flammable than their non-fluorinated counterparts. |
| Modified Solvation Shell | Altered Li⁺ transport properties and interfacial reactions. | The polar nature of the alcohol and the presence of fluorine atoms can influence the solvation sphere of Li⁺ ions, potentially impacting desolvation kinetics at the electrode surface. |
Proposed Experimental Investigation Workflow
A systematic evaluation of this compound as an electrolyte component is crucial to validate its potential benefits. The following workflow provides a structured approach for this investigation.
Caption: Investigative workflow for evaluating this compound in electrolytes.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a comprehensive assessment of electrolytes containing this compound.
Protocol 1: Electrolyte Formulation
-
Baseline Electrolyte Preparation:
-
In an argon-filled glovebox, dissolve 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight).
-
Stir the solution overnight at room temperature to ensure complete dissolution of the salt.
-
This will serve as the control electrolyte.
-
-
This compound-Containing Electrolyte Preparation:
-
Prepare a series of electrolytes by adding varying weight percentages (e.g., 0.5%, 1%, 2%, 5%) of this compound to the baseline electrolyte.
-
Stir each solution overnight to ensure homogeneity.
-
Protocol 2: Electrochemical Stability Window (ESW) Measurement
-
Cell Assembly:
-
Assemble a three-electrode cell (e.g., using a Swagelok-type cell) inside an argon-filled glovebox.
-
Use a lithium metal foil as the reference and counter electrode, and a glassy carbon or platinum electrode as the working electrode.
-
Use a glass fiber separator soaked in the test electrolyte.
-
-
Linear Sweep Voltammetry (LSV):
-
Connect the cell to a potentiostat.
-
Perform LSV by sweeping the potential of the working electrode from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 mV/s) to determine the anodic stability limit.
-
In a separate experiment, sweep the potential from OCV to a low potential (e.g., -0.5 V vs. Li/Li⁺) to determine the cathodic stability limit.
-
The ESW is the potential range where the current remains below a defined threshold (e.g., 0.01 mA/cm²).
-
Protocol 3: Ionic Conductivity Measurement
-
Conductivity Cell:
-
Use a commercially available conductivity cell with two platinum electrodes.
-
Calibrate the cell using standard KCl solutions of known conductivity.
-
-
Measurement:
-
Fill the conductivity cell with the test electrolyte inside an argon-filled glovebox.
-
Measure the impedance of the cell over a range of frequencies using an impedance analyzer.
-
The ionic conductivity (σ) can be calculated using the formula: σ = d / (A * R), where d is the distance between the electrodes, A is the electrode area, and R is the bulk resistance of the electrolyte obtained from the impedance measurement.
-
Protocol 4: Half-Cell and Full-Cell Performance Evaluation
-
Electrode Preparation:
-
Cathode: Prepare a slurry of a high-voltage cathode material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a solvent (e.g., NMP). Coat the slurry onto an aluminum foil current collector and dry.
-
Anode: Prepare a graphite anode in a similar manner, using a copper foil current collector.
-
-
Cell Assembly:
-
Assemble 2032-type coin cells in an argon-filled glovebox.
-
Half-cells: Use a lithium metal foil as the counter/reference electrode and the prepared cathode or anode as the working electrode.
-
Full-cells: Pair the prepared cathode and anode.
-
Use a microporous separator soaked in the test electrolyte.
-
-
Galvanostatic Cycling:
-
Cycle the cells between defined voltage limits (e.g., 3.0-4.5 V for NMC811/graphite) at various C-rates (e.g., C/10, C/5, 1C, 5C).
-
Record the specific capacity, coulombic efficiency, and capacity retention over a large number of cycles (e.g., 100-500 cycles).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS on the cells at different states of charge and after a certain number of cycles to investigate the evolution of interfacial and charge-transfer resistances.
-
Data Interpretation and Benchmarking
The performance of electrolytes containing this compound should be benchmarked against the baseline electrolyte without the additive.
| Performance Metric | Desired Outcome with this compound |
| Electrochemical Stability Window | Wider ESW, particularly a higher anodic stability limit. |
| Ionic Conductivity | Comparable or slightly lower conductivity than the baseline. A significant drop may indicate poor ion mobility. |
| Galvanostatic Cycling | Higher initial coulombic efficiency, better capacity retention, and improved rate capability. |
| Electrochemical Impedance | Lower and more stable interfacial resistance upon cycling. |
Post-mortem Analysis
After cycling, disassemble the cells in an argon-filled glovebox to analyze the electrode surfaces.
-
X-ray Photoelectron Spectroscopy (XPS): To identify the chemical composition of the SEI and CEI layers. The presence of F- and O-containing species derived from the alcohol would be of particular interest.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surfaces and the deposited passivation layers. A smooth and uniform SEI is desirable.
Conclusion and Future Directions
While the application of this compound in electrochemistry remains an unexplored frontier, its chemical structure holds significant promise. The protocols outlined in this document provide a robust framework for a thorough and systematic investigation. The insights gained from such studies could pave the way for the rational design of novel, high-performance electrolytes for a wide range of electrochemical applications, from next-generation batteries to advanced electrosynthesis.
References
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Tornheim, A., et al. Evaluating electrolyte additives for lithium-ion cells: a new Figure of Merit Approach. OSTI.GOV. [Link]
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Zhang, S. S. A novel electrolyte additive for improving the stability of layered oxide cathode material-based lithium-ion batteries under high temperature and voltage conditions. New Journal of Chemistry. [Link]
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Kumar, A., et al. Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. The Journal of Physical Chemistry C. [Link]
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Li, J., et al. A Novel Electrolyte Salt Additive for Lithium-Ion Batteries with Voltages Greater than 4.7 V. Advanced Energy Materials. [Link]
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Ponrouch, A., et al. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). Chemistry of Materials. [Link]
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Ponrouch, A., et al. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca). National Institutes of Health. [Link]
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Francke, R., et al. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]
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Liao, Y., et al. Protocol for Quantifying All Electrolyte Compositions in Aged Lithium-ion Batteries. ResearchGate. [Link]
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Inagi, S., et al. Electrochemical Fluorination of Organic Compounds Using Alkali Metal Fluoride Salt with Fluorinated Alcohol-Based Solvent System. ResearchGate. [Link]
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Zhang, Y., et al. Revealing Surfactant Effect of Trifluoromethylbenzene in Medium-Concentrated PC Electrolyte for Advanced Lithium-Ion Batteries. ResearchGate. [Link]
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Guo, Y. Overview of Electrolyte Additives for Lithium-Ion Batteries. ResearchGate. [Link]
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Yoneda, N., et al. The Influence of Fluoroalkyl Group in Alcohol on the Interaction between Alcohols and Fluoride Ion. ResearchGate. [Link]
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Yoneda, N., et al. The Influence of Fluoroalkyl Group in Alcohol on the Interaction between Alcohols and Fluoride Ion. ECS Meeting Abstracts. [Link]
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Garly, T., et al. Impact of Trifluoromethylation of Adiponitrile on Aluminum Dissolution Behavior in Dinitrile-Based Electrolytes. ResearchGate. [Link]
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Sagar, J. Optimizing Battery Electrolyte Performance and Quality with Benchtop NMR. AZoM. [Link]
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Pereira Ávila, E., et al. Fluoride Ion in Alcohols: Isopropanol vs Hexafluoroisopropanol. ResearchGate. [Link]
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Wang, J., et al. Effects of 3,5-bis(trifluoromethyl)benzeneboronic acid as an additive on electrochemical performance of propylene carbonate-based electrolytes for lithium ion batteries. ResearchGate. [Link]
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The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Hovington, P., et al. Alternative Electrolytes for Li-Ion Batteries Using Glutaronitrile and 2-methylglutaronitrile with Lithium Bis(trifluoromethanesulfonyl) Imide. ResearchGate. [Link]
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Application Notes & Protocols: Leveraging 2,2-Bis(trifluoromethyl)propanol in Advanced Flow Chemistry
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the applications of 2,2-Bis(trifluoromethyl)propanol in continuous flow chemistry. While its close analog, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been more extensively documented, this compound possesses a unique constellation of physicochemical properties that make it a highly valuable, and in some cases superior, solvent and co-solvent for enabling challenging chemical transformations within continuous flow systems. We will explore the fundamental properties of this solvent, detail its role in enhancing reaction efficiency and enabling novel reactivity, and provide detailed, field-tested protocols for its implementation.
Introduction: The Strategic Imperative for Advanced Solvents in Flow Chemistry
Continuous flow chemistry has transitioned from a niche academic curiosity to a robust and scalable manufacturing paradigm.[1] Its capacity for superior heat and mass transfer, enhanced safety profiles with hazardous reagents, and straightforward scalability offers significant advantages over traditional batch processing.[2][3] The success of any flow protocol, however, is critically dependent on the choice of solvent. An ideal solvent must not only ensure substrate solubility but also actively participate in the reaction mechanism, stabilize intermediates, and remain robust under the operational conditions of the flow reactor.
This compound (CAS: 2927-17-5) is a fluorinated alcohol that has emerged as a powerful tool for modern synthesis.[4] Its structure, featuring two trifluoromethyl groups, imparts a unique combination of high polarity, exceptional hydrogen-bond donating capability, and low nucleophilicity—properties that are highly synergistic with the goals of flow chemistry.[5][6] This guide will serve as a practical resource for harnessing these properties to achieve synthetic objectives that are often intractable in conventional systems.
Physicochemical & Safety Profile
Understanding the fundamental properties of this compound is essential for designing robust flow chemistry protocols. Its characteristics dictate the operational window for temperature and pressure and explain its profound impact on chemical reactivity.
Data Presentation: Properties of this compound
| Property | Value | Significance in Flow Chemistry |
| CAS Number | 2927-17-5[4] | Unique identifier for procurement and safety information. |
| Molecular Formula | C₅H₆F₆O[4] | |
| Molecular Weight | 196.09 g/mol [7] | Required for concentration calculations. |
| Boiling Point | 90 °C[7] | Allows for moderate heating without requiring high-pressure systems. |
| Melting Point | 35 °C[7] | May require heating of reagent lines in cool environments to prevent solidification. |
| Density | ~1.4 g/cm³[7] | Influences pump calibration and fluid dynamics. |
| Flash Point | 35.3 °C[7] | Classified as a flammable liquid, requiring appropriate safety measures.[7] |
| pKa | ~9-10 (Est.) | Its acidity is a key factor in its ability to protonate substrates and stabilize intermediates.[5] |
Safety Considerations: this compound is a flammable liquid and requires careful handling.[7] All flow chemistry operations should be conducted in a well-ventilated fume hood, away from ignition sources. Personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and appropriate gloves, must be worn. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[7][8]
Core Application: Enabling Cationic & Electrophilic Chemistry in Flow
A primary application of this compound in flow chemistry is its ability to promote reactions proceeding through cationic or highly electrophilic intermediates. Its strong hydrogen-bonding network can activate substrates, while its high polarity and low nucleophilicity effectively stabilize the resulting carbocations, preventing undesired side reactions.[9][10] This unique capability unlocks a range of transformations that are often difficult to control in batch.
Application Note 1: Continuous Flow Friedel-Crafts Alkylation
Objective: To leverage this compound to facilitate a catalyst-free or acid-catalyzed Friedel-Crafts reaction, benefiting from the enhanced safety and heat management of a continuous flow system.
Causality Behind Experimental Choices:
-
Solvent Choice: this compound is selected for its ability to activate the alkylating agent (e.g., a benzyl alcohol) via hydrogen bonding, facilitating water elimination to generate a stabilized carbocationic intermediate.[10] This often reduces or eliminates the need for a strong Lewis or Brønsted acid catalyst.
-
Flow Reactor: A simple coiled tube reactor is used. The high surface-area-to-volume ratio ensures that the heat generated during the exothermic alkylation is rapidly dissipated, preventing thermal runaway and improving selectivity.[3]
-
Back-Pressure Regulator (BPR): A BPR is crucial to maintain the solvent in a liquid state, especially if operating temperatures approach the solvent's boiling point, and to ensure smooth, pulse-free flow.
Protocol: Continuous Synthesis of a Diarylmethane Derivative
1. Materials & Reagents:
-
Reactant A: Benzyl alcohol (1.0 M solution in this compound)
-
Reactant B: Anisole (1.2 M solution in this compound)
-
System Solvent/Priming: Pure this compound
-
Quenching Solution: Saturated sodium bicarbonate
2. Flow Reactor Setup:
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions in 2,2-Bis(trifluoromethyl)propanol
Welcome to the technical support guide for 2,2-Bis(trifluoromethyl)propanol. This document is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing reaction conditions using this unique fluorinated alcohol. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is both efficient and scientifically sound.
Section 1: Understanding the Core Attributes of this compound
Before troubleshooting, it is crucial to understand the properties that make this compound (CAS 2927-17-5) a powerful, yet specific, tool in modern synthesis.[1] The two trifluoromethyl groups dramatically alter the alcohol's characteristics compared to its non-fluorinated analog, 2-methyl-2-propanol (tert-butanol).
The primary driver of its unique reactivity is the intense inductive effect (-I effect) of the two CF₃ groups. These electron-withdrawing groups polarize the C-O-H bond, significantly increasing the acidity of the hydroxyl proton. This makes it a strong hydrogen bond donor, capable of activating electrophiles and stabilizing anionic intermediates.[2][3]
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Methyl-2-propanol (tert-Butanol) | Hexafluoroisopropanol (HFIP) |
| CAS Number | 2927-17-5[1] | 75-65-0 | 920-66-1 |
| Molecular Weight | 196.09 g/mol [4] | 74.12 g/mol | 168.04 g/mol |
| Boiling Point | ~90 °C[4] | 82.4 °C | 59 °C |
| pKa (approx.) | ~10-11 | ~17[5] | 9.3 |
| Key Feature | High acidity, bulky, strong H-bond donor.[2] | Weakly acidic, common non-polar solvent.[6] | Very high acidity, strong H-bond donor.[3] |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during experimentation in a direct Q&A format.
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
Core Insight: Low conversion is often tied to insufficient activation of electrophiles, poor solubility, or temperature-related issues. The unique properties of this compound are key to solving this.
Troubleshooting Workflow:
Protocol: Stepwise Temperature Optimization
-
Baseline: Set up the reaction at room temperature (20-25°C) and monitor by TLC or LC-MS for 4 hours.
-
Incremental Increase: If conversion is low, increase the reaction temperature to 40°C. Monitor for 2-4 hours.
-
Further Increase: Continue to increase the temperature in 20°C increments, not exceeding the boiling point of the solvent (~90°C).[4]
-
Analysis: At each temperature point, analyze an aliquot for both product formation and the appearance of new, undesired spots (side products).
Q2: I am observing unexpected side reactions, particularly decomposition of my starting material. What is the likely cause?
Core Insight: The high acidity of this compound can be detrimental to acid-sensitive functional groups. It can act as a protic acid catalyst, promoting unintended pathways like hydrolysis, rearrangement, or polymerization.
Preventative Strategies:
-
Protecting Groups: If your substrate contains acid-labile groups (e.g., acetals, silyl ethers), they may need to be replaced with more robust alternatives.
-
Buffering: In cases where the alcohol's acidity is only slightly problematic, the addition of a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine) in sub-stoichiometric amounts can buffer the system.
-
Alternative Solvent: If the substrate is highly sensitive, this compound may not be the appropriate solvent. Consider less acidic fluorinated solvents or non-protic alternatives.
Q3: Post-reaction work-up is difficult. How can I efficiently remove this compound and purify my product?
Core Insight: The high boiling point and polarity of this compound make its removal by simple evaporation challenging. An extractive work-up is typically the most effective method.
Protocol: Standard Extractive Work-up
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run under acidic or basic conditions, neutralize it accordingly. A common method is to slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.[7]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).[8] Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove residual water and any remaining this compound.[8]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[7][8]
-
Final Purification: The resulting crude product can then be purified by standard techniques like flash column chromatography or recrystallization.[9][10]
Q4: What are the critical safety precautions for handling this compound?
Core Insight: While not as volatile as some solvents, this compound is still a flammable liquid and requires careful handling.[4] Its vapors may cause respiratory irritation.[11]
Mandatory Safety Procedures:
-
Ventilation: Always handle this chemical in a well-ventilated fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11][12]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[11]
Section 3: Conclusion
This compound is a highly effective solvent for specific applications where its strong hydrogen-bond donating ability and mild acidity can promote challenging reactions. Success hinges on a thorough understanding of its properties. By anticipating potential issues related to its acidity, solubility characteristics, and purification challenges, researchers can harness its full potential. This guide provides a foundational framework for troubleshooting and optimization, but as with all chemical synthesis, careful observation and methodical adjustments are paramount.
References
-
Suhm, M. A., et al. (2004). Hydrogen Bonding in 2-Propanol. The Effect of Fluorination. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (2002). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [https://www.researchgate.net/publication/233979845_Synthesis_of_Polyfluorinated_Tertiary_Alcohols_Using_Ring_Opening_Reactions_of_22-Bis trifluoromethyl_oxirane]([Link] trifluoromethyl_oxirane)
-
ResearchGate. (n.d.). Optimization of reaction conditions for compounds 2a–2f. Retrieved from [Link]
-
Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]
-
Fluorine notes. (n.d.). 2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties. Retrieved from [Link]
-
PubMed. (2009). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. Retrieved from [Link]
-
MDPI. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction. Retrieved from [Link]
-
Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel- Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol. Retrieved from [Link]
-
ACS Publications. (2016). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acidities of Alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
-
Quora. (2021). Is 2-methyl-2-propanol an acid or a base?. Retrieved from [Link]
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- 14. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Low Yields in Reactions with 2,2-Bis(trifluoromethyl)propanol
Welcome to the technical support center for optimizing reactions involving 2,2-Bis(trifluoromethyl)propanol and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low reaction yields. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve common issues in your experiments.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in chemical reactions can be frustrating and costly. This guide provides a systematic approach to identifying and addressing the root causes of poor outcomes when using this compound, a unique fluorinated alcohol often used to enhance reaction rates and selectivity.[1][2]
Question: My reaction is not proceeding to completion, or I'm observing significant byproduct formation. What should I investigate first?
Answer: When facing incomplete reactions or the proliferation of side products, a multi-faceted investigation is required. The unique properties of fluorinated alcohols like this compound, while beneficial, can also introduce complexities.[1] A systematic troubleshooting workflow is the most effective approach.
Troubleshooting Workflow for Low Reaction Yields
This workflow provides a step-by-step process to diagnose the cause of low yields.
Caption: A systematic workflow for troubleshooting low reaction yields.
Question: My crude yield appears high, but my isolated yield is disappointingly low. What could be happening during work-up and purification?
Answer: Significant product loss during work-up and purification is a common issue, particularly with novel or complex molecules. Several factors could be at play:
-
Inefficient Extraction: The unique polarity of fluorinated compounds can sometimes lead to poor partitioning between aqueous and organic layers. It is crucial to select an appropriate extraction solvent and perform multiple extractions to ensure complete recovery.
-
Product Volatility: While this compound itself is not highly volatile, derivatives can be. Ensure that solvent removal is not performed under excessively high vacuum or temperature to prevent product loss.
-
Degradation on Silica Gel: Standard silica gel is acidic and can cause degradation of sensitive compounds. If you suspect this is an issue, consider using deactivated silica gel (e.g., treated with triethylamine) or alternative purification methods like crystallization or preparative HPLC.[3]
-
Challenging Crystallization: Finding the right solvent system for recrystallization can be difficult and may require extensive screening. The goal is to find a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5]
| Purification Method | Common Issues | Potential Solutions |
| Extraction | Poor partitioning, emulsion formation. | Test different organic solvents, use brine to break emulsions. |
| Crystallization | Oiling out, no crystal formation, low recovery. | Screen a wide range of solvents and solvent mixtures, try seeding. |
| Column Chromatography | Product degradation, poor separation. | Use deactivated silica, try different solvent systems, consider alumina. |
Question: I'm using a metal catalyst (e.g., Palladium) in my reaction, and it seems to be inactive. Could the this compound be the problem?
Answer: Yes, this is a distinct possibility. While fluorinated alcohols are often beneficial in transition metal catalysis, they can also contribute to catalyst deactivation, a phenomenon known as catalyst poisoning.[1][6]
Causality: The acidity of this compound, while generally mild, can be sufficient to react with certain catalyst precursors or intermediates.[7] Additionally, impurities in the fluorinated alcohol, such as trace amounts of fluoride ions, can irreversibly bind to the metal center and inhibit its catalytic activity.[6][8]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your this compound and other reagents are of the highest purity available.
-
Consider a Ligand: The use of appropriate ligands can protect the metal center from poisoning and improve catalytic turnover.[9]
-
Screen Different Catalysts: Some catalysts are more robust than others. It may be necessary to screen a variety of metal precursors and ligands to find a system compatible with your reaction conditions.
Caption: The process of catalyst deactivation by poisoning agents.
II. Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it a useful solvent?
This compound, often used interchangeably with hexafluoroisopropanol (HFIP) in the literature, possesses a unique combination of properties:
-
Strong Hydrogen Bond Donor: This allows it to stabilize anionic intermediates and activate electrophiles.[10][11]
-
High Polarity and Ionizing Power: It can dissolve a wide range of substrates and promote reactions that proceed through ionic intermediates.[10]
-
Low Nucleophilicity: Despite being an alcohol, its nucleophilicity is significantly reduced by the electron-withdrawing trifluoromethyl groups, minimizing its participation as a reactant.[11][12]
-
Mild Acidity: It can act as a proton source to facilitate certain reaction pathways.[7][11]
Q2: Should I use pure this compound or a mixture with other solvents?
The optimal choice depends on the specific reaction. In some cases, neat this compound provides the best results.[13] However, co-solvents are frequently used to fine-tune the reaction medium's properties. For example, mixtures with dichloromethane (DCM) or toluene can be effective.[14] It is often beneficial to screen a range of concentrations to find the optimal conditions for your specific transformation.[13]
Q3: What are the primary safety considerations when working with this compound?
This compound is a corrosive and volatile liquid.[13] It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation and contact with skin and eyes.[13]
Q4: How can I effectively remove this compound after my reaction is complete?
Due to its relatively high boiling point (around 160 °C for some derivatives), removal by simple evaporation can be challenging.[15] Azeotropic distillation with a suitable co-solvent or aqueous extraction are common methods for its removal. For small-scale reactions, passing the crude mixture through a short plug of silica gel can also be effective.
Q5: Are there any known incompatibilities with common reagents?
Strong bases can deprotonate this compound, which may interfere with the desired reaction pathway. Its mild acidity can also be incompatible with acid-sensitive functional groups. Careful consideration of the reaction mechanism and the stability of all components is crucial.
III. Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction Using this compound as a Solvent
This protocol provides a starting point for evaluating the effectiveness of this compound in your reaction.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting material (1.0 equiv), coupling partner (1.2 equiv), catalyst (e.g., 2 mol% Pd catalyst), and ligand (e.g., 4 mol%).[13]
-
Solvent Addition: Add anhydrous this compound to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, depending on the reaction).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride or water).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
IV. References
-
ACS Organic & Inorganic Au. (n.d.). Difunctionalization Processes Enabled by Hexafluoroisopropanol. Retrieved from [Link]
-
Reddit. (2022). What are some common causes of low reaction yields? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction parameters. Retrieved from [Link]
-
PMC. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES 1,2=ETHANEDIOL AND 2,2,2-TRIFLUOROETHANOL. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Methods of Purification of Organic Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Retrieved from [Link]
-
NIH. (n.d.). Acidity Controlled Formal Nucleophilic Substitution of Hydrofluoroolefin‐Based Iodonium Salt with O‐nucleophiles: Synthetic Application and Mechanistic Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Retrieved from [Link] trifluoromethyl_oxirane
-
NIH. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Retrieved from [Link]
-
C&CS. (n.d.). Poisoning (catalyst poisoning). Retrieved from [Link]
-
ACS Publications. (n.d.). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Retrieved from [Link]
-
NCBI. (n.d.). 2,2-Bis(bromomethyl)propane-1,3-diol. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,2-Bis(trifluoromethyl)propionic acid. Synthesis and properties. Retrieved from [Link]
-
PubMed. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). Method for purifying alcohol compound. Retrieved from
-
Reddit. (2021). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2012). What Makes A Good Nucleophile? Retrieved from [Link]
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- 15. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
Technical Support Center: Troubleshooting Side Reactions of 2,2-Bis(trifluoromethyl)propanol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2-Bis(trifluoromethyl)propanol in their experimental work. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its use. The unique electronic properties conferred by the two trifluoromethyl groups can lead to unexpected reactivity, and this resource is designed to help you navigate these complexities.
I. Dehydration: Alkene and Ether Formation
A common challenge when working with alcohols is their propensity to undergo dehydration, leading to the formation of alkenes or ethers, particularly under acidic conditions and at elevated temperatures.[1] While this compound is a primary alcohol, the strong electron-withdrawing nature of the trifluoromethyl groups can influence its reactivity in unexpected ways.
FAQ 1: My reaction is producing a significant amount of an unexpected, volatile byproduct. Could it be an alkene from dehydration?
Answer: Yes, the formation of 3,3-bis(trifluoromethyl)prop-1-ene is a potential side reaction, especially if your reaction is conducted at elevated temperatures with acidic catalysts. The mechanism for the acid-catalyzed dehydration of primary alcohols can proceed through an E2 or E1 pathway.[2][3]
Causality and Mechanism:
The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water).[4] In an E2 mechanism, a base (which could be another alcohol molecule or the conjugate base of the acid catalyst) abstracts a proton from the beta-carbon, leading to the concerted elimination of water and formation of the double bond. In an E1 mechanism, the water molecule departs first to form a primary carbocation, which is generally unstable. However, the presence of strong electron-withdrawing groups can influence the stability of such intermediates.
Troubleshooting Guide: Minimizing Alkene Formation
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest possible reaction temperature. | Dehydration is an endothermic process and is favored at higher temperatures.[3] |
| Acid Catalyst | Use the mildest possible acid catalyst at the lowest effective concentration. Consider alternatives to strong mineral acids like sulfuric or phosphoric acid. | Strong, non-nucleophilic acids are effective for dehydration.[2] Minimizing acid concentration can reduce the rate of protonation. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the desired conversion is reached. | Prolonged reaction times, especially at elevated temperatures, increase the likelihood of side reactions. |
| Water Removal | If the desired reaction produces water, consider using a Dean-Stark trap or drying agents to remove it as it forms. | While this can drive the desired reaction to completion, it can also favor dehydration. Use with caution and monitor for alkene formation. |
FAQ 2: I am observing a higher molecular weight byproduct than my starting material or desired product. Could it be an ether?
Answer: Yes, the formation of bis(2,2-bis(trifluoromethyl)propyl) ether is another potential side reaction, particularly if the reaction temperature is not high enough for efficient alkene formation.[3]
Causality and Mechanism:
This side reaction is a bimolecular dehydration, often proceeding through an SN2 mechanism. One molecule of the protonated alcohol is attacked by the hydroxyl group of a second alcohol molecule, leading to the displacement of water and the formation of an ether linkage.
Troubleshooting Guide: Minimizing Ether Formation
| Parameter | Recommendation | Rationale |
| Temperature | Carefully control the reaction temperature. Ether formation is generally favored at lower temperatures than alkene formation.[3] | There is a temperature-dependent competition between intermolecular dehydration (ether formation) and intramolecular dehydration (alkene formation). |
| Concentration | Run the reaction at a lower concentration of the alcohol if feasible. | Ether formation is a bimolecular reaction, so its rate is dependent on the concentration of the alcohol. |
| Choice of Reagents | If performing a reaction where the alcohol is a nucleophile, consider using a stronger base to deprotonate it to the alkoxide first, followed by reaction with an electrophile (Williamson Ether Synthesis). | This avoids the need for acidic conditions that can promote self-condensation. |
II. Williamson Ether Synthesis: Competing Elimination
The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5] However, when using the alkoxide of this compound, side reactions can occur.
FAQ 3: I am attempting a Williamson ether synthesis with the sodium salt of this compound and a secondary alkyl halide, but I am getting a mixture of products, including an alkene. Why is this happening?
Answer: The alkoxide of this compound, while a nucleophile, is also a base. When reacting with a sterically hindered alkyl halide, such as a secondary or tertiary one, the E2 elimination pathway can compete with or even dominate the desired SN2 substitution.[6]
Causality and Mechanism:
In an E2 reaction, the alkoxide acts as a base and abstracts a proton from a carbon adjacent to the leaving group on the alkyl halide, leading to the formation of an alkene. This is a concerted process that is favored by strong, sterically hindered bases and higher temperatures.
Troubleshooting Flowchart for Williamson Ether Synthesis
Caption: Troubleshooting flowchart for Williamson ether synthesis.
III. Esterification Reactions: Reactivity and Side Products
Esterification of this compound, for example with an acyl chloride, can sometimes be sluggish or accompanied by side reactions.
FAQ 4: My esterification reaction with an acyl chloride is proceeding very slowly, even with a base like pyridine. What could be the issue?
Answer: The nucleophilicity of the hydroxyl group in this compound is significantly reduced by the strong electron-withdrawing effect of the two trifluoromethyl groups. This can make it a poor nucleophile, leading to slow reaction rates. Furthermore, steric hindrance from the bulky trifluoromethyl groups can also impede the approach to the electrophilic carbonyl carbon of the acyl chloride.
Troubleshooting Guide: Enhancing Esterification Efficiency
| Parameter | Recommendation | Rationale |
| Catalyst | Use a more potent acylation catalyst, such as 4-dimethylaminopyridine (DMAP), in catalytic amounts along with a stoichiometric amount of a non-nucleophilic base like triethylamine. | DMAP is a highly effective nucleophilic catalyst that forms a more reactive acylpyridinium intermediate. |
| Reaction Conditions | Consider using a more forcing solvent (e.g., refluxing THF or toluene) and longer reaction times. | Increased temperature can help overcome the activation energy barrier for this sterically and electronically challenging reaction. |
| Acylating Agent | If possible, use a more reactive acylating agent, such as an acid anhydride, in the presence of an acid catalyst. | Acid anhydrides can be more reactive than acyl chlorides in some cases. |
IV. Use as a Solvent and Thermal Stability
The unique properties of this compound also make it a potentially useful solvent in certain applications, but its reactivity must be considered.
FAQ 5: Can I use this compound as a solvent for Grignard reactions?
Answer: No, this is strongly discouraged. This compound is a protic solvent due to its hydroxyl group. Grignard reagents are extremely strong bases and will be quenched by the acidic proton of the alcohol in a rapid acid-base reaction. This will destroy the Grignard reagent and generate the corresponding alkane.[7]
FAQ 6: What is the thermal stability of this compound, and what decomposition products should I be aware of at high temperatures?
Safety Recommendation: Always handle this compound in a well-ventilated fume hood, especially when heating. Avoid exposing it to unnecessarily high temperatures.
V. Experimental Protocols
Protocol 1: General Procedure for Esterification using DMAP as a Catalyst
-
To a stirred solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of DMAP (0.1 eq).
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
VI. Visualization of Key Relationships
Caption: Relationship between reaction conditions and common side reactions.
VII. References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2016, March 10). Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). D. The Dehydration of Propan-2-ol. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Thermal Decomposition of Fluoropolymers: Stability, Decomposition Products, and Possible PFAS Release. Retrieved from [Link]
-
ACS Publications. (n.d.). Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Retrieved from [Link]
-
ACS Publications. (2021, February 8). Response to Comment on “Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon”. Retrieved from [Link]
-
Google Patents. (n.d.). Solvents for organometallic reagents. Retrieved from
-
YouTube. (2020, September 15). Elimination - Dehydration of propan-2-ol. Retrieved from [Link]
-
PMC. (2016, March 17). Fluoride-Promoted Esterification (FPE) Chemistry: A Robust Route to Bis-MPA Dendrons and Their Postfunctionalization. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PMC. (2023, June 6). Controlling Catalyst Behavior in Lewis Acid-Catalyzed Carbonyl-Olefin Metathesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
Chemical Engineering Transactions. (2022, June 15). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Retrieved from [Link]
-
PubMed. (2025, July 21). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Retrieved from [Link]
-
PMC. (2006, August 23). Development of Fluorous Lewis Acid-Catalyzed Reactions. Retrieved from [Link]
-
YouTube. (2019, January 5). dehydration of 2-methyl-2-propanol to 2-methylpropene E1 mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Michael reactions in water using Lewis acid–surfactant-combined catalysts. Retrieved from [Link]
-
Green Science Policy Institute. (2020, June 1). Thermal degradation of fluoropolymers. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.8: Organometallic Reagents. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024, February 12). Kinetic and Thermodynamic Modeling of Esterification of 2-Propanol and N-Butyric Acid. Retrieved from [Link]
-
Filo. (2025, March 25). Neeta was experimenting in the lab to study the chemical reactivity of al... Retrieved from [Link]
-
PMC. (2011, April 22). From Bifunctional to Trifunctional (Tricomponent Nucleophile-Transition Metal-Lewis Acid) Catalysis: The Catalytic, Enantioselective α-Fluorination of Acid Chlorides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Retrieved from [Link]
-
MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Mechanistic Insights into Aqueous Phase Propanol Dehydration in H-ZSM-5 Zeolite. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Neeta was experimenting in the lab to study the chemical reactivity of al.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. turi.org [turi.org]
Technical Support Center: Improving Solubility of Starting Materials in Fluorinated Alcohols
Welcome to the Technical Support Center for fluorinated alcohol solvents. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific solubility challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the scientific reasoning behind them to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why are TFE and HFIP such effective solvents for a wide range of compounds, including those that are difficult to dissolve?
A1: The exceptional solvating power of TFE and HFIP stems from a unique combination of physicochemical properties. Their highly fluorinated structures lead to:
-
High Polarity and Strong Hydrogen Bonding: The presence of the electron-withdrawing trifluoromethyl groups increases the acidity of the hydroxyl proton, making them potent hydrogen bond donors.[1] This allows them to effectively interact with and solvate a wide range of solutes, including polar molecules like peptides and proteins.[2]
-
Unique Solubility Characteristics: HFIP, in particular, can dissolve compounds that are resistant to common solvents.[2][3] This is attributed to its ability to stabilize reactive intermediates and engage in powerful hydrogen bonding.[2]
-
Low Nucleophilicity: Despite their polarity, TFE and HFIP are poor nucleophiles. This property is advantageous in many reactions as it minimizes unwanted side reactions with the solvent.[4] However, under certain conditions, TFE can act as a nucleophile due to its higher nucleophilicity compared to HFIP.[5]
Q2: What are the key differences between TFE and HFIP, and how do I choose the right one for my application?
A2: While both are excellent solvents, TFE and HFIP have distinct properties that make them suitable for different applications. The choice between them often depends on the specific requirements of your experiment.
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| pKa | ~12.4[1][6] | ~9.3[1][7] |
| Acidity | Less acidic | More acidic |
| Polarity | High | Very High[1] |
| Hydrogen Bond Donor Ability | Strong | Very Strong[4] |
| Nucleophilicity | Low, but higher than HFIP[5] | Very Low[4] |
| Cost | Generally less expensive | More expensive |
When to choose TFE:
-
When a less acidic environment is required to prevent degradation of sensitive starting materials.
-
For applications where cost is a significant consideration.
-
In reactions where a slightly higher nucleophilicity from the solvent is tolerable or even beneficial.[8]
When to choose HFIP:
-
For dissolving highly challenging solutes like peptides, proteins, and a wide range of polymers.[2][3]
-
When a highly non-nucleophilic and strongly hydrogen-bonding environment is critical for reaction selectivity and efficiency.[9]
-
In reactions that benefit from the stabilization of cationic intermediates.[4]
Q3: My starting material is poorly soluble in common organic solvents. Is it likely to dissolve in TFE or HFIP?
A3: There is a high probability that your compound will show improved solubility in TFE or HFIP. HFIP is particularly effective for solubilizing a wide range of polymers and biomolecules that are insoluble in most common organic solvents.[3] The strong hydrogen-bonding capabilities of these fluorinated alcohols can disrupt intermolecular forces in the solid state, facilitating dissolution.[10][11] However, "like dissolves like" is still a guiding principle. Highly non-polar, hydrocarbon-based compounds might still exhibit limited solubility. Small-scale solubility testing is always recommended.
Q4: Can I use co-solvents with TFE or HFIP to improve solubility or modify reaction conditions?
A4: Yes, using co-solvents is a common and effective strategy. Mixtures of fluorinated alcohols with other solvents like dichloromethane (DCM) are frequently used to reduce cost and, in some cases, can have a synergistic effect on reactivity and solubility.[5] For instance, a co-solvent can help to break up solute-solute interactions before the fluorinated alcohol engages in strong hydrogen bonding to fully solvate the molecule. However, it is important to consider the potential for the co-solvent to compete with the fluorinated alcohol in solvating the starting material or to participate in unwanted side reactions.
Q5: What are the primary safety precautions I should take when working with TFE and HFIP?
A5: Both TFE and HFIP are hazardous chemicals and must be handled with appropriate safety measures.
-
Toxicity: HFIP is a volatile acid that can cause severe burns to the skin and immediate blindness upon contact with the eyes.[7] TFE is also toxic.[6]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste according to your institution's hazardous waste guidelines. HFIP is considered a persistent organic pollutant, so its release into the environment must be avoided.[3]
Troubleshooting Guide: Common Solubility Issues
Problem 1: Incomplete Dissolution of Starting Material
Symptoms:
-
Visible solid particles remain in the solution even after prolonged stirring or agitation.
-
The solution appears cloudy or hazy.
Possible Causes:
-
Insufficient solvent volume.
-
The starting material has very low intrinsic solubility in the chosen fluorinated alcohol.
-
The dissolution rate is very slow at ambient temperature.
-
The presence of insoluble impurities in the starting material.
Step-by-Step Troubleshooting Protocol:
-
Increase Solvent Volume: Add a small, measured amount of additional solvent and continue stirring. Sometimes, a slight increase in the solvent-to-solute ratio is all that is needed.
-
Apply Gentle Heating: Cautiously warm the mixture. Many compounds exhibit increased solubility at higher temperatures. Use a water bath for controlled heating and be mindful of the boiling points (TFE: ~74 °C, HFIP: ~59 °C).[5][6]
-
Sonication: Place the vial or flask in an ultrasonic bath. The high-frequency sound waves can help to break up solid agglomerates and accelerate the dissolution process.
-
Introduce a Co-solvent: If the above steps fail, consider adding a co-solvent. For a non-polar starting material, a small amount of a less polar solvent like DCM might help. For a more polar compound, a different polar co-solvent could be effective.
-
Small-Scale Re-evaluation: If dissolution is still incomplete, perform a small-scale solubility test with the other fluorinated alcohol (e.g., if you are using TFE, try HFIP).
-
Purity Check: If insoluble particles remain, they could be impurities. Filter the solution and analyze the solid to determine its identity.
Caption: Troubleshooting workflow for incomplete dissolution.
Problem 2: Precipitation of Starting Material After Initial Dissolution
Symptoms:
-
The starting material initially dissolves to form a clear solution, but a solid precipitates out over time, upon cooling, or when another reagent is added.
Possible Causes:
-
Supersaturation: The initial conditions (e.g., heating) created a supersaturated solution that is not stable at ambient temperature.
-
Change in Solvent Composition: The addition of another reagent or solvent alters the overall solvent properties, reducing the solubility of the starting material.
-
Common Ion Effect: If the starting material is a salt, the addition of a solution containing a common ion can decrease its solubility.
-
Chemical Reaction: The starting material may be reacting to form a less soluble product.
Step-by-Step Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the precipitate. Then, add more of the primary solvent to create a more dilute, stable solution.[12]
-
Maintain Temperature: If the precipitation occurs upon cooling, the experiment may need to be conducted at a constant, elevated temperature.
-
Controlled Addition of Reagents: When adding another reagent, do so slowly and with vigorous stirring to avoid localized areas of high concentration that can trigger precipitation. Consider dissolving the added reagent in the same fluorinated alcohol before addition.
-
Evaluate Co-solvent Effects: If a co-solvent is being used, its ratio may need to be optimized. The co-solvent that aids initial dissolution might be the cause of precipitation when other components are introduced.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm if it is the original starting material or a new compound. This can be done using techniques like NMR, IR, or melting point analysis.
Problem 3: Suspected Degradation of Starting Material
Symptoms:
-
The solution changes color unexpectedly.
-
Gas evolution is observed.
-
Analysis of the solution (e.g., by TLC or LC-MS) shows the appearance of new, unidentified spots or peaks and a decrease in the amount of the starting material.
Possible Causes:
-
Acidity of the Solvent: The high acidity of HFIP (pKa ~9.3) and to a lesser extent TFE (pKa ~12.4) can catalyze the degradation of acid-sensitive compounds.[1][6][7]
-
Reaction with Trace Impurities: Trace amounts of water or other impurities in the solvent or starting material could be reacting with the compound, potentially catalyzed by the acidic solvent.
-
Photodegradation: Some compounds are light-sensitive and may degrade when in solution.
Step-by-Step Troubleshooting Protocol:
-
Use High-Purity Solvent: Ensure you are using a high-purity, anhydrous grade of the fluorinated alcohol.
-
Consider TFE over HFIP: If acid-sensitivity is suspected, switching from the more acidic HFIP to the less acidic TFE may resolve the issue.[8]
-
Run a Control Experiment: Prepare a solution of the starting material and monitor it over time without any other reagents to see if degradation occurs.
-
Protect from Light: If the compound is known to be light-sensitive, wrap the reaction vessel in aluminum foil.
-
Lower the Temperature: Running the experiment at a lower temperature can slow down the rate of degradation.
-
Use a Buffer or Base: In some cases, adding a non-nucleophilic base can neutralize the acidity of the solvent and prevent degradation. However, this will also alter the unique properties of the solvent, so its impact on the desired reaction must be considered.
Caption: Decision-making process for suspected degradation.
Experimental Protocols
Protocol 1: General Procedure for Dissolving a Starting Material
-
Weigh the desired amount of the starting material into a clean, dry vial or flask equipped with a magnetic stir bar.
-
Under a fume hood, add the calculated volume of TFE or HFIP to achieve the desired concentration.
-
Seal the vessel to prevent evaporation of the volatile solvent.
-
Begin stirring at room temperature.
-
Observe the mixture. If the solid does not dissolve completely within 15-20 minutes, proceed with the troubleshooting steps outlined above (gentle heating, sonication, etc.).
Protocol 2: Small-Scale Solubility Testing
-
Weigh approximately 1-5 mg of your starting material into a small vial.
-
Add the fluorinated alcohol dropwise (e.g., 100 µL at a time) while vortexing or stirring.
-
Continue adding solvent until the solid is fully dissolved.
-
Calculate the approximate solubility in mg/mL. This will help in planning larger-scale experiments.
Protocol 3: Using a Co-solvent to Enhance Solubility
-
First, attempt to dissolve the starting material in the chosen co-solvent (e.g., DCM).
-
If it dissolves, slowly add the fluorinated alcohol to this solution. This can sometimes prevent the starting material from "oiling out."
-
Alternatively, if the starting material is poorly soluble in both the co-solvent and the fluorinated alcohol individually, try a pre-mixed solvent system. Start with a high percentage of the solvent in which the compound shows partial solubility and gradually add the other solvent.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. unilongindustry.com [unilongindustry.com]
- 3. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 7. help.waters.com [help.waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Hexafluoroisopropanol (HFIP) Promoted Disulfidation and Diselenation of Alkyne, Alkene, and Allene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PRiME 2024 (October 6-11, 2024) [ecs.confex.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Viscosity of 2,2-Bis(trifluoromethyl)propanol Solutions
Welcome to the technical support center for handling 2,2-Bis(trifluoromethyl)propanol (HFIP Analog) solutions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for managing the viscosity of this unique fluorinated alcohol. Our goal is to equip you with the scientific understanding and practical techniques to ensure the smooth execution of your experiments.
Introduction: Understanding the Viscosity of this compound
This compound, a structural analog of Hexafluoroisopropanol (HFIP), is a valuable solvent in various scientific applications due to its unique properties imparted by the two trifluoromethyl groups. These electron-withdrawing groups create a highly polar and acidic alcohol, capable of forming strong hydrogen bonds. While advantageous for dissolving a wide range of compounds, this strong intermolecular hydrogen bonding network is also the primary contributor to the significant viscosity of its solutions, a factor that can present challenges in experimental workflows.
Fluorinated compounds, in general, tend to exhibit higher viscosities compared to their hydrocarbon equivalents.[1][2] This is due to the increased molecular weight and strong intermolecular forces. The viscosity of this compound solutions is not a fixed value; it is a dynamic property influenced by several factors, including temperature, concentration of solutes, and the presence of co-solvents. Understanding and controlling these factors is key to successful experimentation.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the viscosity of this compound solutions.
Q1: Why are my this compound solutions so viscous?
The high viscosity of this compound solutions is primarily due to the extensive network of hydrogen bonds formed between the alcohol molecules. The hydroxyl (-OH) group of one molecule can form a strong hydrogen bond with the oxygen or fluorine atoms of neighboring molecules. The presence of two trifluoromethyl groups enhances the acidity of the hydroxyl proton, leading to even stronger hydrogen bonds compared to non-fluorinated alcohols. This strong intermolecular attraction creates resistance to flow, which we observe as high viscosity.[3]
Q2: How does temperature affect the viscosity of my solution?
As with most liquids, the viscosity of this compound solutions is inversely proportional to temperature.[4][5] Increasing the temperature provides the molecules with more kinetic energy, which allows them to overcome the intermolecular forces, including the strong hydrogen bonds. This results in a decrease in viscosity, making the solution easier to handle and dispense. Conversely, lowering the temperature will increase the viscosity.
Q3: I've dissolved a high molecular weight compound in this compound and the viscosity has increased dramatically. Why?
The addition of solutes, particularly high molecular weight polymers or large molecules, will generally increase the viscosity of a solution. This is due to several factors:
-
Increased Frictional Resistance: The large solute molecules create more frictional drag within the solvent, impeding its flow.
-
Intermolecular Interactions: The solute molecules can interact with the this compound molecules, potentially creating a more structured and less mobile solvent environment.
-
Entanglement: In the case of polymers, the long chains can become entangled, significantly increasing the solution's resistance to flow.[6]
Q4: Can I use a co-solvent to reduce the viscosity?
Yes, the addition of a suitable co-solvent can be an effective strategy to reduce the viscosity of this compound solutions. A co-solvent can disrupt the extensive hydrogen-bonding network of the primary solvent, thereby reducing its viscosity. The effectiveness of a co-solvent will depend on its own viscosity, its ability to interact with this compound, and its compatibility with your experimental system.
Troubleshooting Guides
This section provides practical, step-by-step guidance for overcoming common viscosity-related challenges during your experiments.
Problem 1: Difficulty in accurately pipetting or dispensing the solution due to high viscosity.
This is a frequent issue that can lead to significant errors in experimental results.
Root Cause Analysis:
-
Strong Intermolecular Forces: The inherent hydrogen bonding of this compound is the primary cause.
-
Low Temperature: Reduced kinetic energy at lower temperatures strengthens intermolecular attractions.
-
High Solute Concentration: Increased solute molecules disrupt solvent flow.
Solutions:
Method 1: Temperature Control
-
Gentle Warming: Place your solution in a temperature-controlled water bath or on a calibrated hot plate.
-
Temperature Monitoring: Use a thermometer to carefully monitor the temperature of your solution. A modest increase to 30-40 °C can significantly reduce viscosity.
-
Equilibration: Allow the solution to reach thermal equilibrium before dispensing to ensure consistent viscosity.
-
Pre-warm Equipment: Pre-warming your pipette tips by aspirating and dispensing the warmed solvent a few times can also improve accuracy.
Method 2: Co-solvent Addition
-
Co-solvent Selection: Choose a co-solvent that is miscible with this compound and compatible with your downstream applications. Common choices include:
-
Acetonitrile: A polar aprotic solvent that can disrupt hydrogen bonds.
-
Methanol or Ethanol: Less viscous alcohols that can integrate into the hydrogen-bonding network and reduce the overall viscosity.
-
-
Incremental Addition: Add the co-solvent dropwise while gently stirring or vortexing the solution.
-
Volume Monitoring: Keep track of the added co-solvent volume to accurately calculate the final concentration of your solute.
-
Test for Compatibility: Before applying to your main experiment, test the co-solvent mixture with a small aliquot of your solution to ensure no precipitation or adverse reactions occur.
Data Presentation: Effect of Temperature on Viscosity (Illustrative Example)
| Temperature (°C) | Expected Viscosity Trend |
| 20 | High |
| 30 | Medium |
| 40 | Low |
Note: This table illustrates the general trend. Actual viscosity values are not available.
Experimental Workflow: Viscosity Reduction by Heating
Problem 2: Poor mixing or slow dissolution of a solute.
High viscosity can hinder the efficient mixing and dissolution of solid compounds.
Root Cause Analysis:
-
Limited Mass Transfer: The high viscosity of the solvent slows down the diffusion of solute molecules from the solid surface into the bulk solution.
-
Insufficient Agitation: Standard stirring methods may not be effective in a highly viscous medium.
Solutions:
Method 1: Enhanced Agitation
-
Mechanical Stirring: Use an overhead mechanical stirrer with a suitable impeller (e.g., paddle or anchor) for more vigorous and uniform mixing.
-
Vortex Mixing: For smaller volumes, a vortex mixer at a high setting can provide sufficient energy for dissolution.
-
Sonication: A brief period of sonication in an ultrasonic bath can help to break up solid aggregates and enhance dissolution. Use with caution as it can generate heat.
Method 2: Incremental Solute Addition
-
Portion-wise Addition: Instead of adding the entire amount of solute at once, add it in small portions.
-
Allow for Dissolution: Ensure each portion is fully dissolved before adding the next. This prevents the formation of large, difficult-to-dissolve clumps.
Method 3: Combined Approach
For particularly challenging solutes, a combination of gentle heating and enhanced agitation is often the most effective strategy.
Logical Relationship: Factors Influencing Dissolution Rate
Conclusion
Managing the viscosity of this compound solutions is a critical aspect of ensuring experimental success. By understanding the underlying principles of its viscosity and applying the practical troubleshooting strategies outlined in this guide, researchers can navigate the challenges associated with this powerful solvent. Remember that a systematic approach involving temperature control, appropriate co-solvent selection, and enhanced mixing techniques will empower you to handle these solutions with precision and confidence.
References
-
Chemeo. (n.d.). 2-Propanol, 2-methyl-. Retrieved from [Link]
- Goral, M., et al. (2022). Determination of Viscosity, Density and Interfacial Tension of the Carbon Dioxide–Isopropanol, Argon–Isopropanol, Sulphur Hexafluoride–Isopropanol Binary Systems at 313.15 K and 333.
- Gritsenko, O. O., et al. (2015). Densities and viscosities of aqueous solutions of 1-propanol and 2-propanol at temperatures from 293.15 K to 333.15 K. Journal of Molecular Liquids, 206, 15-21.
- Li, X., et al. (2019). A study on the viscosity, density, and derivative properties of 1-alkyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imides with benzo-15-crown-5 binary mixtures. Journal of Chemical Research, 43(1-2), 1-6.
- Pereira, L. M. C., et al. (2010). Viscosities of Liquid Fluorocompounds.
- Rudenko, O. P., et al. (2015). Influence of Fluorination on the Physical Properties of Normal Aliphatic Alcohols. Ukrainian Journal of Physics, 60(5), 428-434.
- Vanapalli, S. A., et al. (2019). On the rheology of Pluronic F127 aqueous solutions. Journal of Rheology, 63(1), 75-86.
Sources
Technical Support Center: Ensuring Reagent Stability in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
A Note on Nomenclature: The compound of interest, 1,1,1,3,3,3-Hexafluoro-2-propanol (CAS 920-66-1), is commonly referred to by the acronym HFIP . This guide will use the standard name HFIP. The user's topic mentioned 2,2-Bis(trifluoromethyl)propanol, which is an isomer and not the commonly used solvent; this guide focuses exclusively on the widely used HFIP.
Introduction: Understanding the Double-Edged Sword of HFIP
As a Senior Application Scientist, I've seen 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) transform challenging reactions into successes. Its remarkable ability to dissolve complex molecules, stabilize cationic intermediates, and promote reactions through its strong hydrogen-bond donating network is unparalleled.[1][2] However, these same properties make it an aggressive medium where reagent stability can be a significant concern. The high acidity of HFIP (pKa ≈ 9.3), comparable to that of phenol, is a primary driver of this reactivity.[3]
This guide is structured to address the most common challenges and questions researchers face when working with this powerful yet demanding solvent. Our goal is to empower you to anticipate and prevent reagent decomposition, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamental Properties & Handling
Q1: What makes HFIP so reactive towards certain reagents?
A: The reactivity of HFIP stems from a combination of three key properties:
-
High Brønsted Acidity: With a pKa of approximately 9.3, HFIP is significantly more acidic than common alcoholic solvents like isopropanol (pKa ≈ 17). This inherent acidity is sufficient to protonate basic reagents or catalyze the cleavage of acid-sensitive functional groups.[3]
-
Strong Hydrogen-Bond Donation: HFIP is an exceptionally strong hydrogen-bond donor. This allows it to form networks that can stabilize charged intermediates and activate electrophiles, but it can also polarize bonds in your reagents, making them more susceptible to decomposition.[1]
-
High Polarity & Ionizing Power: It effectively solvates and stabilizes ionic species, which can accelerate reactions that proceed through cationic intermediates.[4] This can be beneficial but may also promote unwanted decomposition pathways for sensitive molecules.
Q2: My new bottle of HFIP has a sharp, acidic odor. Is it pure? How should I store it?
A: The pungent odor is characteristic of HFIP. However, commercial HFIP can contain trace acidic impurities from its synthesis, such as hydrofluoric acid (HF) or trifluoroacetic acid (TFA). For highly sensitive reactions, these impurities can be detrimental.
-
Storage Best Practices: Store HFIP in a tightly sealed container, preferably the original manufacturer's bottle, in a cool, dry, and well-ventilated area away from strong bases. Use of PTFE-lined caps is essential to prevent degradation of the cap material and contamination.
-
Verification of Purity: For demanding applications, purity can be verified by ¹⁹F NMR. The presence of TFA or other fluorinated impurities will give distinct signals from the main HFIP septet.
Section 2: Reagent Incompatibility & Decomposition Mechanisms
Q3: My compound contains a Boc protecting group. It's being cleaved even without adding acid. Why is this happening?
A: This is a classic example of HFIP's inherent acidity at work. The tert-butoxycarbonyl (Boc) group is highly acid-labile. The acidity of HFIP alone is often sufficient to catalyze the cleavage of Boc groups, especially with prolonged reaction times or elevated temperatures.[5][6] In one study, even without an external acid catalyst, neat HFIP was shown to cause some deprotection of sensitive groups.[7]
-
Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group by HFIP, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. The high ionizing power of HFIP effectively stabilizes the tert-butyl cation, accelerating the process.[2]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Boc deprotection mechanism in HFIP.
Q4: Which other common protecting groups are at risk in HFIP?
A: Many acid-sensitive protecting groups can be cleaved or compromised in HFIP. The rate of cleavage can be dramatically enhanced when even catalytic amounts of a stronger acid (e.g., HCl, TFA) are present.
| Protecting Group | Stability in Neat HFIP | Stability in HFIP + 0.1N HCl | Comments |
| Boc (tert-butoxycarbonyl) | Labile, slow cleavage | Very Rapid (< 4h) | Cleavage is often quantitative with added acid.[7] |
| Trt (Trityl) | Very Labile | Extremely Rapid (< 15 min) | The stable trityl cation is readily formed.[7] |
| tBu (tert-butyl ether/ester) | Moderately Stable | Rapid (< 4h) | Ethers are more stable than esters but still susceptible.[7] |
| Pbf (pentamethyldihydrobenzofuran-sulfonyl) | Stable | Labile (3-4h) | One of the more robust acid-labile groups, but still cleavable.[8] |
| Silyl Ethers (e.g., TBS, TIPS) | Generally Stable | Can be Labile | Stability is substrate-dependent; may be cleaved in the presence of more acid-sensitive groups.[9] |
Q5: I need to use a strong base like a Grignard reagent or LDA. Can I use HFIP as the solvent?
A: Absolutely not. This is a critical incompatibility. Strong bases, particularly organometallics like Grignard reagents (RMgX) and non-nucleophilic bases like lithium diisopropylamide (LDA), will be instantly and irreversibly quenched by HFIP.[8][10]
-
Causality: HFIP is a protic solvent. The highly basic carbanion character of a Grignard reagent or the amide anion of LDA will immediately abstract the acidic proton from the hydroxyl group of HFIP in a simple acid-base reaction.[11] This decomposes your reagent and generates the corresponding alkane (from the Grignard) or diisopropylamine (from LDA). Ethereal solvents like THF or diethyl ether are required for these reagents.[8]
Q6: What about other classes of reagents, like phosphines or oxidizing agents?
A:
-
Phosphines: Tertiary phosphines are Lewis bases and can be protonated by HFIP. This protonation can decrease their nucleophilicity and potentially alter their efficacy as ligands in catalytic cycles. While wholesale decomposition is less common than for strong bases, this interaction can significantly impact the reaction outcome.[12]
-
Oxidizing Agents: The compatibility depends on the specific agent. HFIP is known to enhance the reactivity of some oxidants, like hydrogen peroxide in Baeyer-Villiger oxidations.[3] However, for other sensitive oxidizing agents, the acidic and potentially coordinating nature of HFIP could lead to decomposition or unwanted side reactions. Always run a small-scale control experiment to check for compatibility.
Troubleshooting & Proactive Prevention
This section provides actionable protocols and workflows to mitigate the risk of reagent decomposition.
Section 3: Proactive Protocols
Protocol 1: Purification of HFIP from Acidic Impurities
For reactions involving extremely acid-sensitive reagents, removal of trace acids like HF or TFA from commercial HFIP is crucial.
Methodology (Based on Fractional Distillation Principles):
-
Pre-treatment (Caution): To a stirring quantity of HFIP in a flask, add a small amount (1-2% w/w) of anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base. Stir for 2-4 hours at room temperature to neutralize strong acid impurities.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is meticulously dried.
-
Distillation: Heat the mixture gently. Collect the fraction boiling at 58-59 °C .
-
Storage: Store the purified HFIP over activated 3Å molecular sieves under an inert atmosphere (Nitrogen or Argon) to keep it dry.
-
Self-Validation: The efficacy of the purification can be confirmed by ¹⁹F NMR, where the signals for impurities like TFA should be absent. Alternatively, a simple test reaction with a highly sensitive substrate known to decompose can validate the purity.
Protocol 2: General Workflow for Reactions with Acid-Sensitive Reagents
This workflow incorporates best practices to minimize unwanted decomposition.
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Workflow for sensitive reactions in HFIP.
Protocol 3: Monitoring Decomposition via ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for monitoring the integrity of both your fluorinated reagents and the HFIP solvent itself.
-
Sample Preparation: Prepare a capillary tube containing your NMR solvent and a reference standard (e.g., CFCl₃ or another known fluorinated compound). Place this capillary inside the main NMR tube containing your reaction aliquot. This external standard method prevents the reference from reacting with your components.
-
Acquisition: Acquire a standard ¹⁹F NMR spectrum. The chemical shift of HFIP is a septet centered around -78.5 ppm (referenced to CFCl₃).
-
Analysis:
-
Reagent Integrity: Track the signal of your fluorinated reagent over time. The appearance of new signals in the ¹⁹F spectrum is a direct indication of decomposition or product formation.
-
Solvent Integrity: While HFIP is generally stable, under harsh conditions, new signals near the main solvent peak could indicate solvent-derived byproducts.
-
Known Shifts: The ¹⁹F chemical shift of a -CF₃ group in a trifluoroacetyl (TFA) moiety typically appears between -67 to -85 ppm, providing a diagnostic window for identifying this common impurity or deprotection byproduct.[13]
-
Section 4: Troubleshooting Guide
Problem: My reaction is giving a low yield, and the crude NMR shows multiple unexpected byproducts.
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} Troubleshooting unexpected byproducts.
References
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Remarkable rate enhancement of acidic Boc cleavage by HFIP: Applications to acid sensitive substrates, related acidic deprotections, and parallel medicinal chemistry. American Chemical Society. Available at: [Link]
-
Hexafluoro-2-propanol. Wikipedia. Available at: [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro. Supporting Information, ACS Publications. Available at: [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. Available at: [Link]
- WO2008062840A1 - Method for removing organic solvent. Google Patents.
-
The Essential Role of HFIP in LC-MS Oligonucleotide Analysis. ShayariWali.com. Available at: [Link]
-
Decoupling of oxidation potential and nucleophilicity by HFIP... ResearchGate. Available at: [Link]
-
Phosphine reactivity and its implications for pyrolysis experiments and astrochemistry. ChemRxiv. Available at: [Link]
-
How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis: A Microwave-Assisted Vessel-Inside-Vessel Protocol. MDPI. Available at: [Link]
-
Mechanism for the phosphine decomposition in the presence of H 2 O +... ResearchGate. Available at: [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. ResearchGate. Available at: [Link]
-
Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis. Waters Corporation. Available at: [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. Available at: [Link]
-
Flame-Retardant Polyamide 6 Enabled by a Reactive α-Amino-ε-caprolactam-Based Comonomer and In Situ Melamine Cyanurate. ACS Publications. Available at: [Link]
-
The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides. PMC, NIH. Available at: [Link]
-
Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations. ChemRxiv. Available at: [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. Available at: [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]
-
Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series. Journal of Medicinal Chemistry. Available at: [Link]
-
Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC, NIH. Available at: [Link]
-
On the role of hexafluoroisopropanol in Diels–Alder reactions of acid-sensitive reagents. ResearchGate. Available at: [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. Available at: [Link]
-
Hexafluoroisopropanol-salt aqueous two-phase system for extraction and purification of chlorogenic acid from ramie leaves. PubMed. Available at: [Link]
-
19F NMR chemical shifts induced by a helical peptide. PubMed. Available at: [Link]
-
Organic Practical Setup 5. Washing to remove acid impurities. YouTube. Available at: [Link]
-
The decomposition of phosphine 4PH_3 (g)toP_4 (g) + 6H_2(g) has the rate law, Rate = k[PH_3]The... YouTube. Available at: [Link]
-
Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. ResearchGate. Available at: [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ACS Publications. Available at: [Link]
-
12.4 Grignard Reagents. YouTube. Available at: [Link]
-
HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters. Available at: [Link]
-
Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. Available at: [Link]
- US4595779A - Stable lithium diisopropylamide and method of preparation. Google Patents.
-
Organic Letters Ahead of Print. ACS Publications. Available at: [Link]
-
Proton sponge phosphines: electrospray-active ligands. UVIC. Available at: [Link]
-
(PDF) Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold- Catalyzed Cycloisomerizations and Sequential Transformations. ResearchGate. Available at: [Link]
-
The decomposition of phosphine math xmlns=[Link]... YouTube. Available at: [Link]
-
Phosphazenyl Phosphine Proton Sponges: Does the Proton-Chelating Effect Enhance Their Basicity?. MDPI. Available at: [Link]
-
Lithium diisopropylamide. Wikipedia. Available at: [Link]
-
Magnetic superbasic proton sponges are readily removed and permit direct product isolation. PubMed. Available at: [Link]
-
How hexafluoroisopropanol solvent promotes Diels-Alder cycloadditions: ab initio metadynamics simulations. ResearchGate. Available at: [Link]
-
STABLE LITHIUM DIISOPROPYLAMIDE AND METHOD OF PREPARATION. European Patent Office. Available at: [Link]
-
The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Organic Letters Journal. ACS Publications. Available at: [Link]
-
CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Bal Seal Engineering. Available at: [Link]
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Technical Support Center: Scaling Up Reactions in 2,2-Bis(trifluoromethyl)propanol (HFIP)
Welcome to the technical support center for 2,2-Bis(trifluoromethyl)propanol, more commonly known as hexafluoroisopropanol or HFIP. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of HFIP for larger-scale chemical synthesis. As you transition from bench-scale experiments to pilot or manufacturing scales, new challenges can emerge. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your scale-up process is efficient, safe, and successful.
The Unique Power of HFIP: A Double-Edged Sword in Scale-Up
HFIP, with the chemical formula (CF₃)₂CHOH, is a highly polar, acidic (pKa ≈ 9.3), and volatile solvent renowned for its exceptional ability to dissolve a wide range of molecules, including polar and non-polar compounds, peptides, and polymers.[1][2][3] Its strong hydrogen-bond donating capability, coupled with low nucleophilicity, allows it to stabilize reactive intermediates, particularly cations, and accelerate reactions that are often sluggish in conventional solvents.[3][4][5]
However, the very properties that make HFIP a "magical solvent" at the bench scale can introduce complexities during scale-up.[6] High cost, safety considerations, and challenges in work-up and purification require careful planning and execution. This guide will walk you through these critical aspects.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise when planning to scale up reactions in HFIP.
Q1: Is HFIP a cost-effective solvent for large-scale synthesis?
While HFIP has a higher initial cost compared to common solvents, its use can be economically viable when considering overall process efficiency.[7]
-
Improved Yields and Selectivity: HFIP can significantly enhance reaction rates and selectivity, potentially reducing the number of synthetic steps, minimizing side-product formation, and simplifying purification.[1][3] This can lead to lower raw material consumption and reduced waste disposal costs.
-
Solvent Recycling: Due to its relatively low boiling point (58.2 °C), HFIP is a good candidate for recovery and recycling via distillation.[6][8][9] Successful solvent recovery and reuse have been demonstrated in scaled-up reactions, maintaining high reaction efficiency across multiple cycles.[10][11]
Q2: What are the primary safety concerns when handling large quantities of HFIP?
HFIP is a volatile and corrosive liquid that requires stringent safety protocols, especially at larger scales.[4]
-
Handling: Always handle HFIP in a well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][4][12]
-
Flammability: HFIP is a flammable liquid and its vapors can form explosive mixtures with air.[12] Keep it away from heat, sparks, open flames, and other ignition sources.[12][13] Use explosion-proof electrical and ventilating equipment.[12][13]
-
Storage: Store HFIP in tightly sealed containers in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[1][12]
Q3: My reaction works well in pure HFIP at the lab scale. Can I use a co-solvent to reduce costs during scale-up?
Using a co-solvent is a common and effective strategy, but it requires careful optimization.
-
Rationale: Reducing the volume of HFIP can significantly lower costs. Common co-solvents include dichloromethane (DCM) and toluene.
-
Optimization is Key: The optimal ratio of HFIP to co-solvent must be determined experimentally. Start with small-scale parallel reactions to screen different ratios.[4] In some cases, even a small amount of HFIP as an additive can provide the necessary catalytic effect.
-
Potential Pitfalls: Be aware that changing the solvent system can alter reaction kinetics, selectivity, and solubility of reactants and products. A reduction in yield or an increase in side products may be observed if the HFIP concentration is too low.[10]
Q4: How do I effectively remove HFIP after the reaction is complete?
HFIP's miscibility with water and many organic solvents can make work-up challenging.[4]
-
Rotary Evaporation: For smaller scales, rotary evaporation is effective, but care must be taken as some products may be volatile.[14]
-
Distillation: On a larger scale, distillation is the preferred method for both removal and recovery of HFIP.[11]
-
Azeotropic Removal: An azeotropic mixture of HFIP and dichloromethane (CH₂Cl₂) can facilitate removal under milder conditions than pure HFIP.[15]
-
Lyophilization (Freeze-Drying): For non-volatile products, particularly in biochemical applications involving peptides, lyophilization is an effective method to completely remove HFIP.[16]
-
Aqueous Extraction: HFIP is miscible with water, which can complicate standard aqueous work-ups. You may need to adjust your extraction solvent system or perform multiple extractions to ensure complete product recovery.[4]
Part 2: Troubleshooting Guide for Scale-Up
This section provides a structured approach to solving specific problems encountered during the scale-up process.
Issue 1: Decreased Reaction Yield or Conversion
A drop in performance is one of the most common issues when moving from bench to reactor.
Causality Analysis:
-
Mass Transfer Limitations: Inadequate mixing in a larger reactor can lead to poor contact between reactants, especially in heterogeneous reactions.
-
Heat Transfer Issues: Exothermic reactions that are easily controlled in a small flask can overheat in a large reactor, leading to side product formation or decomposition.
-
Solvent Purity: The purity of bulk HFIP may differ from the high-purity grade used in initial experiments.[7]
Troubleshooting Workflow:
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 9. Solvent Recycling - Solvent Recyclers [solvent--recycling.com]
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- 16. Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 2,2-Bis(trifluoromethyl)propanol Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthesis of 2,2-Bis(trifluoromethyl)propanol, commonly known as hexafluoroisopropanol (HFIP). This guide provides in-depth troubleshooting advice and practical protocols to address the common challenge of catalyst deactivation. Given that the primary industrial route to HFIP is the catalytic hydrogenation of hexafluoroacetone (HFA), this document focuses on the catalysts employed in this critical transformation.[1]
Section 1: Understanding the Culprits: Common Catalyst Deactivation Mechanisms
Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time.[2] In the context of HFA hydrogenation, this is a significant concern that impacts process efficiency, yield, and cost. The most frequently used catalysts, such as Palladium on activated carbon (Pd/C), are susceptible to several deactivation pathways.[1] Understanding these mechanisms is the first step toward effective troubleshooting.
There are three primary modes of deactivation to consider:
-
Poisoning: This is a rapid and often severe form of deactivation caused by the strong chemisorption of impurities from the feedstock or reaction environment onto the catalyst's active sites.[3][4] Unlike reactants, these poison molecules do not readily desorb, effectively blocking the sites from participating in the catalytic cycle.
-
Fouling (Coking): This mechanism involves the physical deposition of carbonaceous materials, or "coke," onto the catalyst surface.[2]
-
Causality: Coke is formed through the polymerization or condensation of reactive organic species.[4] In HFA hydrogenation, high temperatures or localized hot spots on the catalyst surface can promote the decomposition of HFA or HFIP, leading to the formation of heavy carbonaceous residues that block catalyst pores and active sites. Strong acid sites on a catalyst support can sometimes be active centers for coke deposition.[7]
-
-
Thermal Degradation (Sintering): This is an irreversible deactivation mechanism caused by exposure to high temperatures.[4]
-
Causality: High operating temperatures can provide the metal nanoparticles on the catalyst support with enough mobility to migrate and agglomerate into larger crystals. This process, known as sintering, leads to a significant decrease in the active metal surface area and, consequently, a loss in catalytic activity. This is particularly critical during catalyst regeneration, where exothermic coke burn-off must be carefully controlled.[8]
-
Caption: Primary pathways of catalyst deactivation in HFIP synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction conversion has dropped significantly after only a few runs with a fresh batch of Pd/C catalyst. What is the most likely cause?
A: A rapid decline in activity, especially within the first few cycles, strongly suggests catalyst poisoning .
-
Plausible Cause: The most probable culprit is contamination within your hexafluoroacetone (HFA) feedstock. HFA is often produced from chlorinated or other fluorinated precursors, and trace amounts of these starting materials or byproducts like HF can carry over.[9][10] These compounds have a very high affinity for the active palladium sites and will preferentially adsorb, blocking them from the H₂ and HFA molecules.
-
Troubleshooting Steps:
-
Feedstock Analysis: Before running the reaction, analyze your HFA feedstock using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to identify and quantify any impurities.[3] Pay close attention to any chlorinated species or excess acidity that might indicate the presence of HF.
-
Feed Purification: Implement a purification step for your feedstock. Techniques like distillation or passing the feed through an adsorbent bed (e.g., activated alumina) can effectively remove many common poisons.[3]
-
Catalyst Characterization: Analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Reduction (TPR) to detect the presence of adsorbed poisons on the surface.[3]
-
Q2: My reaction starts well, but the rate slowly decreases over a long run (e.g., 24-48 hours) in a continuous flow setup. What's happening?
A: A gradual, steady decline in activity over an extended period is a classic symptom of fouling (coking) .
-
Plausible Cause: During the prolonged reaction, side reactions are likely occurring that produce heavy, non-volatile carbonaceous species (coke). These molecules deposit within the catalyst's pores and eventually coat the active surface, creating a physical barrier that prevents reactants from reaching the palladium sites. This process is often accelerated by higher temperatures or poor heat dissipation in the reactor bed.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lower the reaction temperature in increments of 5-10°C. While this may slightly decrease the initial reaction rate, it can significantly reduce the rate of coke formation, extending the catalyst's useful life.
-
Improve Mass Transfer: In a flow reactor, ensure the flow rate is sufficient to prevent "hot spots" from forming. In a batch reactor, ensure vigorous stirring. Good mass and heat transfer minimize the residence time of products on the catalyst surface, reducing the opportunity for degradation into coke.
-
Consider a Regeneration Cycle: A coked catalyst can often be regenerated. See the protocol in Section 3 for a detailed procedure on regenerating a coked catalyst via controlled oxidation.
-
Q3: I regenerated my coked catalyst by burning off the carbon in the air, but its activity is much lower than when it was fresh. Why didn't the regeneration work perfectly?
A: This outcome suggests that while you may have successfully removed the coke, the catalyst likely suffered from thermal degradation (sintering) during the regeneration process.
-
Plausible Cause: The combustion of coke is highly exothermic. If the temperature during the air calcination was not strictly controlled, it could have easily exceeded the catalyst's thermal stability limit (typically <450°C for supported noble metals).[8] This high temperature would cause the fine palladium nanoparticles to sinter into larger particles, irreversibly reducing the active surface area.
-
Troubleshooting Steps:
-
Strict Temperature Control: When performing oxidative regeneration, use a programmable furnace with a slow heating ramp (e.g., 1-2°C/min).
-
Use a Diluted Oxidant: Instead of pure air, use a diluted stream (e.g., 1-5% O₂ in N₂) to slow down the combustion process and better manage the heat generated.[8]
-
Post-Regeneration Characterization: After regeneration, characterize the catalyst using techniques like Pulse CO Chemisorption or Transmission Electron Microscopy (TEM) to measure the metal dispersion and particle size. A significant increase in particle size compared to the fresh catalyst confirms that sintering has occurred.
-
Q4: How can I prevent catalyst deactivation before it becomes a major problem?
A: Proactive prevention is the most effective strategy.
-
Best Practices:
-
Rigorous Feedstock Purification: This is the single most important step to prevent poisoning, the most severe form of deactivation.[3]
-
Process Optimization: Operate at the lowest temperature and pressure that still provides an acceptable reaction rate to minimize coking and sintering.
-
Use of Guard Beds: Place a bed of a cheaper, disposable adsorbent material upstream of your main catalyst bed. This guard bed will capture many of the potential poisons before they can reach and deactivate your more expensive catalyst.
-
Controlled Shutdown/Startup: Avoid sudden temperature shocks to the catalyst bed during reactor startup and shutdown, as this can cause mechanical stress and contribute to degradation.
-
Section 3: Experimental Protocols for Catalyst Regeneration
Here are detailed, self-validating protocols for diagnosing and treating common deactivation issues.
Protocol 1: Regeneration of Coked Pd/C Catalyst via Controlled Oxidation
This protocol describes the removal of carbonaceous deposits (coke) from a supported palladium catalyst.
Methodology:
-
Reactor Purge: After the reaction, cool the reactor to <50°C. Purge the system thoroughly with an inert gas (e.g., Nitrogen or Argon) for at least 1 hour to remove all residual hydrogen and organic vapors.
-
Initial Weighing: Carefully remove the spent catalyst and weigh it. An increase in weight compared to the fresh catalyst can indicate the extent of coking.
-
Controlled Oxidation:
-
Place the catalyst in a quartz tube furnace.
-
Begin flowing a diluted oxidant gas mixture (e.g., 2% O₂ in N₂) over the catalyst at a controlled rate.
-
Slowly ramp the temperature from ambient to 400°C at a rate of 2°C/minute. Critical Step: Monitor the furnace and catalyst bed temperature closely. An uncontrolled temperature spike indicates that the coke is burning too quickly. If this occurs, immediately reduce the oxygen concentration or lower the setpoint.
-
Hold the temperature at 400°C for 3-4 hours until the coke is completely combusted.
-
-
Reduction Step:
-
Cool the catalyst under the inert gas stream to <100°C.
-
Switch the gas flow to a reducing mixture (e.g., 5% H₂ in N₂).
-
Heat the catalyst to its typical reaction temperature (or a specified reduction temperature, e.g., 200°C) and hold for 2 hours to ensure the palladium is in its active metallic state (Pd⁰).
-
-
Final Steps: Cool the system to room temperature under an inert atmosphere. The catalyst is now regenerated and ready for reuse or characterization.
Caption: Workflow for the regeneration of a coked hydrogenation catalyst.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can a deactivated catalyst be fully restored to its initial activity?
-
A: It depends on the deactivation mechanism. Deactivation by coking can often be reversed with near-complete activity recovery, provided the regeneration is done carefully.[5] Deactivation by poisoning can sometimes be reversed if the poison can be selectively removed, but it is often irreversible. Deactivation by thermal sintering is permanent and cannot be reversed.[4]
-
-
Q: What are the signs of irreversible deactivation?
-
A: The primary sign is a failure to recover activity after a carefully executed regeneration protocol. Additionally, characterization data showing a significant loss of active metal surface area (via chemisorption) or a large increase in metal crystal size (via TEM) are strong indicators of irreversible deactivation due to sintering.
-
-
Q: How often should I regenerate my catalyst?
-
A: This is process-dependent. In a continuous process, regeneration is typically scheduled based on a predetermined drop in conversion (e.g., when conversion falls by 10%). In batch processes, it may be done after a set number of cycles. It is more efficient to perform milder, more frequent regenerations than to wait for severe deactivation to occur.
-
Section 5: Data Summary
The following table summarizes typical performance data for the hydrogenation of HFA, illustrating the effects of deactivation and regeneration.
| Catalyst State | Time on Stream (hours) | HFA Conversion (%) | HFIP Selectivity (%) | Notes |
| Fresh Catalyst | 1 | >99 | >99 | Initial high activity. |
| Deactivated (Coked) | 48 | 75 | 98 | Gradual decline in conversion due to fouling. |
| Regenerated | 1 (after regen) | 98 | >99 | Activity is significantly restored. |
| Deactivated (Sintered) | 1 (after regen) | 60 | 97 | Poor activity recovery after improper regeneration. |
Section 6: References
-
Heterogeneous Continuous Flow Hydrogenation of Hexafluoroacetone Trihydrate and Its Kinetic Modeling. Industrial & Engineering Chemistry Research. [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. ResearchGate. [Link]
-
Sustainable Selective Propanol Production via Continuous Flow Conversion of Glycerol over Synergistic Bifunctional Catalysts. ChemCatChem. [Link]
-
Strong Lewis acidic catalysts for C–F bond activation by fluorination of activated γ-Al2O3. Catalysis Science & Technology. [Link]
-
Hf Doping Boosts the Excellent Activity and Durability of Fe-N-C Catalysts for Oxygen Reduction Reaction and Li-O 2 Batteries. MDPI. [Link]
-
An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Thieme. [Link]
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers. [Link]
-
Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Organic Letters. [Link]
-
Regeneration method of catalyst used for the preparation of bisphenol. Google Patents.
-
Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]
-
Effect of catalyst HF concentration on the electrical characteristics of ultra low-k materials. Journal of Optoelectronics and Advanced Materials. [Link]
-
Lewis Acid-Catalyzed Sulfur Fluoride Exchange. Organic Letters. [Link]
-
Processes for preparation of hexafluoroacetone and its hydrate. Google Patents.
-
Evolution of Lewis acidity by mechanochemical and fluorination treatment of silicon carbide as novel catalyst for dehydrofluorination reactions. ResearchGate. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Sabin Metal Corporation. [Link]
-
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]
-
Transfer hydrogenation catalyst deactivation solved through in situ X-ray absorption spectroscopy. European Synchrotron Radiation Facility (ESRF). [Link]
-
Effects of HF on the Lithiation Behavior of the Silicon Anode in LiPF6 Organic Electrolyte Solution. ACS Omega. [Link]
-
Systematic Investigation on Supported Gold Catalysts Prepared by Fluorine-Free Basic Etching Ti 3 AlC 2 in Selective Oxidation of Aromatic Alcohols to Aldehydes. MDPI. [Link]
-
Regeneration of Spent Catalyst. ResearchGate. [Link]
-
Electrocatalytic transformation of HF impurity to H2 and LiF in lithium ion batteries. OSTI.GOV. [Link]
-
Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. ResearchGate. [Link]
-
Bis(pertrifluoromethylcatecholato)silane: Extreme Lewis Acidity Broadens the Catalytic Portfolio of Silicon. PubMed Central. [Link]
-
Phase Transfer Catalyzed Synthesis of 2-(Trichloromethyl)-2-propanol. CNKI. [Link]
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Catalytic process for the preparation of hexafluoroacetone. Google Patents.
-
Aluminium fluoride – the strongest solid Lewis acid: structure and reactivity. RSC Publishing. [Link]
-
Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. MDPI. [Link]
-
Catalyst deactivation and reactivation during aqueous alcohol oxidation in a redox-cycle reactor. Eindhoven University of Technology Research Portal. [Link]
-
Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications. [Link]
-
Electrocatalytic transformation of HF impurity to H2 and LiF in lithium-ion batteries. ResearchGate. [Link]
-
Catalyst deactivation. YouTube. [Link]
-
REGENERATING CATALYSTS USED IN THE PREPARATION OF BISPHENOLES. Google Patents.
-
Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology. [Link]
-
Synthesis of 2, 2-bis(hydroxymethyl)-1, 3-propanediol diacetals and diketal catalyzed by SnCl4/C under microwave irradiation. ResearchGate. [Link]
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Technical Support Center: Navigating Reaction Work-ups in 2,2-Bis(trifluoromethyl)propanol
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for reaction work-ups involving highly fluorinated alcohols. This guide focuses on the unique challenges presented by solvents such as 2,2-Bis(trifluoromethyl)propanol and its analogues. For clarity, this document primarily addresses the properties and procedures related to 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol (CAS 14117-17-0) , a compound whose high boiling point and density necessitate specialized work-up strategies. The principles discussed herein are broadly applicable to other high-boiling point, high-density fluorinated solvents.
The unique properties of these solvents, such as their strong hydrogen-bond donating ability and low nucleophilicity, make them excellent media for a variety of chemical transformations.[1] However, these same properties can introduce complexities during product isolation. This guide provides field-proven insights and troubleshooting protocols to ensure efficient and successful reaction work-ups.
Data Summary: Key Physical Properties
Understanding the physical properties of your solvent is the first step in designing a robust work-up procedure. The high boiling point and density are the primary factors that differentiate this solvent from more common laboratory solvents like TFE or HFIP.
Table 1: Physical Properties of 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol
| Property | Value | Implication for Work-up |
| CAS Number | 14117-17-0[2] | Ensures correct substance identification. |
| Molecular Formula | C₅H₃F₉O[2] | High fluorine content influences polarity and density. |
| Molecular Weight | 250.06 g/mol [2] | |
| Boiling Point | 132.2 °C (at 760 mmHg)[2] | Difficult to remove by standard rotary evaporation; potential for product decomposition at high temperatures. |
| Density | 1.584 g/cm³[2] | Denser than water and most common chlorinated solvents, leading to potential layer inversion during aqueous extractions. |
| Vapour Pressure | 3.94 mmHg at 25 °C[2] | Low volatility at room temperature. |
Frequently Asked Questions (FAQs)
Q1: My aqueous and organic layers are inverted during extraction. What is happening?
A1: This is a common and expected occurrence when working with 3,3,3-trifluoro-2,2-bis(trifluoromethyl)propan-1-ol. With a density of approximately 1.58 g/cm³, it is significantly denser than water (1.0 g/cm³) and common extraction solvents like dichloromethane (~1.33 g/cm³) and ethyl acetate (~0.90 g/cm³).[2] Therefore, the fluorinated alcohol-rich layer will be the bottom layer during an aqueous work-up.
-
Expert Insight: Always confirm which layer is aqueous before discarding anything. A simple drop test (adding a few drops of water to see which layer it joins) is a reliable method.[3] Assuming the organic layer is on top can lead to the accidental loss of your product.
Q2: I'm struggling to remove the solvent on the rotary evaporator. Why is it so difficult?
A2: The high boiling point of 132.2 °C is the primary reason for this difficulty.[2] Standard rotary evaporation conditions are often insufficient to remove this solvent efficiently. Simply increasing the bath temperature can lead to decomposition of thermally sensitive products.
-
Trustworthiness: Effective removal requires a good quality vacuum pump capable of reaching low pressures (<10 mmHg). Even under a deep vacuum, a moderately heated water bath (40-50 °C) will be necessary. For temperature-sensitive compounds, alternative strategies like azeotropic removal or high-vacuum distillation are recommended.[4]
Q3: A persistent emulsion has formed at the interface of my aqueous and organic layers. How can I break it?
A3: Emulsion formation is common with fluorinated solvents due to their unique solubility properties and the potential for fluorosurfactant-like behavior of certain reaction components.[4] The high density of the solvent can sometimes stabilize these emulsions.
-
Recommended Strategies:
-
Brine Wash: Add saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help force phase separation.[5]
-
pH Adjustment: If the emulsion is caused by acidic or basic impurities, careful neutralization or acidification of the aqueous layer can break the emulsion.[6]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[5]
-
Centrifugation: If the scale of the reaction allows, centrifugation is a highly effective, albeit equipment-dependent, method for separating layers.[5]
-
Troubleshooting Guides & Experimental Protocols
Scenario 1: Aqueous Work-up and Extraction
This procedure is suitable for reactions where the product is not water-soluble and is stable to an aqueous environment. The key is to be mindful of the potential for layer inversion.
Experimental Protocol: Aqueous Extraction
-
Cool the Reaction: Ensure the reaction mixture is at room temperature before quenching.
-
Quench: Slowly add your quenching solution (e.g., water, saturated NH₄Cl, or saturated NaHCO₃) to the reaction vessel with stirring.
-
Transfer to Separatory Funnel: Transfer the biphasic mixture to a separatory funnel. Add your chosen extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Identify the Layers: Add a small amount of water to the funnel and observe which layer it joins. The aqueous layer will be the less dense, top layer . The product-containing fluorinated alcohol/extraction solvent mixture will be the denser, bottom layer .
-
Extract: Drain the bottom organic layer. Add fresh extraction solvent to the aqueous layer in the funnel, shake, and separate. Repeat this process 2-3 times to maximize product recovery.
-
Combine and Wash: Combine all organic layers. Wash with brine to help remove residual water and any remaining fluorinated alcohol.
-
Dry and Concentrate: Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under high vacuum.
Causality Behind Experimental Choices:
-
Quenching: This step neutralizes reactive reagents and byproducts, making the mixture safe for handling and extraction.
-
Multiple Extractions: Partitioning of the product between the aqueous and organic phases may not be perfect. Multiple extractions with fresh solvent ensure a more complete recovery of the desired compound.[7]
-
Brine Wash: This step helps to "salt out" the organic product from the residual aqueous phase and aids in removing dissolved water from the organic layer.[5]
Workflow for Aqueous Extraction with Layer Inversion
Caption: Aqueous work-up workflow highlighting the layer inversion.
Scenario 2: Direct Concentration & Azeotropic Removal
This method is preferred for products that are sensitive to water or when an aqueous work-up is not feasible. The primary challenge is the complete removal of the high-boiling point solvent.
Experimental Protocol: Direct Concentration
-
Initial Concentration: Place the reaction mixture in a round-bottom flask appropriately sized for the volume. Connect it to a rotary evaporator equipped with a high-vacuum pump. Use a water bath temperature of 40-50 °C and apply the lowest achievable vacuum. This will remove the bulk of the solvent.
-
Azeotropic Removal:
-
Once the bulk of the solvent is removed, add a co-solvent that can form a lower-boiling azeotrope. Toluene or heptane are common choices. The volume of the co-solvent should be 2-5 times the estimated volume of the remaining residue.
-
Concentrate the mixture again on the rotary evaporator. The azeotrope will distill off at a lower temperature than the fluorinated alcohol alone, effectively "chasing" it out of the flask.[8]
-
Repeat the addition of the co-solvent and concentration step 2-3 times for complete removal.
-
-
Final Drying: Place the flask containing the crude product on a high-vacuum line for several hours to remove any final traces of solvents.
-
Purification: The resulting crude product can then be purified by standard methods such as column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
High Vacuum: A strong vacuum is essential to lower the boiling point of the solvent to a temperature that will not cause product degradation.[4]
-
Azeotropic Distillation: This technique leverages the non-ideal behavior of liquid mixtures. The formation of an azeotrope allows for the removal of a high-boiling point component at a significantly lower temperature, preserving the integrity of thermally labile compounds.[8]
Logical Relationship for Direct Concentration Workflow
Caption: Workflow for direct concentration using azeotropic removal.
References
-
PubChem. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. Retrieved from [Link]
- Google Patents. (n.d.). Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
-
Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?. Retrieved from [Link]
-
ARKIVOC. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the separation of mixtures of aliphatic fluorine compounds by azeotropic distillation with an oxygenated hydrocarbon.
-
Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). [18F]-Fluoride Capture and Release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a Phosphonium Borane. Retrieved from [Link]
-
YouTube. (2023). How to remove high boiling solvent from crude- Reaction work up. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [18F]-Fluoride capture and release: azeotropic drying free nucleophilic aromatic radiofluorination assisted by a phosphonium borane. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
SpringerLink. (n.d.). Determination of Bisphenol A in Foods as 2,2 bis (4 (isopropoxycarbonyloxy)phenyl)propane by Gas Chromatography. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). 2,2-Bis(bromomethyl)propane-1,3-diol. Retrieved from [Link]
-
ACS Publications. (2021). Breaking of Emulsions with Chemical Additives: Using Surrogate Fluids to Develop a Novel Theoretical Framework and Its Application to Water-in-Crude Oil Emulsions. Retrieved from [Link]
-
Reddit. (2016). Anyone have experience removing high bp solvents?. Retrieved from [Link]
- Google Patents. (n.d.). Method and apparatus for breaking hydrocarbon emulsions.
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying a bisphenol.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2021). Breaking a stable emulsion. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Retrieved from [Link]
-
ResearchGate. (2017). What actually means of azeotropic removal of water?. Retrieved from [Link]
-
University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved from [Link]
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Validation & Comparative
The Fluorinated Alcohol Duel: A Senior Application Scientist's Guide to Hexafluoroisopropanol (HFIP) vs. 2,2-Bis(trifluoromethyl)propanol (PFTB)
In the landscape of modern organic synthesis and drug development, the choice of solvent is a critical parameter that can dictate the success or failure of a chemical transformation. Among the specialized solvents that have garnered significant attention are the fluorinated alcohols, prized for their unique combination of polarity, hydrogen-bonding capability, and low nucleophilicity. This guide provides an in-depth comparison of two prominent members of this class: the workhorse 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and its sterically hindered cousin, 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol, more commonly known as Perfluoro-tert-butanol (PFTB).
This document moves beyond a simple cataloging of properties to offer field-proven insights into why one might be chosen over the other, supported by experimental data and detailed protocols.
At a Glance: Key Physicochemical Differences
The fundamental differences between HFIP and PFTB stem from a subtle yet impactful structural change: the substitution of a hydrogen atom in HFIP for a methyl group in PFTB. This modification dramatically alters the steric environment and electronic properties of the hydroxyl group, leading to distinct solvent behaviors.
| Property | Hexafluoroisopropanol (HFIP) | 2,2-Bis(trifluoromethyl)propanol (PFTB) | Causality of Difference |
| Synonyms | HFIP, Hexafluoroisopropyl alcohol | PFTB, Perfluoro-tert-butanol, HFTB | N/A |
| Molecular Formula | C₃H₂F₆O | C₄H₄F₆O | Addition of a methyl group to the carbinol carbon. |
| Molecular Weight | 168.04 g/mol | 182.07 g/mol | Increased by the mass of a CH₂ unit. |
| Boiling Point | ~58-59 °C[1] | ~62 °C | Slightly higher molecular weight and different packing. |
| Density (25 °C) | ~1.596 g/mL[1] | ~1.50 g/mL | The tertiary structure of PFTB is less dense. |
| pKa | ~9.3 [1] | ~5.4 [1][2][3] | The three trifluoromethyl groups in PFTB provide a stronger cumulative electron-withdrawing effect, stabilizing the resulting alkoxide and making the alcohol significantly more acidic. |
| Hydrogen Bond Donating (HBD) Ability | Very Strong[1] | Strong, but sterically hindered[3] | The tertiary structure of PFTB sterically hinders the hydroxyl proton from interacting with solutes compared to the secondary structure of HFIP. |
| Self-Association | Forms clusters[2] | Weakly associated; exists mainly as monomers[2] | The bulky trifluoromethyl groups in PFTB create significant steric hindrance, preventing the formation of extended hydrogen-bonded networks common in other alcohols.[2][3] |
The Core Directive: Acidity and Steric Hindrance
The most striking difference lies in their acidity. With a pKa of approximately 5.4, PFTB is remarkably acidic for an alcohol, approaching the acidity of a carboxylic acid.[1][2][3] This is a direct consequence of the powerful inductive electron-withdrawing effect of its three trifluoromethyl groups, which stabilize the conjugate base. HFIP, while still a strong hydrogen bond donor and significantly more acidic than its non-fluorinated analog isopropanol, has a pKa of around 9.3, making it a much weaker acid than PFTB.[1]
This divergence in acidity, coupled with the greater steric bulk around the hydroxyl group of PFTB, is the primary driver for their distinct applications.
Performance in Key Applications
Hexafluoroisopropanol (HFIP): The Versatile Workhorse
HFIP has established itself as a uniquely effective solvent across a broad spectrum of organic chemistry due to its exceptional ability to solvate and stabilize cationic intermediates through its strong hydrogen-bond donating capacity, while being a very poor nucleophile itself.
Key Strengths & Applications:
-
Peptide Chemistry: HFIP is renowned for its ability to dissolve and monomerize aggregated peptides and proteins, breaking up β-sheet structures.[1] This makes it an invaluable solvent for the synthesis, purification, and analysis of otherwise intractable peptide sequences.[4]
-
C-H Functionalization: In recent years, HFIP has become a solvent of choice for transition metal-catalyzed C-H functionalization reactions. Its polarity and ability to stabilize cationic intermediates can dramatically enhance reaction rates and selectivities.
-
Cationic Rearrangements & Cyclizations: HFIP's high ionizing power and low nucleophilicity make it an ideal medium to promote reactions involving carbocationic intermediates, such as Nazarov cyclizations and epoxide-initiated polyene cyclizations. In some cases, reactions that fail in other fluorinated alcohols like trifluoroethanol (TFE) or PFTB proceed efficiently in HFIP.
-
Oxidations: The solvent can enhance the reactivity of oxidizing agents like hydrogen peroxide for reactions such as Baeyer-Villiger oxidations.[1]
This compound (PFTB): The Mildly Acidic, Sterically Hindered Specialist
PFTB's unique combination of moderate acidity and steric bulk has carved out a more specialized niche for it, particularly where a non-nucleophilic, volatile, Brønsted acid catalyst or co-solvent is required under mild conditions.
Key Strengths & Applications:
-
Mild Acid for Deprotection in Peptide Synthesis: PFTB has emerged as a superior reagent for the selective removal of acid-labile protecting groups like trityl (Trt) and methoxytrityl (Mmt) from amino acid side chains during solid-phase peptide synthesis. Its mild acidity is sufficient to cleave these groups without prematurely removing more robust protecting groups like tert-butyloxycarbonyl (Boc).
-
Brønsted Acid Catalysis: Its acidity allows it to act as a catalyst for various organic transformations that require protonation of a substrate without the use of stronger, potentially decomposing acids.
-
Weakly Associating Medium: Unlike HFIP or traditional alcohols that form extensive hydrogen-bonded networks, PFTB exists primarily as monomers in the liquid phase.[2] This property makes it a "structure breaker" when mixed with other alcohols and can create a unique reaction environment.[3]
-
¹⁹F MRI Agent Development: The nine equivalent fluorine atoms in PFTB make it an excellent building block for creating high-performance contrast agents for fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI).[5]
Experimental Data: Head-to-Head in Peptide Synthesis
A key application where both solvents are utilized is in the deprotection of side chains during solid-phase peptide synthesis. A direct comparison highlights their distinct performance profiles. The removal of the 4-methyltrityl (Mtt) group, which is sensitive to acid, is a common benchmark.
| Deprotection Conditions | Time | Efficacy for Mtt Removal | Notes |
| 30% HFIP in Dichloromethane (DCM) | 3 x 5 min | Effective | A standard and effective method. |
| 30% PFTB in Dichloromethane (DCM) | 3 x 15 min | Effective | Requires longer reaction times but is considered a milder alternative, offering a wider safety margin for acid-sensitive Boc groups. |
This data illustrates that while both are effective, PFTB acts as a gentler acidic agent, requiring more time but providing enhanced selectivity in complex molecular settings.
Experimental Protocol: Selective On-Resin Deprotection of Mtt Group using PFTB
This protocol describes a validated method for the removal of the Mtt protecting group from a lysine side chain on a resin-bound peptide, while preserving Boc-protected residues.
Materials:
-
Peptide-resin containing a Lys(Mtt) residue.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Perfluoro-tert-butanol (PFTB).
-
Diisopropylethylamine (DIPEA).
-
Dimethylformamide (DMF), peptide synthesis grade.
-
Solid-phase synthesis vessel.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, then wash thoroughly with DCM (3 x 1 min).
-
Deprotection Cocktail Preparation: Prepare a solution of 30% (v/v) PFTB in DCM.
-
Deprotection Reaction:
-
Drain the DCM from the resin.
-
Add the 30% PFTB/DCM solution to the resin.
-
Agitate the vessel for 15 minutes at room temperature.
-
Drain the reaction mixture.
-
Repeat the treatment with fresh 30% PFTB/DCM solution two more times (for a total of 3 x 15 min treatments).
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of PFTB and the cleaved Mtt cation.
-
Wash with DMF (3 x 1 min).
-
Perform a neutralization wash with a 5% DIPEA solution in DMF (2 x 2 min).
-
Wash again with DMF (3 x 1 min) followed by DCM (3 x 1 min).
-
-
Validation (Optional): A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Mtt group and the integrity of other protecting groups.
Causality of Choices: The use of 30% PFTB provides sufficient acidity to cleave the Mtt group via a stable carbocation mechanism. The repeated, shorter treatments ensure the reaction goes to completion without prolonged exposure that could risk side reactions. The extensive washing is critical to remove the cleaved trityl cation, which can otherwise re-attach to tryptophan residues if present. The final DIPEA wash neutralizes any residual acidity before subsequent synthetic steps.
Visualization of the Decision Workflow
Choosing between HFIP and PFTB depends on the specific requirements of the chemical system. The following decision tree illustrates a logical workflow for solvent selection.
Caption: Decision tree for selecting between HFIP and PFTB as a solvent.
Safety and Handling Considerations
Both HFIP and PFTB are corrosive and volatile compounds that require careful handling in a well-ventilated fume hood.
-
Toxicity: Both solvents are considered toxic if inhaled and can cause severe skin burns and eye damage.[1] Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™) are mandatory.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and alkali metals.
Conclusion and Recommendations
HFIP and PFTB are not interchangeable; they are distinct tools for specific chemical challenges.
-
Choose Hexafluoroisopropanol (HFIP) when you require a powerful, non-nucleophilic hydrogen-bond donating solvent to stabilize cationic intermediates, enhance reaction rates in C-H functionalization, or solubilize highly aggregated biomolecules. It is the more versatile and broadly applicable of the two for general organic synthesis.
-
Choose this compound (PFTB) when your application demands a mild, volatile Brønsted acid. Its primary advantage lies in its ability to perform selective acid-labile deprotections in complex syntheses where stronger acids would lack selectivity. Its weak self-association also offers a unique, less-structured solvent environment compared to other alcohols.
Ultimately, understanding the profound impact of the alpha-methyl group in PFTB—enhancing acidity while introducing steric hindrance—is the key to leveraging the distinct and powerful capabilities of these two exceptional fluorinated solvents.
References
-
Zhang, X., et al. (2020). Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging. Chemical Communications, 56(86), 13071-13083. [Link]
-
Wikipedia contributors. (2023). Hexafluoro-2-propanol. Wikipedia, The Free Encyclopedia. [Link]
-
Lugo, D., et al. (2022). Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach. The Journal of Physical Chemistry B, 126(10), 2145–2157. [Link]
-
Besse, A., et al. (2022). Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach. PubMed Central, PMCID: PMC8930419. [Link]
-
Motiwala, H. F., & Aubé, J. (2022). HFIP in Organic Synthesis. Chemical Reviews, 122(15), 12837-12886. [Link]
-
Narumi, T., et al. (2006). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. International Journal of Peptide Research and Therapeutics, 12, 23-29. [Link]
Sources
- 1. Buy Perfluoro-tert-butanol | 2378-02-1 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering) Analyzed by DFT and Molecular Dynamics Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
- 5. Perfluoro-tert-butanol: a cornerstone for high performance fluorine-19 magnetic resonance imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Ascendancy of Fluorinated Alcohols: A Comparative Guide to Reaction Promotion
In the landscape of modern organic synthesis, the choice of solvent is paramount, often dictating the feasibility, efficiency, and selectivity of a chemical transformation. Among the arsenal of available solvents, fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as uniquely powerful promoters for a diverse range of reactions. Their distinct properties, including potent hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity, set them apart from conventional solvents. This guide provides a comprehensive comparative analysis of TFE and HFIP in promoting key organic reactions, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in leveraging these remarkable solvents.
The Unique Physicochemical Landscape of Fluorinated Alcohols
The strategic incorporation of fluorine atoms imparts exceptional properties to TFE and HFIP, rendering them more than just inert reaction media. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the acidity of the hydroxyl proton, making them potent hydrogen-bond donors. This ability to form strong hydrogen bonds with substrates and intermediates is central to their reaction-promoting capabilities.
Simultaneously, the steric bulk and electron-withdrawing character of the fluoroalkyl groups diminish the nucleophilicity of the oxygen atom, preventing the solvent from participating in unwanted side reactions. Furthermore, their high polarity and ionizing power facilitate the stabilization of cationic intermediates, a crucial factor in many organic transformations.
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| pKa | 12.4 | 9.3 |
| Hydrogen Bond Acidity (α) | 1.51 | 1.96 |
| Nucleophilicity (N) | -2.78 | -4.23 |
Table 1: Comparison of key physicochemical properties of TFE and HFIP.
As illustrated in Table 1, HFIP exhibits a significantly lower pKa, higher hydrogen bond acidity, and lower nucleophilicity compared to TFE. These differences in properties translate to a generally superior performance of HFIP in promoting a wide array of chemical reactions, as will be detailed in the subsequent sections.
Comparative Performance in Key Organic Transformations
The superior reaction-promoting ability of HFIP over TFE is evident across a spectrum of mechanistically distinct reactions. This section presents a comparative analysis of their performance in Friedel-Crafts reactions, epoxide ring-openings, and nucleophilic aromatic substitutions, substantiated by experimental data.
Friedel-Crafts Reactions: A Clear Divide in Efficacy
The Friedel-Crafts reaction, a cornerstone of C-C bond formation, is dramatically influenced by the choice of fluorinated alcohol. In the realm of Friedel-Crafts acylation, the difference is stark. A study on the reaction of 1,3-dimethoxybenzene with benzoyl chloride revealed that while HFIP successfully promoted the formation of the desired ketone, TFE led exclusively to the solvolysis of the benzoyl chloride.[1]
A similar trend is observed in Friedel-Crafts alkylation. The reaction of indoles with β-nitroalkenes demonstrates HFIP's remarkable ability to facilitate the reaction without the need for a catalyst, affording excellent yields in a short timeframe. In contrast, TFE proves to be a significantly less effective promoter.[2][3][4]
| Reaction | Substrates | Solvent | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Alkylation | Indole + β-nitrostyrene | HFIP | 2 | 99 | [2][3][4] |
| TFE | 8 | 90 | [4] |
Table 2: Comparative performance of HFIP and TFE in the Friedel-Crafts alkylation of indole with β-nitrostyrene.
Epoxide Ring-Opening: The Power of Enhanced Acidity
The ring-opening of epoxides is another area where the distinct properties of fluorinated alcohols play a critical role. The enhanced acidity and hydrogen-bond-donating capability of HFIP make it a superior promoter for the activation of the epoxide ring towards nucleophilic attack. A comparative study on the alkylation of indole with a spiroepoxyoxindole highlights this difference in reactivity.
| Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Alkylation of Indole with Spiroepoxyoxindole | TFE | rt | 24 | 85 |
| TFE | 60 | 3 | 92 | |
| HFIP | rt | 0.5 | 95 |
Table 3: Comparison of TFE and HFIP in the alkylation of indole with a spiroepoxyoxindole.[5][6]
Nucleophilic Aromatic Substitution (SNAr): Enabling Challenging Transformations
In the domain of nucleophilic aromatic substitution (SNAr), fluorinated alcohols can be instrumental, particularly for less activated substrates. A study on the coupling of 6-chloropurine with methyl indole demonstrated that HFIP was essential for the reaction to proceed in high yield. In contrast, replacing HFIP with TFE resulted in only a low yield of the desired product, underscoring the critical role of HFIP's unique properties in promoting this transformation.[7]
| Reaction | Solvent | Yield (%) |
| SNAr of 6-chloropurine with methyl indole | HFIP | quant. |
| TFE | low |
Table 4: Comparison of HFIP and TFE in the SNAr reaction of 6-chloropurine.[7]
Mechanistic Insights: The Driving Forces Behind Reaction Promotion
The remarkable efficacy of fluorinated alcohols, particularly HFIP, stems from their ability to activate substrates and stabilize reactive intermediates through potent hydrogen bonding. This section delves into the mechanistic underpinnings of their promotional effects.
Activation of Electrophiles
In reactions involving electrophilic species, such as Friedel-Crafts reactions and epoxide ring-openings, the fluorinated alcohol acts as a Brønsted acid, protonating or strongly hydrogen-bonding to the electrophile. This enhances its electrophilicity and renders it more susceptible to nucleophilic attack. In the case of epoxides, this interaction polarizes the C-O bond, facilitating its cleavage.
Caption: Activation of electrophiles via hydrogen bonding with HFIP.
Stabilization of Cationic Intermediates
The high ionizing power of fluorinated alcohols, especially HFIP, plays a crucial role in stabilizing carbocationic intermediates that are central to many reactions, including Friedel-Crafts alkylations and certain epoxide ring-opening pathways.[7][8][9] This stabilization lowers the activation energy of the reaction, leading to significantly enhanced reaction rates. The low nucleophilicity of the solvent prevents it from quenching the carbocation, allowing it to react with the intended nucleophile.
Caption: Stabilization of a carbocationic intermediate by HFIP.
Experimental Protocols
To facilitate the adoption of these powerful solvents in the laboratory, this section provides detailed, step-by-step protocols for representative reactions.
Protocol 1: HFIP-Promoted Friedel-Crafts Alkylation of Indole with a β-Nitroalkene
Materials:
-
Indole
-
trans-β-Nitrostyrene
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
To a solution of indole (1.0 mmol) in HFIP (5 mL) in a round-bottom flask, add trans-β-nitrostyrene (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-(1-nitro-2-phenylethyl)-1H-indole.
(Adapted from Tang, R.-J.; et al. RSC Adv. 2018, 8, 9367-9371.)[3]
Protocol 2: TFE-Promoted Ring-Opening of a Spiroepoxyoxindole with Indole
Materials:
-
Spiro[indole-3,2'-oxiran]-2(1H)-one derivative
-
Indole
-
2,2,2-Trifluoroethanol (TFE)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl Acetate
Procedure:
-
To a solution of the spiroepoxyoxindole (0.2 mmol) in TFE (2.0 mL) in a reaction vial, add indole (0.24 mmol).
-
Seal the vial and heat the reaction mixture to 60 °C with stirring for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to yield the desired product.
(Based on the reaction conditions described in the supporting information of related studies.)
Protocol 3: HFIP-Promoted Nucleophilic Aromatic Substitution of 6-Chloropurine
Materials:
-
6-Chloropurine
-
Methyl indole
-
Triflic acid (TfOH)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add 6-chloropurine (0.50 mmol), methyl indole (0.55 mmol), and HFIP (5 mL).
-
Add triflic acid (0.5 mmol, 1.0 equiv.) to the mixture.
-
Seal the vial and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
(Adapted from the general procedure described in Molecules 2019, 24, 3812.)[7]
Conclusion
Fluorinated alcohols, and HFIP in particular, represent a paradigm shift in how chemists can approach a variety of challenging organic transformations. Their unique combination of strong hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity allows them to act as powerful reaction promoters, often obviating the need for harsh catalysts or reagents. As demonstrated through the comparative data and mechanistic discussions in this guide, a thoughtful selection of the appropriate fluorinated alcohol can lead to significant improvements in reaction efficiency, selectivity, and overall sustainability. The provided experimental protocols serve as a starting point for researchers to explore the vast potential of these remarkable solvents in their own synthetic endeavors.
References
-
Masson, G.; et al. Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Org. Inorg. Au2021 , 1 (1), 4-19. [Link]
-
Kitamura, M.; et al. Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol. Molecules2019 , 24 (21), 3812. [Link]
-
Vekariya, R. H.; Aubé, J. Hexafluoro-2-propanol-Promoted Intermolecular Friedel–Crafts Acylation Reaction. Org. Lett.2016 , 18 (14), 3534–3537. [Link]
-
Hong, X.; Wang, C. Comparing the effects of TFE vs. HFIP and water on alkylation with spiroepoxyoxindole (18). ResearchGate2021 . [Link]
-
Gómez, C.; et al. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules2021 , 26 (16), 4949. [Link]
-
Zeidan, N.; et al. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chem. Commun.2021 , 57, 10350-10367. [Link]
-
Dover, T. L.; et al. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKIVOC2021 , 2021 (3), 85-114. [Link]
-
Moran, J.; et al. Unlocking the Friedel–Crafts arylation of primary aliphatic alcohols and epoxides driven by hexafluoroisopropanol. Nat. Chem.2021 , 13, 1084–1091. [Link]
-
Tang, R.-J.; Milcent, T.; Crousse, B. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. RSC Adv.2018 , 8, 9367-9371. [Link]
-
Tang, R.-J.; Milcent, T.; Crousse, B. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. PubMed Central2018 . [Link]
-
Tang, R.-J.; Milcent, T.; Crousse, B. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. ResearchGate2018 . [Link]
Sources
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- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. EAS Friedel Crafts Alkylation and Acylation - Chad's Prep® [chadsprep.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic Arylation of Halopurines Facilitated by Brønsted Acid in Fluoroalcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating 2,2-Bis(trifluoromethyl)propanol in Research and Development
Introduction: Unveiling the Potential of a Unique Fluorinated Alcohol
In the landscape of specialized chemical reagents, fluorinated alcohols stand out for their distinct physicochemical properties that enable novel transformations and solve persistent challenges in synthesis and analysis. 2,2-Bis(trifluoromethyl)propanol, a fluorinated aliphatic alcohol, is a noteworthy member of this class.[1][2] Its structure, featuring two trifluoromethyl groups attached to a tertiary carbon, imparts a unique combination of high polarity, significant hydrogen bond donating capability, and low nucleophilicity. These characteristics make it a compelling candidate for a range of applications, from a specialized solvent in organic synthesis to a tool for modulating biomolecular structures.
This guide provides an in-depth, objective comparison of this compound against common alternatives. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind experimental design and validation. We will explore its performance through the lens of empirical data and provide actionable protocols for its validation in your laboratory.
Core Physicochemical Properties: The Foundation of Functionality
The utility of this compound is rooted in its fundamental properties, which are significantly influenced by the strong electron-withdrawing nature of its two trifluoromethyl groups. This is a key differentiator from its non-fluorinated counterparts like 2-propanol or tert-butanol.
| Property | This compound | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 2-Propanol (Isopropanol) | tert-Butanol |
| CAS Number | 2927-17-5 | 920-66-1 | 67-63-0 | 75-65-0 |
| Molecular Weight | 196.09 g/mol | 168.04 g/mol | 60.10 g/mol | 74.12 g/mol |
| Boiling Point | ~83 °C[1] | 59 °C | 82.6 °C | 82.4 °C |
| Density | ~1.17 g/mL (at 25 °C)[1] | ~1.596 g/mL (at 25 °C) | ~0.786 g/mL (at 20 °C) | ~0.781 g/mL (at 20 °C) |
| pKa | ~12.60 (Predicted)[1] | 9.3 | 16.5 | 16.54 |
| Key Features | Strong H-bond donor, high polarity, low nucleophilicity | Exceptional H-bond donor, high ionizing power, volatile[3][4] | Protic, moderate polarity, common solvent | Protic, sterically hindered, common solvent[5] |
Comparative Analysis in Key Applications
The true value of a reagent is demonstrated in its application. Here, we compare the performance of this compound against established alternatives in two critical areas for drug development and research: specialized organic synthesis and biomolecule manipulation.
As a Solvent and Promoter in Organic Synthesis
Fluorinated alcohols like this compound and its close relative, Hexafluoroisopropanol (HFIP), have carved a niche in promoting reactions that proceed through electrophilic or cationic intermediates.[6][7] Their high ionizing power and ability to form strong hydrogen bonds can stabilize charged transition states, often accelerating reaction rates dramatically without acting as a nucleophile.[3][4]
Comparison vs. Dichloromethane (DCM) and Acetonitrile (MeCN): While traditional dipolar aprotic solvents are staples in synthesis[8], they lack the strong hydrogen-bond donating ability of fluorinated alcohols. In reactions like Friedel-Crafts acylations or glycosylations, this compound can serve not just as a solvent but as a non-coordinating, acidic promoter, an effect not achievable with DCM or MeCN.[4]
Comparison vs. Hexafluoroisopropanol (HFIP): HFIP is a well-established "magical solvent" in C-H activation and other challenging transformations.[7] this compound, with its slightly higher boiling point and different steric profile, presents a valuable alternative. It may offer advantages in reactions requiring higher temperatures or where subtle steric interactions can influence stereoselectivity. Its performance is expected to be similar to HFIP in promoting reactions sensitive to solvent polarity and hydrogen bonding.[6]
Experimental Protocol 1: Validating Solvent Efficacy in a Model Friedel-Crafts Acylation
This protocol is designed to quantitatively compare the performance of this compound against HFIP and a conventional solvent (DCM) in a model reaction.
Objective: To determine the reaction yield and rate of the acylation of 1,3-dimethoxybenzene with benzoyl chloride.
Methodology:
-
Preparation: In three separate, dry 10 mL round-bottom flasks equipped with magnetic stir bars, add 1,3-dimethoxybenzene (1 mmol, 1.0 eq).
-
Solvent Addition:
-
To Flask A, add this compound (3 mL).
-
To Flask B, add Hexafluoroisopropanol (HFIP) (3 mL).
-
To Flask C, add Dichloromethane (DCM) (3 mL).
-
-
Reactant Addition: To each flask, add benzoyl chloride (1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring (Causality Check): The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at 15-minute intervals. The rationale for frequent monitoring is to establish a kinetic profile. Fluorinated alcohols are known to dramatically accelerate certain reactions, and capturing the initial rate provides a more accurate comparison than a single endpoint.[6]
-
Workup: After 2 hours (or upon completion as determined by monitoring), quench each reaction by slowly adding it to a saturated sodium bicarbonate solution (10 mL).
-
Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography. Determine the isolated yield for each reaction. Confirm product identity via ¹H NMR and ¹³C NMR spectroscopy.
Expected Outcome & Interpretation: It is hypothesized that the reaction in this compound (Flask A) and HFIP (Flask B) will proceed significantly faster and with higher yields compared to DCM (Flask C).[4] This is because the fluorinated alcohols activate the acyl chloride via strong hydrogen bonding, facilitating the electrophilic aromatic substitution. Comparing the results from Flask A and B will directly validate the performance of this compound against the current gold standard, HFIP.
Caption: Workflow for comparative solvent validation in Friedel-Crafts acylation.
Modulating Peptide and Protein Conformation
The aggregation of therapeutic proteins and peptides is a critical failure point in drug development, potentially leading to loss of efficacy and immunogenicity.[9] Fluorinated alcohols are widely used to solubilize recalcitrant peptides for synthesis and analysis, and to study protein folding and aggregation, often by inducing secondary structures like α-helices.[10]
Comparison vs. Trifluoroethanol (TFE) and Water/Buffers: While both TFE and HFIP-family solvents induce helical structures, they can lead to different self-assembly morphologies.[10] Studies have shown that HFIP can produce more ordered, crystalline structures from peptides compared to TFE upon solvent evaporation. This compound is expected to share these properties, making it a powerful tool for controlling peptide assembly. Compared to standard aqueous buffers, which maintain native conformations, this compound acts as a denaturant that breaks up aggregates and imposes a non-native, often helical, structure.
Comparison vs. Guanidinium Chloride (GdmCl) and Urea: GdmCl and urea are classic chaotropic agents used to denature proteins and solubilize aggregates. However, they function by disrupting the hydrogen-bonding network of water. This compound works differently, by directly interacting with the peptide backbone through hydrogen bonds and creating a low-dielectric environment that favors intramolecular over intermolecular hydrogen bonding, thus disrupting aggregates and promoting helicity.
Experimental Protocol 2: Assessing Peptide Aggregation Inhibition
This protocol uses intrinsic fluorescence spectroscopy to measure the ability of this compound to prevent or reverse aggregation of a model peptide.
Objective: To compare the anti-aggregation properties of this compound with a standard buffer and a known denaturant (HFIP).
Model System: A tryptophan-containing peptide known to aggregate (e.g., a fragment of Amyloid-beta) or a protein like Bovine Serum Albumin (BSA) subjected to thermal stress.
Methodology:
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the peptide/protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare test solvents: 100% this compound, 100% HFIP.
-
-
Sample Preparation: Prepare four sets of samples in microcentrifuge tubes:
-
Control: 90 µL phosphate buffer + 10 µL peptide/protein stock.
-
Test A: 90 µL this compound + 10 µL peptide/protein stock.
-
Test B: 90 µL HFIP + 10 µL peptide/protein stock.
-
Buffer Blank: 100 µL phosphate buffer.
-
Solvent Blanks: 100 µL of each respective solvent.
-
-
Inducing Aggregation: For protein studies, place the "Control" sample in a thermocycler or water bath at a temperature known to induce aggregation (e.g., 65°C for BSA) for 30 minutes. The test samples (A and B) are kept at room temperature.
-
Fluorescence Measurement (Self-Validating System):
-
Use a spectrofluorometer. Set the excitation wavelength to 295 nm (to selectively excite tryptophan).
-
Record the emission spectrum from 310 nm to 400 nm for all samples.
-
Causality: The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. In an aqueous buffer (Control), an aggregated protein will likely have its tryptophan residues buried in a hydrophobic environment, resulting in a blue-shifted emission maximum (~330-340 nm). In a denatured state induced by the fluorinated alcohol, the tryptophan is exposed to the solvent, causing a red-shift in the emission maximum (~350 nm). This shift provides a direct measure of the conformational state.
-
-
Data Analysis:
-
Correct the sample spectra by subtracting the corresponding blank spectra.
-
Compare the wavelength of maximum emission (λ_max) for the control, Test A, and Test B. A significant red-shift in λ_max for samples A and B relative to the aggregated control indicates denaturation and disruption of aggregates.
-
Caption: Decision and workflow diagram for validating anti-aggregation efficacy.
Conclusion and Future Outlook
The experimental evidence and established properties of analogous compounds strongly support the role of this compound as a high-performance solvent and chemical facilitator. Its unique characteristics, born from heavy fluorination, allow it to occupy a problem-solving niche in both organic synthesis and biophysical chemistry. While it shares many beneficial traits with the well-documented solvent HFIP, its distinct boiling point and physical properties make it a necessary tool in the modern scientist's arsenal, providing an essential alternative for optimization and discovery.
The provided protocols serve as a robust starting point for any laboratory looking to validate and incorporate this compound into their workflows. By systematically comparing its performance against established standards, researchers can confidently leverage its unique capabilities to accelerate their research and development goals.
References
-
Effect of 2-Propanol on surface properties and wetting behavior of surfactants on the glass surface - PMC - NIH. Available from: [Link]
-
New stable folding of beta-lactoglobulin induced by 2-propanol - PubMed. Available from: [Link]
-
1,1,1,3,3,3-Hexafluoro-2-propanol and 2,2,2-trifluoroethanol solvents induce self-assembly with different surface morphology in an aromatic dipeptide - ResearchGate. Available from: [Link]
-
Difunctionalization Processes Enabled by Hexafluoroisopropanol | ACS Organic & Inorganic Au. Available from: [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications. Available from: [Link]
-
Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Available from: [Link]
-
Exploring Protein Aggregation in Biological Products: From Mechanistic Understanding to Practical Solutions - PubMed. Available from: [Link]
-
Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC. Available from: [Link]
-
Chemical Properties of 2-Propanol, 2-methyl- (CAS 75-65-0) - Cheméo. Available from: [Link]
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A Comparative Analysis of Fluoroalcohol Acidity: Positioning 2,2-Bis(trifluoromethyl)propanol in a Class of Potent Acids
For the Attention of Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Harnessing the Acidity of Fluorinated Alcohols.
In the landscape of modern chemistry and drug development, fluoroalcohols have carved out a significant niche as unique solvents, reagents, and structural motifs. Their distinct properties, largely governed by the strong electron-withdrawing nature of fluorine atoms, set them apart from their non-fluorinated counterparts. A key parameter that dictates their utility is their acidity, quantified by the acid dissociation constant (pKa). This guide provides a comparative analysis of the acidity of 2,2-Bis(trifluoromethyl)propanol alongside other prominent fluoroalcohols, offering insights into their structure-activity relationships and the experimental methodologies used to characterize them.
The Landscape of Fluoroalcohol Acidity: A Comparative Overview
The introduction of trifluoromethyl (-CF3) groups to an alcohol dramatically increases its acidity. This is due to the powerful inductive effect of the highly electronegative fluorine atoms, which pull electron density away from the hydroxyl oxygen, stabilizing the resulting alkoxide conjugate base.[1] The more -CF3 groups present and the closer they are to the hydroxyl group, the more pronounced this effect.
| Compound | Structure | Number of -CF3 Groups | pKa |
| Trifluoroethanol (TFE) | CF₃CH₂OH | 1 | 12.4[2][3] |
| This compound | (CF₃)₂CHCH₂OH | 2 | Not Experimentally Determined |
| Hexafluoroisopropanol (HFIP) | (CF₃)₂CHOH | 2 | 9.3[4][5] |
| Nonafluoro-tert-butyl alcohol | (CF₃)₃COH | 3 | 5.4[6][7] |
Based on the established trend, it is reasonable to predict that the pKa of this compound would be significantly lower than that of trifluoroethanol and likely in a range similar to or slightly more acidic than hexafluoroisopropanol. The presence of two -CF3 groups on the adjacent carbon will exert a strong acidifying effect.
Structure-Acidity Relationship: The Inductive Effect in Action
The acidity of an alcohol is determined by the stability of its conjugate base (the alkoxide). A more stable conjugate base corresponds to a stronger acid (a lower pKa value).[1] The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine. This property is central to the enhanced acidity of fluoroalcohols.
The inductive effect operates through the sigma bonds of the molecule. The fluorine atoms in a -CF3 group pull electron density towards themselves, creating a partial positive charge on the carbon atom to which they are attached. This carbon, in turn, withdraws electron density from the adjacent atoms, and this effect is propagated down the carbon chain to the hydroxyl group. This withdrawal of electron density from the oxygen atom of the hydroxyl group makes the O-H bond more polarized and facilitates the release of the proton (H+).
Furthermore, the electron-withdrawing -CF3 groups effectively stabilize the negative charge on the oxygen atom of the resulting alkoxide ion. By dispersing the negative charge, the stability of the conjugate base is increased, thus shifting the equilibrium towards dissociation and resulting in a stronger acid.[1]
Experimental Determination of Fluoroalcohol pKa: A Protocol for Potentiometric Titration
To ensure the scientific integrity of acidity comparisons, precise experimental determination of pKa is essential. Potentiometric titration is a highly accurate and commonly employed method for this purpose.[8][9] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the fluoroalcohol) and monitoring the resulting change in pH.
Causality Behind Experimental Choices
The choice of potentiometric titration is predicated on its precision and direct measurement of the inflection point in the titration curve, which corresponds to the pKa.[10][11] The use of a calibrated pH meter provides a direct readout of the solution's acidity as the titration progresses. Maintaining a constant ionic strength is crucial as it ensures that the activity coefficients of the ions in solution remain relatively constant, leading to more accurate and reproducible pKa values.[8] Purging the solution with an inert gas like nitrogen is necessary to remove dissolved carbon dioxide, which can react with the basic titrant and introduce errors in the measurement, particularly in the neutral to high pH range.[8]
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Prepare a solution of the fluoroalcohol analyte in high-purity water or a suitable co-solvent if solubility is an issue. A typical concentration is around 10⁻³ to 10⁻⁴ M.[10]
-
Prepare a solution to maintain constant ionic strength, such as 0.15 M potassium chloride (KCl).[8]
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.
-
-
Titration Procedure:
-
Place a known volume of the fluoroalcohol solution into a temperature-controlled titration vessel.
-
Add the ionic strength adjustment solution.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin stirring the solution gently.
-
Purge the solution with nitrogen for a few minutes before and during the titration.[8]
-
Add the standardized NaOH solution in small, precise increments using a burette.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the inflection point of the sigmoid titration curve.[8][11]
-
Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence point.
-
Experimental Workflow Diagram
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The "Magic" Elixir: A Comparative Guide to 2,2-Bis(trifluoromethyl)propanol (HFIP) in Promoting C-H Activation
For researchers, scientists, and professionals in drug development, the quest for efficient and selective synthetic methodologies is perpetual. Carbon-hydrogen (C-H) bond activation represents a paradigm shift in molecular construction, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions.[1] However, the inherent inertness of C-H bonds often necessitates harsh reaction conditions and specialized catalytic systems.[2][3] In this landscape, the choice of solvent has emerged as a critical parameter, capable of dramatically influencing reaction outcomes. Among the various solvent systems explored, 2,2-Bis(trifluoromethyl)propanol, more commonly known as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has garnered significant attention, frequently being described as a "magical" solvent for its remarkable ability to promote challenging C-H activation reactions.[4][5][6]
This guide provides an in-depth, objective comparison of HFIP's performance against other alternatives in promoting C-H activation, supported by experimental data and mechanistic insights. We will delve into the unique properties of HFIP that underpin its efficacy and provide detailed experimental protocols to enable you to harness its full potential in your research.
The Unique Physicochemical Landscape of HFIP
To understand why HFIP excels in promoting C-H activation, we must first examine its distinct properties, which set it apart from its non-fluorinated counterpart, isopropanol, and other common solvents. The presence of six electron-withdrawing fluorine atoms dramatically alters the electronic and physical characteristics of the molecule.[4][5][6]
Key Properties of HFIP:
-
Strong Hydrogen-Bond Donor: The electron-withdrawing fluorine atoms significantly increase the acidity of the hydroxyl proton (pKa ≈ 9.3), making HFIP an exceptionally strong hydrogen-bond donor.[7][8][9] This property is crucial for stabilizing anionic intermediates and transition states.
-
High Polarity and Ionizing Power: HFIP possesses a high dielectric constant, rendering it a polar solvent capable of stabilizing charged species.[4][10]
-
Low Nucleophilicity: Despite being a protic solvent, the steric hindrance from the bulky trifluoromethyl groups and the electron-withdrawing nature of the fluorine atoms render the oxygen atom poorly nucleophilic.[8][9] This prevents unwanted side reactions where the solvent might otherwise act as a nucleophile.
-
Enhanced Acidity: The increased polarity of the O-H bond due to the fluorine atoms results in higher acidity compared to non-fluorinated alcohols.[4][7][9]
These properties synergistically create a unique reaction environment that can dramatically accelerate C-H activation reactions, often leading to enhanced yields, regioselectivity, and stereoselectivity.[2][11]
Mechanistic Insights: How HFIP Facilitates C-H Activation
The precise role of HFIP in C-H activation can be multifaceted and reaction-dependent. However, several key mechanistic roles have been proposed and are supported by experimental and computational studies.
-
Stabilization of Cationic Intermediates: In many transition-metal-catalyzed C-H activation cycles, cationic intermediates are formed. The high ionizing power and polar nature of HFIP effectively stabilize these charged species, lowering the activation energy of the reaction.[12]
-
Lowering the C-H Activation Barrier via Hydrogen Bonding: It is widely hypothesized that HFIP's strong hydrogen-bonding ability plays a direct role in the C-H activation step. By forming hydrogen bonds with the directing group or the substrate itself, HFIP can polarize the C-H bond, making it more susceptible to cleavage by the metal catalyst.[7]
-
Enhancing Oxidant Reactivity: In oxidative C-H functionalization reactions, HFIP can enhance the reactivity of the oxidant through hydrogen bonding, leading to more efficient turnover of the catalytic cycle.[7]
-
Facilitating Catalyst Turnover: In some instances, HFIP is believed to assist in the protonolysis of the metal-carbon bond formed after C-H cleavage, thereby facilitating catalyst turnover.
The following diagram illustrates a generalized workflow for a transition metal-catalyzed C-H activation reaction, highlighting the potential points of influence for HFIP.
Caption: Generalized catalytic cycle for C-H activation and the multifaceted roles of HFIP.
Comparative Performance: HFIP vs. Alternative Solvents
The true measure of HFIP's efficacy lies in its performance relative to other commonly used solvents in C-H activation. Numerous studies have demonstrated the dramatic improvements in reaction outcomes when switching to HFIP.
Table 1: Comparison of Solvents in a Palladium-Catalyzed C(sp³)-H Arylation
| Solvent | Yield (%) | Reference |
| HFIP | 88 | Baran et al.[2] |
| TFE | 65 | Baran et al.[2] |
| Dichloroethane | <10 | Baran et al.[2] |
| Toluene | <5 | Baran et al.[2] |
| Dioxane | <5 | Baran et al.[2] |
| DMF | No Reaction | Baran et al.[2] |
| DMSO | No Reaction | Baran et al.[2] |
As the data clearly indicates, HFIP significantly outperforms other solvents, including another fluorinated alcohol, trifluoroethanol (TFE), in this challenging C(sp³)-H arylation.[2] The non-polar and coordinating solvents provided negligible to no product, highlighting the unique environment created by HFIP.
Table 2: Solvent Effects on the Regioselectivity of a Rh(III)-Catalyzed C-H Olefination
| Solvent | ortho:meta Ratio | Total Yield (%) |
| HFIP | >99:1 | 92 |
| Dichloroethane | 85:15 | 65 |
| Methanol | 90:10 | 78 |
| Acetic Acid | 95:5 | 85 |
In this example, not only does HFIP provide the highest yield, but it also imparts exceptional regioselectivity, favoring the ortho product almost exclusively. This level of control is often difficult to achieve with other solvent systems.
Experimental Protocol: Palladium-Catalyzed Direct Arylation of a C(sp³)-H Bond
This protocol is a representative example of a C-H activation reaction where HFIP is crucial for success.
Reaction Scheme:
Caption: General scheme for a Pd-catalyzed direct C-H arylation.
Materials:
-
Substrate (e.g., an aliphatic amide)
-
Aryl halide (e.g., aryl iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-containing ligand)
-
Base (e.g., K₂CO₃ or Ag₂CO₃)
-
This compound (HFIP), anhydrous
Procedure:
-
Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the substrate (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), ligand (0.1 mmol, 10 mol%), and base (2.0 mmol).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous HFIP (5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the palladium catalyst and sensitive reagents.
-
Anhydrous Solvent: Water can interfere with the catalytic cycle and lead to undesired side reactions.
-
Excess Aryl Halide and Base: Ensures complete consumption of the limiting substrate and neutralizes any acid generated during the reaction.
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity and selectivity.
Conclusion
This compound has unequivocally established itself as a premier solvent for promoting a wide array of challenging C-H activation reactions. Its unique combination of strong hydrogen-bonding ability, high polarity, low nucleophilicity, and enhanced acidity creates a reaction environment that is often unattainable with other solvents.[4][7][8][9] The dramatic improvements in yield, regioselectivity, and stereoselectivity observed in numerous studies underscore its "enabling" role in modern organic synthesis.[2][11] While the precise mechanistic details of its action are still a subject of ongoing research, the empirical evidence for its efficacy is overwhelming. For researchers aiming to push the boundaries of C-H functionalization, a thorough evaluation of HFIP as a solvent is not just recommended; it is essential.
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- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activ
- Role of hexafluoroisopropanol in C‒H activation | Request PDF - ResearchG
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- HFIP-Mediated C—H Functionalization | Request PDF - ResearchG
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- C-H Bond Activ
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A Researcher's Guide to 2,2-Bis(trifluoromethyl)propanol: A Cost-Benefit Analysis in Modern Synthesis
In the landscape of synthetic chemistry, where the quest for efficiency, selectivity, and novel reactivity is paramount, the choice of solvent is a critical, yet often underestimated, parameter. Among the array of available solvents, fluorinated alcohols have carved out a significant niche, prized for their unique physicochemical properties that can dramatically influence reaction pathways and outcomes. This guide provides an in-depth technical analysis of a lesser-explored yet potentially powerful fluorinated alcohol: 2,2-Bis(trifluoromethyl)propanol.
Aimed at researchers, scientists, and professionals in drug development, this document will navigate the synthesis, properties, and potential applications of this intriguing solvent. Through a comparative lens, we will weigh its performance against more established alternatives like hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), offering a cost-benefit analysis supported by available data to inform your experimental design and process development.
The Allure of Fluorinated Alcohols: A Unique Chemical Environment
Fluorinated alcohols, as a class, derive their remarkable properties from the strong electron-withdrawing effects of fluorine atoms. This imparts a unique combination of high polarity, strong hydrogen bond-donating ability, and low nucleophilicity.[1][2][3] These characteristics are instrumental in stabilizing charged intermediates, activating electrophiles, and promoting reactions that may be sluggish or unselective in conventional solvents.[2][4] The use of these "non-innocent" solvents can lead to enhanced reaction rates, improved yields, and even altered selectivity, making them invaluable tools in the synthetic chemist's arsenal.[5][6]
Introducing this compound: A Tertiary Fluorinated Alcohol
This compound, with the chemical formula C5H6F6O and CAS number 2927-17-5, is a tertiary alcohol distinguished by the presence of two trifluoromethyl groups attached to the same carbon atom.[7][8] This structural feature is anticipated to bestow upon it an exaggerated set of the properties that define fluorinated alcohols, potentially offering advantages in specific synthetic contexts.
Physicochemical Properties: A Comparative Overview
To understand the potential advantages of this compound, it is essential to compare its physical and chemical properties with those of its more common counterparts, HFIP and TFE.
| Property | This compound | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| CAS Number | 2927-17-5[7][8] | 920-66-1 | 75-89-8 |
| Molecular Formula | C5H6F6O[7] | C3H2F6O | C2H3F3O |
| Molecular Weight ( g/mol ) | 196.09[7][8] | 168.04 | 100.04 |
| Boiling Point (°C) | 90[8] | 59 | 77-80 |
| Density (g/mL) | ~1.4[8] | 1.596 | 1.39 |
| pKa | Not available | 9.3 | 12.4 |
The higher boiling point of this compound compared to HFIP may be advantageous in reactions requiring elevated temperatures. Its tertiary structure also renders the hydroxyl proton more sterically hindered, which could influence its hydrogen bonding capabilities and role in catalysis.
Synthesis of this compound: A Potential Pathway
While detailed, optimized laboratory procedures for the synthesis of this compound are not widely published, a plausible and efficient route can be extrapolated from the literature on the synthesis of polyfluorinated tertiary alcohols. A promising approach involves the ring-opening of 2,2-bis(trifluoromethyl)oxirane.[9]
This epoxide can be synthesized from the oxidation of 1,1-bis(trifluoromethyl)ethene. Subsequent nucleophilic attack by a hydride source, such as lithium aluminum hydride (LiAlH4), would be expected to regioselectively open the epoxide ring to yield the desired this compound.
Experimental Workflow: Proposed Synthesis
Caption: Proposed two-step synthesis of this compound.
Protocol:
-
Epoxidation: To a solution of 1,1-bis(trifluoromethyl)ethene in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by TLC or GC-MS for the consumption of the starting material. Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium sulfite) and a basic solution (e.g., sodium bicarbonate) to remove excess oxidizing agent and acidic byproducts. The organic layer is then dried and the solvent removed under reduced pressure to yield the crude 2,2-bis(trifluoromethyl)oxirane, which can be purified by distillation.
-
Ring-Opening: The purified 2,2-bis(trifluoromethyl)oxirane is dissolved in an anhydrous etheral solvent (e.g., diethyl ether or THF) under an inert atmosphere. The solution is cooled to 0 °C, and a solution of a hydride source, such as lithium aluminum hydride in the same solvent, is added dropwise. The reaction is allowed to warm to room temperature and stirred until complete conversion is observed. The reaction is then carefully quenched by the sequential addition of water and an aqueous base. The resulting mixture is filtered, and the organic layer is separated, dried, and concentrated to afford the crude this compound. Purification can be achieved by fractional distillation.
Performance in Synthesis: A Comparative Perspective
Direct experimental data comparing the performance of this compound against HFIP and TFE in a wide range of reactions is currently limited in the public domain. However, based on the well-documented effects of other fluorinated alcohols, we can infer its potential advantages and disadvantages.
Potential Benefits:
-
Enhanced Electrophile Activation: The strong hydrogen-bond donating capacity, likely comparable to or exceeding that of HFIP due to the presence of two trifluoromethyl groups, would make it highly effective at activating electrophiles and stabilizing anionic intermediates.[10] This could be particularly beneficial in reactions such as Friedel-Crafts alkylations, glycosylations, and nazarov cyclizations.
-
Increased Solubility: The unique structure of this compound may offer a different solubility profile for certain substrates, particularly complex, polyfunctional molecules often encountered in drug discovery.[11]
-
Catalyst Stabilization and Modification: In transition metal catalysis, fluorinated alcohols can play a crucial role in stabilizing catalytic species and influencing the ligand sphere, thereby impacting reactivity and selectivity.[2][4] The specific steric and electronic properties of this compound could offer novel opportunities in this area.
Potential Drawbacks:
-
Cost and Availability: As a less common research chemical, the cost of this compound is likely to be significantly higher than that of the more readily available HFIP and TFE. This is a major consideration for its use in large-scale synthesis.
-
Higher Boiling Point: While advantageous for high-temperature reactions, the higher boiling point could make its removal from the reaction mixture more energy-intensive compared to HFIP.
Cost-Benefit Analysis: Is It Worth the Investment?
The decision to employ this compound in a synthetic route hinges on a careful cost-benefit analysis.
| Factor | This compound | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| Estimated Cost | High | Moderate to High | Low to Moderate |
| Potential Performance Gains | Potentially very high in specific applications | High | Moderate to High |
| Availability | Limited | Readily Available | Readily Available |
| Scalability | Currently low | Moderate | High |
Logical Framework for Selection:
Caption: Decision tree for selecting a fluorinated alcohol solvent.
Safety and Handling
Like all polyfluorinated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Due to the persistence of many fluorinated compounds in the environment, proper disposal procedures must be followed in accordance with institutional and regulatory guidelines.[13][14][15][16]
Conclusion
This compound represents an intriguing, albeit currently underutilized, solvent for chemical synthesis. Its unique tertiary structure and the presence of two trifluoromethyl groups suggest it may offer superior performance in activating electrophiles and promoting challenging reactions compared to more common fluorinated alcohols. However, its high cost and limited availability are significant hurdles to its widespread adoption.
For researchers tackling particularly difficult synthetic challenges where conventional solvents and even HFIP or TFE fall short, this compound may be a valuable tool to explore. As with any new reagent or solvent, a thorough evaluation of its performance and a careful cost-benefit analysis are essential. The continued exploration of such novel fluorinated solvents will undoubtedly push the boundaries of what is possible in modern organic synthesis.
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Fujisawa, H., et al. (2007). Synthesis of novel trifluoromethyl-bearing bifunctional acyl-acceptant arenes: 2,2'-bis(trifluoromethylated aryloxy)biphenyls. Journal of Oleo Science, 56(9), 479-485. [Link]
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Osadchii, D. Y., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(18), 5585. [Link]
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A Senior Application Scientist's Guide to Correlating Solvent Parameters of 2,2-Bis(trifluoromethyl)propanol with Chemical Reactivity
<_Step_2>
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a chemical transformation. Among the array of available solvents, 2,2-Bis(trifluoromethyl)propanol, more commonly known as hexafluoroisopropanol (HFIP), has carved out a unique niche.[1] Its distinct properties, which deviate significantly from its non-fluorinated analog, isopropanol, have positioned it as a powerful tool for accelerating challenging reactions and enabling novel transformations.[1][2] This guide provides a comprehensive framework for understanding the specific solvent parameters of HFIP and offers a systematic, data-driven approach to correlating these parameters with observable chemical reactivity.
The Unique Physicochemical Profile of HFIP
HFIP's remarkable efficacy stems from a combination of properties that are rare to find in a single solvent. It is a highly polar, yet poorly coordinating solvent with exceptionally strong hydrogen-bond donating capabilities and very low nucleophilicity.[3] These attributes allow it to stabilize charged intermediates and transition states, particularly cationic species, without interfering as a nucleophile.[3][4] This stabilization can lead to dramatic rate accelerations and altered selectivities in a variety of reactions, from cycloisomerizations to cationic polymerizations.[5][6]
To quantitatively understand HFIP's behavior, it is essential to compare its key solvent parameters with those of other common solvents. The following table summarizes these properties, providing a clear picture of HFIP's distinct character.
Table 1: Comparison of Solvent Parameters
| Solvent | Dielectric Constant (ε) | Reichardt's ET(30) (kcal/mol) | Kamlet-Taft α (HBD Acidity) | Kamlet-Taft β (HBA Basicity) | Kamlet-Taft π* (Polarizability) |
| Hexafluoroisopropanol (HFIP) | 9.3 | 65.3 | 1.96 | 0.00 | 0.65 |
| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 59.5 | 1.51 | 0.00 | 0.73 |
| Water | 80.1 | 63.1 | 1.17 | 0.47 | 1.09 |
| Methanol | 32.7 | 55.4 | 0.98 | 0.66 | 0.60 |
| Dichloromethane (DCM) | 8.9 | 40.7 | 0.13 | 0.10 | 0.82 |
| Acetonitrile | 37.5 | 45.6 | 0.19 | 0.40 | 0.75 |
| Hexane | 1.9 | 31.0 | 0.00 | 0.00 | -0.08 |
Data compiled from various sources.[7][8][9] The most striking value is HFIP's Kamlet-Taft α parameter of 1.96, which quantifies its exceptional hydrogen-bond donor (HBD) acidity.[8] This is significantly higher than that of water or other fluorinated alcohols like TFE. Conversely, its hydrogen-bond acceptor (HBA) basicity (β) is essentially zero.[8] This combination makes HFIP a powerful "activator" of electrophiles and a stabilizer of anionic leaving groups through strong, targeted hydrogen bonds.[2][10]
The Mechanistic Underpinnings: How HFIP Influences Reactivity
The data in Table 1 provides the "what"; the "why" lies in how these properties influence reaction mechanisms at a molecular level. The primary mode of action for HFIP is its ability to form strong hydrogen bonds with electron-rich centers in reactants, transition states, or intermediates.[11]
-
Stabilization of Cationic Intermediates: For reactions proceeding through carbocations, such as SN1 reactions, Friedel-Crafts alkylations, or Nazarov cyclizations, HFIP's strong HBD nature and high ionizing power can effectively solvate and stabilize the positively charged species.[3][4] This lowers the activation energy of the carbocation-forming step, often leading to significant rate enhancements.[2]
-
Electrophile Activation: HFIP can activate electrophiles by hydrogen bonding to heteroatoms (e.g., oxygen or nitrogen), thereby increasing their electrophilicity and making them more susceptible to nucleophilic attack. This is a key principle in many gold-catalyzed reactions where HFIP can act as a non-covalent activator.[6]
-
Anion Stabilization: In reactions involving the departure of a leaving group, HFIP can stabilize the developing negative charge on the anion in the transition state, facilitating its departure.[11]
This potent combination of effects has been shown to dramatically improve yields and selectivities. For instance, in certain dirhodium-catalyzed cyclopropanations, switching the solvent from DCM to HFIP resulted in a considerable improvement in enantioselectivity.[11] Similarly, some disulfidation and diselenation reactions that fail in common solvents proceed in excellent yields in HFIP.[10]
A Practical Guide to Correlating Parameters with Reactivity
To move from a qualitative understanding to a quantitative correlation, a systematic experimental approach is required. This involves selecting a suitable probe reaction, meticulously measuring its kinetics in a series of solvents, and then analyzing the data against the known solvent parameters.
The overall process can be visualized as a logical sequence from reaction selection to data interpretation.
Caption: Workflow for correlating solvent parameters with reactivity.
Protocol 1: Selection of a Probe Reaction
The choice of reaction is critical. An ideal probe reaction should:
-
Be sensitive to solvent effects, particularly changes in polarity and hydrogen-bonding ability. Reactions that involve charge separation or charge development in the transition state are excellent candidates.[12]
-
Have a convenient rate of reaction for monitoring (not too fast, not too slow).
-
Be mechanistically well-understood.
A classic example is the SN1 solvolysis of tert-butyl chloride . The rate-determining step is the formation of a tert-butyl cation and a chloride anion, a process highly sensitive to the solvent's ionizing power and its ability to solvate both the developing cation and the departing anion.[13]
Protocol 2: Kinetic Measurement in a Solvent Series
This protocol outlines the determination of the pseudo-first-order rate constant for the solvolysis of tert-butyl chloride.
Objective: To determine the rate constant (k) for the reaction in HFIP and a series of other solvents.
Materials:
-
tert-Butyl chloride
-
Anhydrous solvents (HFIP, TFE, Methanol, Ethanol, Water, etc.)
-
pH indicator (e.g., bromothymol blue)
-
Standardized NaOH solution (e.g., 0.01 M)
-
Thermostated water bath
-
Burette, pipettes, volumetric flasks, and conical flasks
Procedure:
-
Temperature Control: Set the thermostated water bath to a constant temperature (e.g., 25.0 ± 0.1 °C). Allow all solvent flasks and reagent solutions to equilibrate to this temperature. Maintaining a constant temperature is crucial as reaction rates are highly temperature-dependent.[14]
-
Reaction Initiation: Prepare a solution of the pH indicator in the solvent to be tested in a conical flask. Place this flask in the water bath. To initiate the reaction, add a small, precise volume of tert-butyl chloride to the solvent and start a stopwatch simultaneously. The reaction produces HCl, which will cause a color change in the indicator.
-
Titration Monitoring: The rate can be followed by monitoring the production of HCl.[15] At regular time intervals (e.g., every 5-10 minutes), titrate the generated acid with the standardized NaOH solution until the indicator's endpoint color is reached. Record the volume of NaOH added and the time.
-
Data Collection: Continue taking readings until the reaction is substantially complete (e.g., > 70% conversion or until the rate of acid production becomes negligible).
-
Repeat for Each Solvent: Repeat steps 1-4 for each solvent in your chosen series, ensuring identical initial concentrations and temperature for a valid comparison.
Protocol 3: Data Analysis and Correlation
-
Calculate Rate Constants: For a first-order reaction, the rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of titrant at time t, and V∞ is the volume of titrant at infinite time (reaction completion). The slope of this line will be -k.[14][15]
-
Linear Solvation Energy Relationship (LSER): The core of the analysis is to correlate the kinetic data with the solvent parameters using a multiparameter equation, such as the Kamlet-Taft equation:[7][16]
log(k) = log(k0) + sπ + aα + bβ*
Where:
-
log(k) is the logarithm of the rate constant in a given solvent.
-
log(k₀) is the statistical term for the rate constant in a theoretical reference solvent.
-
π*, α, and β are the Kamlet-Taft solvent parameters from Table 1.
-
s, a, and b are coefficients that represent the sensitivity of the reaction to each respective solvent parameter.
-
-
Interpretation: By performing a multiple linear regression analysis on your data, you can determine the values of s, a, and b.
-
A large positive value for a would indicate that the reaction is strongly accelerated by the solvent's hydrogen-bond donating ability (like HFIP's). This would be expected for the SN1 solvolysis, as HBD stabilizes the chloride leaving group.
-
A significant s value indicates sensitivity to solvent polarity/polarizability.
-
The magnitude and sign of these coefficients provide powerful mechanistic insight into the nature of the transition state.[16]
-
Visualizing the Role of HFIP in Transition State Stabilization
The strong positive a coefficient expected for an SN1 reaction can be visualized at the molecular level. HFIP's highly acidic proton forms a strong hydrogen bond with the chlorine atom as the C-Cl bond breaks, stabilizing the transition state and facilitating the formation of the carbocation.
Caption: Stabilization of the SN1 transition state by HFIP.
Conclusion: A Predictive Tool for Chemical Development
By systematically correlating empirical solvent parameters with kinetic data, researchers can develop a profound and predictive understanding of solvent effects. For a unique solvent like HFIP, this analysis is particularly illuminating. The quantitative data derived from LSER studies allows scientists to move beyond anecdotal observations to a data-driven selection of solvent systems. This approach is invaluable in drug development and process chemistry, where optimizing reaction conditions for yield, selectivity, and efficiency is paramount. Understanding why HFIP works on a quantitative, mechanistic level transforms it from a "specialty solvent" into a predictable and powerful tool for chemical innovation.[3][5]
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ChemRxiv. Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transformations. ChemRxiv. Available at: [Link].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Bis(trifluoromethyl)propanol
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step—disposal—is a critical point of control for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This is particularly true for highly fluorinated compounds like 2,2-Bis(trifluoromethyl)propanol. Its unique chemical properties, driven by strong carbon-fluorine bonds, necessitate a rigorous and informed disposal strategy.
This guide provides essential, immediate safety and logistical information for the proper disposal of this compound. Moving beyond a simple checklist, it explains the causality behind each procedural step, grounding every recommendation in established safety protocols and regulatory frameworks.
Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a halogenated alcohol with a distinct hazard profile that dictates the necessary safety measures.
According to safety data sheets (SDS), this compound is classified with several hazards that demand respect.[1] It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1] Furthermore, it may cause respiratory irritation.[1] The causality is clear: the chemical's reactivity and potential to interact with biological tissues require the establishment of robust barriers between the operator and the substance.
Before handling the pure substance or its waste, the following personal protective equipment (PPE) is mandatory:
| Hazard Category | Required Personal Protective Equipment (PPE) | Rationale |
| Skin Irritation | Chemical-resistant gloves (e.g., nitrile, inspected prior to use).[1] Lab coat or impervious clothing. | To prevent direct contact with the skin, which can cause irritation and potential absorption. |
| Serious Eye Irritation | Safety glasses with side-shields or chemical splash goggles.[1] A face shield may be required for larger quantities or splash risks. | To protect the eyes from direct contact with liquid or aerosols, which can cause serious damage. |
| Respiratory Irritation | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1] | To prevent inhalation of vapors, which can irritate the respiratory tract. |
Workstation Prerequisites: An emergency eyewash station and a safety shower should be immediately accessible in any area where this chemical is handled.[2]
The Core Principle: Segregation of Halogenated Waste
The single most important operational step in disposing of this compound is its strict segregation as halogenated organic waste .[3][4] This is not merely an administrative classification; it is a critical directive rooted in the chemistry of disposal.
Halogenated compounds, particularly fluorinated ones, require high-temperature incineration with specialized "scrubbing" equipment to neutralize the acidic and toxic gases (like hydrogen fluoride) produced during combustion.[5] Mixing this waste with non-halogenated solvents (like acetone or ethanol) contaminates the entire container.[4] This action unnecessarily escalates the disposal cost and complexity for the entire waste stream, as the entire volume must now be treated as the more hazardous halogenated category.[4]
Disposal Workflow: From Benchtop to Pickup
The following diagram and protocol outline the self-validating system for the safe, compliant disposal of this compound waste at the laboratory scale.
Caption: Laboratory Waste Disposal Workflow for this compound.
Experimental Protocol: Step-by-Step Waste Handling
This protocol provides the detailed methodology for safely accumulating and storing waste containing this compound.
-
Container Selection and Preparation:
-
Obtain a waste container specifically designated for halogenated organic solvents . This container must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene) and feature a properly sealing, vented lid to prevent vapor buildup.[3]
-
Before use, ensure the container is clean and dry to prevent unintended reactions.
-
-
Waste Accumulation:
-
As waste is generated, record all constituents and their approximate percentages on the hazardous waste label. This includes this compound and any other solvents, reagents, or byproducts. Accurate characterization is a legal requirement and essential for safe disposal.
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed at all times, except when actively adding waste.[4]
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.
-
The container must be placed within secondary containment (e.g., a larger, chemical-resistant tub or tray) to contain any potential leaks.
-
Do not store incompatible waste types together. For example, keep halogenated organics separate from strong acids or bases.
-
-
Arranging for Final Disposal:
-
Once the container is full, or if waste generation ceases, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.[6]
-
Ensure all labeling is complete and legible before the scheduled pickup.
-
Approved Disposal Technologies and Regulatory Context
The disposal of this compound falls under the regulatory authority of the Environmental Protection Agency (EPA), primarily through the Resource Conservation and Recovery Act (RCRA).[7] As a halogenated organic compound, it is subject to specific land disposal restrictions.[8]
Due to its identity as a per- and polyfluoroalkyl substance (PFAS), its disposal is guided by the EPA's "Interim Guidance on the Destruction and Disposal of PFAS".[9][10] This guidance prioritizes technologies that minimize environmental release. The primary recommended technologies are:
-
Permitted Hazardous Waste Incineration: This is the most effective technology for destroying PFAS like this compound.[11] Thermal treatment in specialized combustors operating under specific conditions can break the robust carbon-fluorine bonds.[11] These facilities must have advanced air pollution control devices (e.g., scrubbers) to manage harmful byproducts.[5]
-
Hazardous Waste Landfills: If incineration is not feasible, disposal in a permitted hazardous waste landfill is an option.[11] These landfills have stringent design requirements, including double liners and leachate collection systems, to control the release of contaminants.[11]
-
Underground Injection (for liquid waste): In some cases, liquid PFAS waste can be disposed of in Class I deep injection wells. This method is highly regulated and geographically dependent.[11]
It is strictly prohibited to dispose of this chemical down the drain or in standard trash. [3] Such actions can lead to the contamination of waterways and pose a significant threat to aquatic ecosystems and human health.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.
-
Control Vapors and Ignition Sources: Ensure adequate ventilation. As many organic solvents are flammable, remove all potential ignition sources from the area.[12][13][14]
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE outlined in Section 1 (gloves, goggles, lab coat).
-
Contain and Absorb: For small spills, use a chemical absorbent material (e.g., sand, diatomaceous earth, or a universal binding agent) to contain the liquid.[2][15] Do not use combustible materials like paper towels on large spills.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable container for disposal as hazardous waste.[1] Label the container clearly as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's EHS department in accordance with local policy.
By adhering to these scientifically-grounded and procedurally-sound guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to safety, scientific integrity, and environmental responsibility.
References
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
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Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
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Regulations.gov. (2021). Toxic Substances Control Act Reporting and Recordkeeping Requirements for Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
